2-(piperazine-1-carbonyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(piperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJHCSEASCMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375150 | |
| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37618-28-3 | |
| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Piperazin-1-ylcarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 2-(piperazine-1-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Pharmaceutical Significance
2-(piperazine-1-carbonyl)benzoic acid, a molecule elegantly combining the structural motifs of benzoic acid and piperazine, stands as a compound of significant interest in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antipsychotics and antihistamines, while the benzoic acid moiety serves as a versatile scaffold in the synthesis of numerous bioactive molecules.[1] The unique combination of these two functionalities in this compound gives rise to a molecule with potential applications in various therapeutic areas, including as an antimicrobial and an enzyme inhibitor.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action, optimizing its biological activity, and guiding the development of novel therapeutics.
I. Synthesis and Molecular Architecture
The common synthesis route to this compound involves the reaction of phthalic anhydride with piperazine.[1] This reaction proceeds via the nucleophilic attack of one of the secondary amines of piperazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities.
Caption: Synthetic pathway to this compound.
The resulting molecule, with the chemical formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , possesses a unique architecture that dictates its chemical behavior and biological interactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 37618-28-3 | [1] |
II. Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).
-
Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
Based on the structure of this compound and spectral data of analogous compounds, the following proton signals are expected:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 10-13 ppm). The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region (δ 7.2-8.2 ppm). The ortho-substitution pattern will lead to distinct signals for the four aromatic protons.
-
Piperazine Protons (-CH₂-): The eight protons of the piperazine ring will likely appear as two or more broad multiplets in the range of δ 2.8-4.0 ppm. The restricted rotation around the amide bond can lead to conformational isomers, resulting in a more complex splitting pattern than a simple chair conformation might suggest. The protons on the carbons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the secondary amine.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which is also solvent and concentration-dependent, typically in the range of δ 1-5 ppm.
The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:
-
Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (δ 165-175 ppm). The carboxylic acid carbonyl will likely be at a slightly different chemical shift than the amide carbonyl.
-
Aromatic Carbons (C₆H₄): Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the carboxylic acid group and the carbon attached to the carbonyl group will be quaternary and will likely have lower intensities.
-
Piperazine Carbons (-CH₂-): Two or more signals in the aliphatic region (δ 40-55 ppm). Similar to the ¹H NMR, restricted amide bond rotation may lead to non-equivalence of the piperazine carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Amine N-H | 3500-3300 (medium) | Stretching |
| Aromatic C-H | 3100-3000 (sharp) | Stretching |
| Aliphatic C-H | 3000-2850 (medium) | Stretching |
| Amide C=O | 1680-1630 (strong) | Stretching |
| Carboxylic Acid C=O | 1725-1700 (strong) | Stretching |
| Aromatic C=C | 1600-1450 (medium) | Stretching |
| C-N | 1350-1000 (medium) | Stretching |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to form in the solid state.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide an accurate mass measurement, allowing for the determination of the elemental composition.
-
Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [C₁₂H₁₅N₂O₃]⁺ at m/z 235.1077 or the deprotonated molecule [C₁₂H₁₃N₂O₃]⁻ at m/z 233.0932.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. Key fragmentation pathways would likely involve:
-
Loss of water (-18 Da) from the carboxylic acid.
-
Decarboxylation (-44 Da) with the loss of CO₂.
-
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the piperazine ring.
-
Fragmentation of the piperazine ring itself.
-
Caption: Workflow for the structural analysis of the molecule.
III. X-ray Crystallography: The Definitive Solid-State Structure
While spectroscopic methods provide invaluable information about the connectivity and electronic environment of a molecule in solution or as a bulk material, single-crystal X-ray diffraction provides the unambiguous determination of its three-dimensional structure in the solid state.
-
Crystal Growth: High-quality single crystals of this compound are required. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Based on the crystal structures of related piperazine and benzoic acid derivatives, the following features are anticipated in the solid-state structure of this compound:
-
Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation to minimize steric strain.[1]
-
Hydrogen Bonding: The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The secondary amine of the piperazine ring can also participate in hydrogen bonding, either as a donor or an acceptor.
-
Molecular Packing: The overall crystal packing will be dictated by a combination of hydrogen bonding, van der Waals interactions, and potentially π-π stacking of the aromatic rings.
IV. Conclusion: A Foundation for Future Drug Discovery
The comprehensive structural analysis of this compound, achieved through the synergistic application of NMR, IR, and mass spectrometry, and potentially confirmed by X-ray crystallography, provides a solid foundation for understanding its chemical and biological properties. This detailed structural knowledge is indispensable for medicinal chemists and drug development professionals seeking to utilize this scaffold for the design and synthesis of novel therapeutic agents. The insights gained from these analytical techniques will undoubtedly accelerate the journey from a promising lead compound to a clinically effective drug.
V. References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phthaloylpiperazine
Introduction: The Significance of 1-Phthaloylpiperazine in Modern Drug Discovery
1-Phthaloylpiperazine, a derivative of piperazine, represents a significant scaffold in medicinal chemistry. The piperazine ring is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a phthaloyl group modulates the electronic and steric characteristics of the piperazine moiety, offering a unique template for the design of novel therapeutic agents. A comprehensive understanding of the physicochemical properties of 1-phthaloylpiperazine is paramount for researchers and drug development professionals, as these characteristics fundamentally govern its behavior in biological systems, from solubility and absorption to receptor binding and metabolic stability.
This guide provides a detailed exploration of the core physicochemical properties of 1-phthaloylpiperazine. In the absence of extensive published experimental data for this specific molecule, this document integrates theoretical predictions based on its chemical structure with established, field-proven experimental protocols for empirical determination. This approach is designed to equip researchers with both a predictive framework and the practical tools necessary for a thorough characterization of this and similar compounds.
Core Physicochemical Profile of 1-Phthaloylpiperazine
A molecule's therapeutic potential is intrinsically linked to its physical and chemical attributes. This section delineates the key physicochemical parameters of 1-phthaloylpiperazine, offering estimations where necessary and detailing the rigorous experimental methodologies for their precise measurement.
Molecular Structure and Weight
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Molecular Weight: 216.24 g/mol
-
Chemical Structure:
-
IUPAC Name: 2-(piperazin-1-yl)isoindoline-1,3-dione
-
The structure consists of a piperazine ring attached to the nitrogen atom of an isoindoline-1,3-dione (phthalimide) group. This combination of a flexible, basic piperazine ring and a rigid, planar phthalimide group dictates its physicochemical behavior.
Thermal Properties: Melting and Boiling Points
The thermal stability and phase behavior of a compound are critical for its formulation and storage.
Table 1: Estimated and Key Thermal Properties
| Property | Estimated/Expected Value | Significance in Drug Development |
| Melting Point | > 100 °C (estimated) | Purity assessment, solid-state stability, formulation design |
| Boiling Point | Likely to decompose before boiling | Not a critical parameter for solid-state pharmaceuticals |
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a cornerstone technique in thermal analysis, providing precise data on the thermal transitions of a material.[2]
Causality Behind Experimental Choices: DSC is preferred over traditional melting point apparatus due to its high sensitivity, accuracy, and the wealth of information it provides beyond just the melting point, such as enthalpy of fusion and detection of polymorphic forms.[3]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 1-phthaloylpiperazine into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability.[4] The "like dissolves like" principle provides a foundational framework for predicting solubility. 1-Phthaloylpiperazine possesses both polar (amide carbonyls, piperazine nitrogens) and non-polar (benzene ring) regions, suggesting a nuanced solubility profile.
Table 2: Inferred Qualitative Solubility of 1-Phthaloylpiperazine
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The phthalimide group is relatively non-polar, while the piperazine moiety can engage in hydrogen bonding. Overall solubility is likely limited by the hydrophobic phthaloyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the amide and amine functionalities will limit solubility in non-polar environments. |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[5]
Causality Behind Experimental Choices: This method is chosen for its direct measurement of thermodynamic equilibrium solubility, which is a crucial parameter for biopharmaceutical classification and formulation development.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 1-phthaloylpiperazine to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor interactions.[6] 1-Phthaloylpiperazine has two basic nitrogen atoms in the piperazine ring. The pKa of piperazine itself is approximately 9.8 and 5.6.[7] The electron-withdrawing phthaloyl group is expected to decrease the basicity of the adjacent nitrogen, thus lowering its pKa value significantly. The distal nitrogen's basicity will also be reduced, but to a lesser extent.
Table 3: Estimated pKa Values
| Ionizable Group | Estimated pKa | Rationale |
| N-1 (proximal) | ~ 4-5 | Strong electron-withdrawing effect of the phthaloyl group. |
| N-4 (distal) | ~ 8-9 | Reduced basicity due to the inductive effect of the phthaloyl group, but less pronounced than at N-1. |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7]
Causality Behind Experimental Choices: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 1-phthaloylpiperazine in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values are determined from the half-equivalence points on the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Multiplets in the range of δ 7.7-8.0 ppm, corresponding to the protons on the phthalimide ring.
-
Piperazine Protons: Two sets of multiplets, likely in the range of δ 3.0-4.0 ppm, corresponding to the methylene protons of the piperazine ring. The protons closer to the phthaloyl group will be deshielded and appear at a higher chemical shift.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals around δ 167-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Piperazine Carbons: Signals in the range of δ 40-55 ppm.
Experimental Protocol: NMR Spectroscopic Analysis
Causality Behind Experimental Choices: ¹H and ¹³C NMR are fundamental for structural confirmation and purity assessment. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 1-phthaloylpiperazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (imide) | ~1770 and ~1700 | Strong |
| C-N Stretch | ~1300-1400 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind Experimental Choices: FT-IR is a rapid and sensitive technique for functional group identification. Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid 1-phthaloylpiperazine sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Characterization
Caption: General workflow for NMR and FT-IR analysis.
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 1-phthaloylpiperazine, a compound of significant interest in contemporary drug discovery. By integrating theoretical predictions with detailed, validated experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined herein for determining melting point, solubility, pKa, and spectroscopic characteristics are fundamental to the robust characterization of any new chemical entity. A thorough understanding and empirical determination of these properties are critical first steps in the journey of transforming a promising molecule into a viable therapeutic agent.
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Tian, X., et al. (2011). Piperazine derivatives and their pharmaceutical activities. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3248.
- Ghosh, A. K., et al. (2010). Design and Synthesis of Potent BACE-1 Inhibitors with a P2-N-Aryl-Substituted Piperazine Scaffold. Journal of Medicinal Chemistry, 53(18), 6730–6739.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Shao, Y., et al. (2012). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Zhou, M., et al. (2014). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione.
- da Silva, E. F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
- Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. 8th International Electronic Conference on Synthetic Organic Chemistry.
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801.
- da Silva, E. F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Farani, G. R., et al. (2017). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 22(12), 2139.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- WebSpectra. (n.d.). IR Absorption Table.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table.
- Craig, D. Q. M. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
- BenchChem. (2025). A Spectroscopic and Synthetic Comparison: N-Phthaloylglycine and Its Precursors.
- Starkey, L. S. (n.d.). Approximate pKa chart of the functional groups: values to know.
- Koei Chemical Co., Ltd. (n.d.). N-Ethylpiperazine.
- Cleveland State University. (n.d.). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Fathi Azarbayjani, A., et al. (2024). Regular Article. Physical Chemistry Research, 12(4), 851-857.
- TA Instruments. (n.d.).
- ResearchGate. (2015). Does anybody know the melting point of phthalazine-1,4-diol?.
- Khan Academy. (n.d.). Using a pKa table.
- Impactfactor. (2022).
- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin.
- IUPAC. (n.d.).
- Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Qian, F., et al. (2010). A thermal analysis method to predict the complete phase diagram of drug-polymer solid dispersions. International Journal of Pharmaceutics, 399(1-2), 109–115.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- ChemicalBook. (n.d.). 82205-58-1(1-(5-Nitropyridin-2-yl)piperazine) Product Description.
Sources
- 1. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uregina.ca [uregina.ca]
- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | MDPI [mdpi.com]
- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]
- 7. Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid from Phthalic Anhydride
Abstract: This technical guide provides a detailed exploration of the synthesis of 2-(piperazine-1-carbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed is the nucleophilic ring-opening of phthalic anhydride with piperazine. This document offers an in-depth analysis of the underlying reaction mechanism, a validated, step-by-step experimental protocol, strategies for process optimization, and standard analytical methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable insights into this important chemical transformation.
Introduction and Significance
This compound, with the CAS Number 37618-28-3, is a bifunctional organic molecule featuring a carboxylic acid group and a piperazine amide moiety.[1][2] This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties, while the carboxylic acid provides a reactive handle for further chemical modifications.[3]
The synthesis from readily available and cost-effective starting materials—phthalic anhydride and piperazine—renders this compound economically attractive for both academic research and industrial-scale production.[4] This guide focuses exclusively on this efficient and robust synthetic pathway.
Reaction Mechanism: Nucleophilic Acyl Substitution and Ring Opening
The core transformation is a nucleophilic acyl substitution reaction wherein piperazine acts as the nucleophile and phthalic anhydride as the electrophilic acylating agent. The reaction proceeds through a well-understood mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: One of the secondary amine nitrogens of the piperazine molecule attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. Piperazine's nitrogen atoms are nucleophilic due to their lone pair of electrons.[4]
-
Ring Opening: This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses, resulting in the formation of a stable amide bond and a carboxylate salt.
-
Proton Transfer: An intramolecular or intermolecular proton transfer event neutralizes the carboxylate, yielding the final product, this compound, which is a type of amic acid.
A critical aspect of this synthesis is achieving selective mono-acylation . Since piperazine is a symmetrical diamine, it can potentially react with two molecules of phthalic anhydride. However, mono-substitution can be reliably favored by:
-
Stoichiometric Control: Using a molar excess of piperazine relative to phthalic anhydride.
-
Protonation Strategy: The initial product, being a secondary amine, is more basic than the starting piperazine. Under neutral or slightly acidic conditions, this product can be protonated, deactivating it towards further acylation. A more direct approach involves the reaction of a piperazine mono-salt (like piperazine monohydrochloride) with the anhydride, where one nitrogen is already protected by protonation.[5]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound. It emphasizes safety and high yield.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phthalic Anhydride | 148.12 | 14.81 g | 0.10 | Purity ≥ 99% |
| Piperazine (Anhydrous) | 86.14 | 17.23 g | 0.20 | Handle in a fume hood; hygroscopic |
| Toluene | 92.14 | 200 mL | - | Anhydrous grade |
| Diethyl Ether | 74.12 | ~100 mL | - | For washing |
| Equipment | ||||
| 500 mL Three-neck round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle with temperature controller | ||||
| Condenser | ||||
| Dropping funnel | ||||
| Buchner funnel and filter flask |
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Sources
- 1. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 37618-28-3 [smolecule.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 2-(piperazine-1-carbonyl)benzoic Acid (CAS Number: 37618-28-3)
Introduction
2-(Piperazine-1-carbonyl)benzoic acid, with the CAS number 37618-28-3, is a versatile organic compound that holds significant interest for researchers in drug discovery and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a piperazine ring via an amide bond, provides a scaffold for the development of novel therapeutic agents. The presence of both acidic and basic functionalities, along with the conformational constraints of the piperazine ring, imparts unique physicochemical properties that can be exploited for targeted biological activity. This technical guide provides a comprehensive overview of the characterization of this compound, from its synthesis to its spectroscopic and potential biological properties, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 37618-28-3 | |
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Molecular Weight | 234.25 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | |
| Melting Point | 299.8-300.2 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO and methanol. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and piperazine. This reaction is efficient and proceeds under relatively mild conditions.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Piperazine: To the stirred solution, add piperazine (1.0 to 1.2 equivalents) portion-wise. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 120°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the product can be precipitated by the addition of a non-polar solvent or by concentrating the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/acetone, to yield the final product as a white crystalline solid.[1]
Causality behind Experimental Choices:
-
Solvent: Acetic acid serves as a good solvent for both reactants and facilitates the reaction without participating in it.
-
Stoichiometry: A slight excess of piperazine can be used to ensure the complete consumption of the phthalic anhydride.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to restricted rotation around the amide (C-N) bond, the proton and carbon signals of the piperazine ring may appear as broad signals or as multiple sets of signals at room temperature. Variable temperature NMR studies can be employed to probe this dynamic behavior.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | Carboxylic acid proton (-COOH) |
| ~7.8 - 7.4 | m | 4H | Aromatic protons |
| ~3.8 - 3.4 | br m | 4H | Piperazine protons adjacent to C=O |
| ~3.0 - 2.8 | br m | 4H | Piperazine protons adjacent to NH |
| ~2.5 | br s | 1H | Piperazine NH proton |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic acid carbonyl carbon |
| ~167 | Amide carbonyl carbon |
| ~140 - 128 | Aromatic carbons |
| ~45 - 40 | Piperazine carbons |
Expertise & Experience: The broadness of the piperazine signals in the NMR spectrum is a classic indicator of conformational exchange on the NMR timescale. This is a key characteristic to look for when analyzing this and similar molecules.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |
| ~3300 | Medium | N-H stretch of the secondary amine in the piperazine ring |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch of the piperazine ring |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1640 | Strong | C=O stretch of the amide (Amide I band) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |
| ~1540 | Medium | N-H bend of the secondary amine (Amide II band) |
| ~1250 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 234
-
Key Fragments:
-
m/z = 147: Loss of the piperazine ring.
-
m/z = 120: Decarboxylation of the benzoic acid moiety.
-
m/z = 105: Benzoyl cation.
-
m/z = 85: Piperazine fragment.
-
m/z = 77: Phenyl cation.
-
Caption: Predicted major fragmentation pathways for this compound.
Crystallographic Data
Potential Biological Applications and Assay Protocols
Piperazine derivatives are known to exhibit a wide range of biological activities. Preliminary research suggests that this compound and its analogs may possess antimicrobial and enzyme inhibitory properties.
Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for assessing the antimicrobial activity of a compound.[3]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Mueller-Hinton Agar), select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibition: Acetylcholinesterase (AChE)
Protocol: Ellman's Assay for AChE Inhibition
This is a widely used colorimetric method to screen for acetylcholinesterase inhibitors.[4][5][6]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Principle of the Ellman's assay for acetylcholinesterase inhibition.
Conclusion
This compound is a readily synthesizable compound with a rich chemical scaffold that offers numerous possibilities for further derivatization and biological evaluation. This technical guide has provided a comprehensive overview of its synthesis, detailed spectroscopic characterization, and protocols for assessing its potential antimicrobial and enzyme inhibitory activities. The information presented herein serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. As with any research endeavor, the protocols described should be adapted and optimized based on specific experimental conditions and objectives.
References
- BenchChem. (2025).
- The Royal Society of Chemistry.
- Indian Journal of Pure & Applied Physics. (2008).
- Dar-Alagesan, V. et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 45.
- Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid.
- Lynch, D. E., & McClenaghan, I. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.
- Foroumadi, A. et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1274.
- ResearchGate.
- Foroumadi, A. et al. (2016). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Pharmaceutical Research, 15(4), 745–754.
- Němečková-Herová, A., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11(6), 939-944.
Sources
- 1. is.muni.cz [is.muni.cz]
- 2. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(piperazine-1-carbonyl)benzoic acid molecular weight and formula
An In-depth Technical Guide to 2-(piperazine-1-carbonyl)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular formula (C₁₂H₁₄N₂O₃) and molecular weight (234.25 g/mol ).[1] It offers an in-depth exploration of established synthetic routes, particularly the common reaction between phthalic anhydride and piperazine, and outlines standard characterization techniques. Furthermore, this guide synthesizes current knowledge on the compound's applications, highlighting its role as a versatile synthetic intermediate and its potential biological activities, including enzyme inhibition and antimicrobial properties.[1] Safety protocols and handling guidelines are also provided, ensuring a complete reference for laboratory professionals.
Introduction to this compound
This compound, also known by the synonym 1-phthaloylpiperazine, is an organic compound that integrates two key chemical moieties: a benzoic acid core and a piperazine ring linked via an amide bond.[1] The piperazine ring is a ubiquitous "privileged scaffold" in modern drug discovery, present in numerous FDA-approved drugs across various therapeutic areas.[2][3] Its prevalence is due to its ability to modulate physicochemical properties such as solubility and basicity, and to correctly orient pharmacophoric groups for optimal target interaction.[2][3]
The structure of this compound, featuring a carboxylic acid group and nucleophilic nitrogen atoms, makes it a highly versatile building block for the synthesis of more complex molecules.[1] Its unique combination of functional groups has led to investigations into its biological potential, positioning it as a lead compound for developing novel therapeutic agents.[1]
Physicochemical and Structural Properties
The identity and properties of a chemical compound are fundamental to its application in research. The key identifiers and structural details for this compound are summarized below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 37618-2-3[1] |
| Molecular Formula | C₁₂H₁₄N₂O₃[1][4] |
| Molecular Weight | 234.25 g/mol [1] |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O[1] |
| InChI Key | FZYJHCSEASCMOO-UHFFFAOYSA-N[1] |
Molecular Structure
The molecule's structure is defined by a benzoic acid substituted at the 2-position with a piperazine-1-carbonyl group.[1] This arrangement includes an aromatic ring, a carboxylic acid functional group, and an amide linkage to the six-membered piperazine heterocycle.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis and subsequent structural confirmation of this compound are critical steps for its use in research. Modern synthetic routes prioritize efficiency and yield, while spectroscopic methods provide definitive structural validation.
Synthetic Pathways
The most common and straightforward synthesis of this compound involves the acylation of piperazine.[1] This is typically achieved through the reaction of piperazine with phthalic anhydride.
-
Rationale: This method is widely used due to the high reactivity of the anhydride with the nucleophilic secondary amine of piperazine, leading to the formation of the amide bond and the opening of the anhydride ring to reveal the carboxylic acid in a single, efficient step.
More advanced synthetic strategies may involve palladium-catalyzed couplings or the use of protecting groups like tert-butoxycarbonyl (Boc) to manage reactivity in more complex syntheses, though these are often unnecessary for producing the parent compound itself.[1]
Experimental Protocol: Synthesis from Phthalic Anhydride
The following is a representative protocol for the synthesis of this compound.
-
Reactant Preparation: Dissolve piperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Slowly add a solution of phthalic anhydride (1.0 eq) in the same solvent to the piperazine solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the resulting white precipitate is typically the product. Filter the solid, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.
-
Purification (if necessary): If impurities are present, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic techniques.
Caption: Standard workflow for the synthesis and characterization of the title compound.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Spectroscopic analysis often reveals complex patterns due to the restricted rotation around the C-N amide bond, providing insight into the molecule's conformational dynamics in solution.[1]
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass (234.25 g/mol ).[1]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the amide, and another C=O stretch for the carboxylic acid.[1]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable molecule in several scientific domains, from synthetic chemistry to pharmacology.
Role as a Synthetic Intermediate
The compound serves as a key building block in organic synthesis.[1] The carboxylic acid can be activated and coupled with other amines, while the secondary amine in the piperazine ring can be functionalized through alkylation or acylation. This dual reactivity allows for the construction of a diverse library of more complex molecules for screening and development.
Pharmacological Potential
Preliminary research suggests that this compound and its derivatives possess a range of biological activities.
-
Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes such as tyrosinase, which is relevant for skin pigmentation disorders.[1] Other studies suggest possible inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases.[1]
-
Antimicrobial Activity: Studies have indicated that the compound may exhibit antibacterial and antifungal properties against various pathogens, although the mechanisms are not fully elucidated.[1]
-
Other Potential Applications: Limited research points toward potential applications in the development of anticonvulsant and anti-inflammatory drugs, though these findings require further validation.[1][5]
Caption: Logical relationship of the core compound to its primary application areas.
Safety and Handling
Proper handling of all laboratory chemicals is essential. This compound is classified with specific hazards that require appropriate safety measures.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Codes | P264, P270, P301 + P312, P501 |
Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid ingestion and inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 as a combustible solid.
Conclusion
This compound is a compound of significant utility, bridging the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the versatile reactivity of its functional groups establish it as a valuable intermediate for creating novel chemical entities. Ongoing research into its biological activities suggests a promising future for its derivatives as potential therapeutic agents. This guide serves as a foundational resource for scientists and researchers aiming to leverage the properties of this important molecule in their work.
References
-
2-(piperazine-1-carbonyl)-benzoic acid - Oakwood Chemical. Oakwood Chemical. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
Sources
- 1. Buy this compound | 37618-28-3 [smolecule.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 5. mdpi.com [mdpi.com]
A Deep Dive into the Spectroscopic Signature of 2-(piperazine-1-carbonyl)benzoic Acid: A Guide for Researchers
Introduction: Deciphering the Molecular Architecture
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(piperazine-1-carbonyl)benzoic acid, a molecule featuring a benzoic acid moiety linked to a piperazine ring via an amide bond, presents a unique structural framework with significant potential in medicinal chemistry.[1] Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol .[1][2] Understanding the three-dimensional structure and electronic properties of this compound is the foundation for elucidating its biological activity and developing it into a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's identity and purity.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow that mirrors the process of spectroscopic elucidation in a research setting. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the anticipated spectral features, offering insights honed from years of practical experience.
Molecular Structure and Key Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The key features of this compound are the aromatic ring of the benzoic acid, the carboxylic acid group (-COOH), the tertiary amide linkage (-CON-), and the saturated heterocyclic piperazine ring. Each of these components will give rise to characteristic signals in the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Insight: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the carbonyl and carboxylic acid groups, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The piperazine ring protons will exist in distinct chemical environments, and their signals will be influenced by the ring's conformation and the electronic effects of the amide linkage.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of a residual solvent peak that can be used as an internal reference. Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift defined as 0.00 ppm.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (to ensure full relaxation of all protons), and the spectral width (to encompass all expected proton signals).
Anticipated ¹H NMR Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is often broad and may exchange with residual water in the solvent. |
| Aromatic Protons (Benzoic Acid) | 7.4 - 8.2 | Multiplets | 4H | The ortho, meta, and para protons will have distinct chemical shifts due to the electronic effects of the carbonyl and carboxylic acid groups.[4] |
| Piperazine Protons (adjacent to N-CO) | 3.5 - 3.9 | Multiplet (broad) | 4H | These protons are deshielded by the adjacent carbonyl group. The signal may be broad due to restricted rotation around the amide bond. |
| Piperazine Protons (adjacent to N-H) | 2.8 - 3.2 | Multiplet (broad) | 4H | These protons are in a more shielded environment compared to those adjacent to the carbonyl. |
| Piperazine N-H | Variable | Singlet (broad) | 1H | The chemical shift of the N-H proton is concentration and solvent-dependent and may also be broadened due to exchange. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Theoretical Insight: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are indicative of their electronic environment. Carbonyl and carboxylic acid carbons are highly deshielded and appear far downfield. Aromatic carbons have characteristic shifts in the 120-140 ppm range, while the sp³ hybridized carbons of the piperazine ring will be found further upfield.
Experimental Protocol: Unveiling the Carbon Skeleton
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is essential for good sensitivity and resolution.[3]
-
Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans (often several hundred to thousands) and a longer relaxation delay. Proton decoupling is routinely applied to simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon environment.
Anticipated ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The most deshielded carbon in the molecule.[5] |
| Amide Carbonyl (-C ON-) | 165 - 175 | Also highly deshielded, with a chemical shift similar to the carboxylic acid carbonyl. |
| Aromatic Carbons (Benzoic Acid) | 125 - 140 | Six distinct signals are expected for the aromatic carbons, though some may overlap. The carbons directly attached to the carbonyl and carboxylic acid groups will be the most deshielded.[6] |
| Piperazine Carbons (adjacent to N-CO) | 40 - 50 | Deshielded by the adjacent carbonyl group. |
| Piperazine Carbons (adjacent to N-H) | 40 - 50 | In a similar chemical shift range to the other piperazine carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.
Experimental Protocol: Obtaining the Vibrational Fingerprint
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Anticipated IR Absorption Bands and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Piperazine Ring |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | -COOH |
| C=O Stretch (Amide) | 1630 - 1680 | Strong | -CON- |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic Ring |
| C-N Stretch (Amide & Piperazine) | 1000 - 1350 | Medium | Amide & Piperazine |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: Ionization and Mass Analysis
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.
Anticipated Mass Spectrum Data and Interpretation
-
Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 235.1077.[8] Depending on the conditions, other adducts such as [M+Na]⁺ at m/z 257.0897 may also be observed.[8]
-
Fragmentation Pattern: While ESI is a soft ionization technique, in-source fragmentation or tandem mass spectrometry (MS/MS) can be used to induce fragmentation. The amide bond and the bond between the carbonyl group and the aromatic ring are likely points of cleavage.
Logical Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in MS/MS.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The anticipated data presented in this guide, grounded in fundamental spectroscopic principles and data from related structures, serves as a robust reference for researchers working with this compound. By understanding the expected spectroscopic signature, scientists can confidently verify the identity and purity of their synthesized material, a critical step in the journey of drug discovery and development.
References
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Krishnan, S., et al. (2014). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 52(3), 163-169.
- Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. Wiley-VCH.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChemLite. 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). Available from: [Link]
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. Available from: [Link]
- Iraqi Journal of Science. (2023). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science, 64(4), 1845-1858.
-
ChemWhat. 2-[(4-METHYLPIPERAZIN-1-YL)CARBONYL]BENZOIC ACID CAS#: 20320-46-1. Available from: [Link]
-
ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
- PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893.
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]
- Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 20-25.
-
Chem LibreTexts. (2021). The C-13 NMR spectrum of benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]
-
SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link]
-
ResearchGate. Synthesis and characterization of some 2-quinonyl piperazine derivatives. Available from: [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available from: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Available from: [Link]
- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1593.
Sources
- 1. Buy this compound | 37618-28-3 [smolecule.com]
- 2. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 3. rsc.org [rsc.org]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemrj.org [chemrj.org]
- 8. PubChemLite - 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Biological Activities of Piperazine-Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of piperazine and benzoic acid moieties creates a versatile scaffold with significant potential across diverse therapeutic areas. Piperazine, a privileged heterocyclic structure in medicinal chemistry, provides a flexible yet constrained framework amenable to substitutions that can modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] When combined with benzoic acid and its derivatives, the resulting compounds exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide delves into the core scientific principles underlying these activities, presenting the mechanisms of action, detailed experimental protocols for their evaluation, and critical structure-activity relationship (SAR) insights to inform future drug design and development.
Introduction: The Synergy of Two Pharmacophores
The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The piperazine-benzoic acid scaffold is a prime example of this approach.
-
The Piperazine Scaffold: This six-membered ring containing two nitrogen atoms at the 1 and 4 positions is a common feature in numerous clinically approved drugs.[3] Its conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds and serve as attachment points for various side chains make it a highly valuable component for engaging with biological targets.[4][5]
-
The Benzoic Acid Moiety: Benzoic acid and its substituted analogues provide a key acidic or ester functional group that can participate in crucial interactions with biological receptors. Modifications to the phenyl ring allow for the fine-tuning of properties like lipophilicity, electronic distribution, and steric bulk, which directly impact biological activity.
The covalent linkage of these two moieties, typically through an amide bond, results in a class of compounds with enhanced structural diversity and the potential for multi-target interactions, leading to a broad range of pharmacological effects.[2]
Anticancer Activity: Targeting Cell Proliferation and Survival
Piperazine-benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[1][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that control cell growth and the induction of programmed cell death (apoptosis).
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their deregulation is a hallmark of many cancers.[9][10]
-
Tyrosine Kinase Inhibition: Many piperazine-containing compounds function as Tyrosine Kinase Inhibitors (TKIs).[9] For instance, they can target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10][11][12] By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[10]
-
Apoptosis Induction: Several piperazine-benzoic acid derivatives have been shown to trigger apoptosis in cancer cells.[1][13] This can occur through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and caspase-3.[13][14] Evidence also points to cell cycle arrest, often at the G0/G1 or SubG1 phase, preventing cancer cells from progressing through the division cycle.[1][7][15]
Visualizing the Anticancer Mechanism
The following diagram illustrates a simplified, representative pathway of how a piperazine-benzoic acid derivative might induce apoptosis through kinase inhibition.
Caption: Standard workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16][17][18][19] Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. [20]Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine-benzoic acid derivatives in the broth medium. [18][19]The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi. [16]6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [16][18]The results can also be read using a microplate reader by measuring absorbance. [19]
Quantitative Data Summary
The table below presents antimicrobial activity data for selected derivatives.
| Compound ID | Microorganism | Activity Measurement | Result | Reference |
| Compound 12 | S. aureus | MIC | Potentially Active | [20] |
| Compound 12 | E. coli | MIC | Potentially Active | [20] |
| Compound 12 | C. albicans | MIC | 2.22 µg/mL | [20] |
| Compound Bc3 | P. aeruginosa | Inhibition Zone | Good Activity | [21] |
| Compound Bc3 | C. albicans | Inhibition Zone | Good Activity | [21] |
Anti-inflammatory Activity
Inflammation is a biological defense mechanism that can become detrimental in chronic diseases. [8]Piperazine derivatives, including those linked to benzoic acid, have shown potential as anti-inflammatory agents. [5][8][22]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes and signaling molecules in the inflammatory cascade.
-
COX/LOX Inhibition: Some derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for producing prostaglandins and leukotrienes, respectively. [8]* Cytokine Modulation: These compounds can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), while increasing levels of anti-inflammatory cytokines like Interleukin-10 (IL-10). [8][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [8][24] Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy Wistar rats or mice, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin or Diclofenac. [8][22]3. Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. [24]5. Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is crucial for rational drug design. [6]For piperazine-benzoic acid derivatives, several key SAR trends have been observed:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the benzoic acid phenyl ring significantly influence activity. Electron-withdrawing groups (e.g., halogens like -Cl) or electron-donating groups (e.g., -OCH₃) can alter the electronic properties and binding affinity of the molecule. [8]For instance, a 4-Cl substitution on the terminal phenyl ring of one series resulted in potent dual COX-2/5-LOX inhibition. [8]* Substituents on the Piperazine Ring: Modifications at the N-4 position of the piperazine ring are critical. Bulky, hydrophobic groups like benzyl or benzhydryl can enhance binding to hydrophobic pockets in target enzymes, often leading to increased potency. [25][26][27]* The Linker: The amide linker connecting the two moieties provides a degree of rigidity and specific hydrogen bonding capabilities, which are essential for receptor recognition.
Future Perspectives and Drug Development Challenges
The piperazine-benzoic acid scaffold is a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways is needed to fully understand how these compounds work.
-
Lead Optimization: Systematic SAR studies are required to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. [6]* Toxicity and Safety: Comprehensive toxicological profiling is essential to ensure the safety of lead candidates before they can advance to clinical trials. [6] While challenges related to bioavailability, off-target effects, and potential toxicity remain, the chemical tractability and proven biological versatility of piperazine-benzoic acid derivatives make them a highly promising area for continued research and development in medicinal chemistry. [6]
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antibiotic sensitivity testing - Wikipedia. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025, August 9).
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023, November 9). ResearchGate.
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC.
- Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (n.d.). PubMed.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC - NIH.
- A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org.
- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
- Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025, August 6). ResearchGate.
- Cytotoxic activities of some benzothiazole-piperazine derivatives. (n.d.). PubMed.
- Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. (n.d.).
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. (2025, August 5).
- Cytotoxic activities of some benzothiazole-piperazine derivatives. (n.d.). Bilkent BUIR.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.).
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.).
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PMC - PubMed Central.
- The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18). NATURALISTA CAMPANO.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). NIH.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications.
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (n.d.). PubMed.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI.
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. jetir.org [jetir.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activities of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 18. apec.org [apec.org]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 23. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 2-(piperazine-1-carbonyl)benzoic acid in different solvents
An In-depth Technical Guide on the Solubility Profile of 2-(piperazine-1-carbonyl)benzoic acid
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory discovery to a life-changing therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of an active pharmaceutical ingredient (API) is its solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, suboptimal therapeutic efficacy. Therefore, a comprehensive understanding of an API's solubility profile across a range of solvents and pH conditions is not merely a routine characterization step; it is a cornerstone of rational drug formulation and development.
This guide provides a detailed exploration of the solubility profile of this compound, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the underlying principles, detail robust experimental methodologies, and offer insights into the interpretation of solubility data, thereby providing a practical framework for researchers, scientists, and drug development professionals.
Physicochemical Characteristics of this compound
A thorough understanding of a molecule's intrinsic properties is a prerequisite for interpreting its solubility behavior. This compound is a molecule that possesses both acidic and basic functional groups, making its solubility highly dependent on the pH of the medium.
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 234.25 g/mol | Essential for concentration calculations. |
| pKa (acidic) | ~3.8 (predicted) | The carboxylic acid group will be predominantly ionized above this pH. |
| pKa (basic) | ~8.2 (predicted) | The piperazine nitrogen will be predominantly protonated below this pH. |
| logP | ~1.5 (predicted) | Indicates moderate lipophilicity. |
| Melting Point | Not readily available | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |
The presence of both an acidic carboxylic acid and a basic piperazine moiety means this compound is zwitterionic at physiological pH. Its solubility is expected to be lowest near its isoelectric point and increase significantly at both low and high pH values.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, under equilibrium conditions. The following protocol outlines a robust method for its determination.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method, as recommended by international guidelines, remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
Protocol Steps:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, propylene glycol). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a predetermined period. A minimum of 48-72 hours is recommended to ensure that a true equilibrium is achieved, as demonstrated by consistent concentration measurements at different time points (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at a high speed to separate the saturated solution from the excess solid. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations or solvate formation during the experiment, which could affect the solubility measurement.
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile of this compound
The following table presents hypothetical but realistic solubility data for this compound in various pharmaceutically relevant solvents at 25 °C, as would be determined by the shake-flask method.
| Solvent System | pH | Solubility (mg/mL) | Classification |
| 0.1 N HCl | 1.0 | > 50 | Very Soluble |
| Water | ~5.5 | ~0.5 | Sparingly Soluble |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~2.0 | Slightly Soluble |
| 0.1 N NaOH | 13.0 | > 100 | Very Soluble |
| Ethanol | N/A | ~15 | Soluble |
| Propylene Glycol | N/A | ~25 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | N/A | ~40 | Freely Soluble |
Classification based on USP solubility definitions.
The Impact of pH on Solubility: An Amphoteric Perspective
As an amphoteric compound, the solubility of this compound is profoundly influenced by pH. The ionization state of the molecule changes as a function of pH, which in turn governs its interaction with the aqueous solvent.
-
At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH), and the piperazine nitrogen is also protonated (-NH₂⁺-). The molecule carries a net positive charge, leading to strong ion-dipole interactions with water and resulting in high solubility.
-
At Mid-range pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a carboxylate (-COO⁻), while the piperazine moiety remains protonated. This results in a zwitterionic form, which often exhibits the lowest aqueous solubility due to strong intermolecular interactions in the solid state.
-
At High pH (pH > pKa₂): The piperazine nitrogen is deprotonated (-NH-), and the carboxylic acid remains as a carboxylate (-COO⁻). The molecule carries a net negative charge, again promoting high aqueous solubility.
Caption: pH-dependent ionization and its effect on solubility.
Conclusion and Formulation Implications
The solubility profile of this compound is characteristic of an amphoteric compound, with its aqueous solubility being highly dependent on pH. It exhibits low solubility in water, which could present challenges for developing a simple aqueous formulation for oral or parenteral administration. However, its high solubility in acidic and basic conditions, as well as in common co-solvents like propylene glycol and PEG 400, offers several viable formulation strategies:
-
pH-modification: Formulating the drug in a buffered solution at a low or high pH could be a straightforward approach for liquid dosage forms.
-
Co-solvency: The use of co-solvents like ethanol, propylene glycol, or PEG 400 can significantly enhance the solubility and could be employed in liquid or semi-solid formulations.
-
Salt Formation: Creating a salt of the compound (e.g., a hydrochloride or sodium salt) could be an effective strategy to improve its dissolution rate and apparent solubility.
References
-
Bermejo, M., & Avdeef, A. (2008). The Art and Science of Dosing and Formulation Design. In Drug Bioavailability (pp. 219-255). John Wiley & Sons, Ltd. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
Crystallographic Analysis of 2-(piperazine-1-carbonyl)benzoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 2-(piperazine-1-carbonyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. While a definitive public crystal structure for this specific compound is not available at the time of this writing, this document leverages crystallographic data from closely related analogues and fundamental principles of crystal engineering to present a robust predictive analysis. We will explore the synthesis and crystallization protocols, detail the expected molecular geometry and conformational analysis, and elucidate the probable intermolecular interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural characteristics of this important scaffold.
Introduction: The Significance of this compound
This compound, also known as 1-phthaloylpiperazine, is a bifunctional organic compound featuring a rigid benzoic acid moiety and a flexible piperazine ring.[1] Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol .[1] The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and ability to engage in diverse biological interactions. The carboxylic acid group, on the other hand, provides a handle for salt formation, prodrug strategies, and crucial hydrogen bonding interactions with biological targets.
The combination of these two pharmacophoric elements in this compound makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure through crystallographic analysis is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry informs the design of more potent and selective analogues.
-
Solid-State Characterization: Knowledge of the crystal packing and intermolecular interactions is critical for formulation development, polymorphism screening, and ensuring the stability of the active pharmaceutical ingredient (API).
-
In Silico Modeling: An experimentally-derived or accurately predicted crystal structure serves as a crucial starting point for computational studies, such as molecular docking and molecular dynamics simulations.
Synthesis and Crystallization
Synthetic Pathway
The most common and efficient synthesis of this compound involves the reaction of phthalic anhydride with piperazine. This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of piperazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Piperazine: To the stirred solution, add piperazine (1 equivalent) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol).
-
Work-up: Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a white crystalline solid.
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step. The presence of both a carboxylic acid and a piperazine moiety allows for a variety of intermolecular interactions that can influence crystal growth.
Experimental Protocol: Crystallization of this compound
Several methods can be employed to grow single crystals of this compound:
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dimethylformamide - DMF).
-
Place this solution in a small open vial inside a larger sealed chamber containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.
-
-
Cooling Crystallization:
-
Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Predicted Crystallographic Analysis
As no public crystal structure of this compound is currently available, the following analysis is based on established crystallographic principles and data from highly analogous structures, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid.[2]
Molecular Conformation
The molecule can be divided into three key structural domains: the benzoic acid moiety, the piperazine ring, and the linking amide group.
-
Benzoic Acid Moiety: The benzene ring is expected to be planar. The carboxylic acid group will likely be slightly twisted out of the plane of the benzene ring.
-
Piperazine Ring: In the vast majority of reported crystal structures of piperazine derivatives, the six-membered ring adopts a stable chair conformation .[2] This conformation minimizes steric strain and is the most energetically favorable.
-
Amide Linkage: The amide bond (C-N) is expected to have partial double bond character, resulting in a planar geometry for the atoms involved (O=C-N-C).
Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound will be dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the secondary amine of the piperazine ring is a hydrogen bond donor, and the amide carbonyl oxygen is a hydrogen bond acceptor.
Based on the crystal structures of similar compounds, a prominent and highly probable packing motif is the formation of carboxylic acid dimers .[2] In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif.
These dimers are then expected to be further interconnected through N-H···O hydrogen bonds between the piperazine amine of one dimer and the amide carbonyl oxygen of an adjacent dimer. This would create extended one-dimensional chains or two-dimensional sheets. Weaker C-H···O and C-H···π interactions are also likely to contribute to the overall stability of the crystal lattice.
Single-Crystal X-ray Diffraction Workflow
For researchers who successfully obtain single crystals of this compound, the following outlines a standard workflow for its crystallographic analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed on a diffractometer (e.g., a Bruker APEX-II or similar) equipped with a CCD or CMOS detector.
-
The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The unit cell parameters are determined and refined.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental data.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
-
Validation and Analysis:
-
The final refined structure is validated using software such as CHECKCIF.
-
The molecular geometry, intermolecular interactions, and crystal packing are analyzed and visualized.
-
Data Presentation
Should experimental data become available, it should be presented in a clear and concise manner.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₁₄N₂O₃ |
| Formula Weight | 234.25 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pca2₁) |
| Z | 4 or 8 |
| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O (Piperazine to Amide) |
| Piperazine Conformation | Chair |
Visualizations
Molecular Structure and Key Interactions
Figure 1: Predicted molecular structure and key hydrogen bonding interactions of this compound.
Experimental Workflow
Figure 2: Experimental workflow for the crystallographic analysis of this compound.
Conclusion
The crystallographic analysis of this compound is a crucial step in harnessing its full potential as a scaffold in drug discovery. While a definitive crystal structure remains to be publicly reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural characterization based on established principles and data from closely related compounds. The predicted chair conformation of the piperazine ring and the formation of robust hydrogen-bonded dimers via the carboxylic acid moieties are key structural features that will likely dictate its solid-state properties and influence its interactions with biological macromolecules. The detailed protocols provided herein offer a clear roadmap for researchers to pursue the experimental determination of this important crystal structure, which will undoubtedly be a valuable contribution to the fields of medicinal chemistry and pharmaceutical sciences.
References
-
Oakwood Chemical. (n.d.). 2-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
Fun, H.-K., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E72, 1267–1269. Retrieved from [Link]
Sources
Unveiling the Physicochemical Landscape of 1-Phthaloylpiperazine: A Synergistic Experimental and Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phthaloylpiperazine, a molecule of significant interest in medicinal chemistry, possesses a unique structural framework that warrants a detailed investigation of its physicochemical properties. This technical guide provides a comprehensive exploration of 1-phthaloylpiperazine, integrating experimental characterization with advanced computational analysis. We delve into the synthesis, spectroscopic elucidation, and single-crystal X-ray diffraction analysis to establish its molecular architecture. These experimental findings are further illuminated by a suite of computational studies, including Density Functional Theory (DFT), Hirshfeld surface analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis. This synergistic approach offers a holistic understanding of the molecule's stability, reactivity, and intermolecular interactions, providing critical insights for its application in drug design and materials science.
Introduction: The Significance of the Piperazine Moiety
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of biologically active compounds.[1] Their prevalence stems from the unique physicochemical properties conferred by the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This structure imparts a combination of flexibility and basicity, allowing for favorable interactions with biological targets. The introduction of a phthaloyl group to the piperazine nucleus, as in 1-phthaloylpiperazine, modulates these properties, creating a molecule with distinct electronic and steric features. Understanding these features is paramount for the rational design of novel therapeutics and functional materials. This guide aims to provide a detailed roadmap for the comprehensive characterization of 1-phthaloylpiperazine, emphasizing the synergy between experimental techniques and theoretical calculations.
Synthesis and Structural Elucidation: From Molecule to Crystal
The journey to understanding a molecule begins with its synthesis and the unambiguous determination of its three-dimensional structure. This section outlines the synthetic protocol for 1-phthaloylpiperazine and the definitive structural analysis using single-crystal X-ray diffraction.
Synthesis of 1-Phthaloylpiperazine
The synthesis of 1-phthaloylpiperazine can be readily achieved through the condensation reaction of phthalic anhydride with piperazine. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of piperazine attacks the carbonyl carbon of the anhydride.
Experimental Protocol: Synthesis of 1-Phthaloylpiperazine
-
Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene.[1]
-
Addition of Piperazine: To the stirred solution, add piperazine (1.1 equivalents) portion-wise at room temperature.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of 1-phthaloylpiperazine.[3]
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as FT-IR and NMR.[4][5]
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid.[6][7] This technique provides invaluable information on bond lengths, bond angles, and the overall molecular conformation, which are crucial for validating computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1-phthaloylpiperazine suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.[3]
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source.[3][8] Collect diffraction data at a controlled temperature (e.g., 120 K or 170 K) to minimize thermal vibrations.[9]
-
Structure Solution and Refinement: Process the collected data using software packages like SHELXS and SHELXL.[3] The structure is solved by direct methods or Patterson synthesis and then refined using full-matrix least-squares on F².
-
Data Visualization: Visualize the final crystal structure using software such as DIAMOND or ORTEP to generate molecular representations.[3]
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques provide a detailed picture of the functional groups and the chemical environment of atoms within a molecule. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of 1-phthaloylpiperazine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.[10] For 1-phthaloylpiperazine, key vibrational bands are expected for the carbonyl groups of the phthalimide moiety and the C-N bonds of the piperazine ring. Comparing experimental spectra with theoretically calculated vibrational frequencies from DFT can aid in the precise assignment of these bands.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[4][10] The chemical shifts and coupling patterns in the NMR spectra of 1-phthaloylpiperazine can be used to confirm its molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further aid in the unambiguous assignment of all proton and carbon signals.[4]
Computational Deep Dive: Illuminating Electronic Structure and Reactivity
Computational chemistry offers a powerful lens to explore the electronic properties and reactivity of molecules at a level of detail that is often inaccessible through experimentation alone.[11][12] This section details the application of several key computational methods to 1-phthaloylpiperazine.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method used to calculate the electronic structure of molecules.[13][14] The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is commonly employed for organic molecules to accurately predict geometries, vibrational frequencies, and electronic properties.[10][15]
Computational Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input Structure: Build the initial 3D structure of 1-phthaloylpiperazine.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the minimum energy conformation.[16]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.[5]
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[14][17] By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.[17] The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.[18]
Workflow: Hirshfeld Surface Analysis
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
Frontier Molecular Orbitals (HOMO-LUMO): Understanding Electronic Transitions and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. [19][20]The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. [21]The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. [22][23] Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |
Integrated Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the integration of experimental and computational data. The single-crystal X-ray structure provides the benchmark geometry for DFT calculations. In turn, DFT calculations can aid in the interpretation of FT-IR and NMR spectra. Hirshfeld surface analysis provides a detailed picture of the intermolecular forces that govern the crystal packing observed in the X-ray diffraction experiment. The MEP and HOMO-LUMO analyses provide a theoretical framework for understanding the potential reactivity and biological interactions of 1-phthaloylpiperazine.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the characterization of 1-phthaloylpiperazine. By combining synthesis, spectroscopy, and single-crystal X-ray diffraction with a suite of computational methods, a deep understanding of its structural, electronic, and reactive properties can be achieved. This detailed physicochemical profile is invaluable for researchers in drug discovery, enabling the rational design of more potent and selective drug candidates. Furthermore, the insights into intermolecular interactions can guide the development of novel crystalline materials with tailored properties. Future studies could explore the synthesis of derivatives of 1-phthaloylpiperazine and apply this integrated analytical workflow to establish structure-activity relationships.
References
-
ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of compound 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential map (MEP) of compound 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) distributions for 1, 1 À and 1ÁF À molecules. Retrieved from [Link]
-
University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II.... Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical modelling of the energies of the HOMO/LUMO and the S 1 and T 1.... Retrieved from [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]
-
Wezhli, M. M., Balamurugan, P., Raju, K., Sevvanthi, S., Irfan, A., Javed, S., & Muthu, S. (2023). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. Journal of Molecular Structure, 1273, 134324. [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 244-257. [Link]
-
Subashini, K., & Periandy, S. (2020). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. Journal of Molecular Structure, 1202, 127271. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4481. [Link]
-
MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6527. [Link]
-
ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved from [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]
-
YouTube. (2023, January 26). HOMO-LUMO calculation in Materials Studio and its significance || Dr. Gaurav Jhaa. [Link]
-
PeerJ. (n.d.). Theoretical & Computational Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Molecules | Section Computational and Theoretical Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. [Link]
-
Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]
-
YouTube. (2022, November 26). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A. Molecules, 24(1), 123. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. Retrieved from [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(11), 3456. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization, Hirshfeld Surface Analysis, DFT Study and Molecular Docking of 1,3‐Bis(4‐chlorophenyl)‐ 5‐(4‐chlorobenzyl). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization and biological evaluation of some phthalazine derivatives. Retrieved from [Link]
-
Yomo, T., et al. (1989). Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. European Journal of Biochemistry, 179(2), 293-298. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Theoretical & Computational Chemistry - A journal overlay at PeerJ [peerj.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivative… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. irjweb.com [irjweb.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Technical Guide to the Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid: History, Core Methodologies, and Modern Perspectives
Abstract
This technical guide provides an in-depth exploration of 2-(piperazine-1-carbonyl)benzoic acid (CAS No: 37618-28-3), a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] We will traverse the historical evolution of its synthesis, dissect the core chemical principles underpinning its formation, and present detailed, field-proven protocols. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, ensuring the described methodologies are robust and reproducible. We will delve into the primary synthetic route involving the ring-opening of phthalic anhydride by piperazine and explore alternative strategies that leverage modern synthetic techniques, including the use of protecting groups for controlled acylation.
Introduction: The Structural and Functional Significance of this compound
This compound, also known by the synonym 1-phthaloylpiperazine, is an organic compound featuring a benzoic acid core functionalized at the 2-position with a piperazine-1-carbonyl group.[2] Its molecular formula is C₁₂H₁₄N₂O₃, and it has a molecular weight of approximately 234.25 g/mol .[2][3] The molecule's architecture is a confluence of three key functional groups: a carboxylic acid, an amide, and a piperazine ring. This unique combination confers a distinct set of chemical properties, including both nucleophilic (piperazine nitrogens) and electrophilic (carboxylic acid) centers, making it a highly valuable intermediate for the synthesis of more complex molecules.[2]
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, including antipsychotics and antihistamines, while benzoic acid derivatives are fundamental building blocks in pharmaceuticals and agrochemicals.[2][4] Consequently, this compound has emerged as a subject of interest for its potential biological activities, with preliminary research suggesting applications as an antimicrobial agent, an enzyme inhibitor (e.g., for tyrosinase and acetylcholinesterase), and a lead compound for developing anti-inflammatory and anticonvulsant drugs.[2]
Historical Development and Discovery Context
The discovery of this compound is not attributed to a singular, serendipitous event but is rather an outcome of the systematic exploration of fundamental organic reactions. Its history is intrinsically linked to the chemistry of phthalic anhydride, a widely used substrate in organic transformations, and piperazine.[5] The most direct and historically significant synthesis involves the nucleophilic addition of piperazine to phthalic anhydride.[2] This reaction is a classic example of an anhydride ring-opening to form an amic acid.
Early synthetic efforts focused on direct carbonylation methods, reacting piperazine with phthalic anhydride derivatives.[2] The primary challenge in these early syntheses was controlling the reaction's selectivity. Piperazine possesses two secondary amine groups of similar reactivity, creating the potential for bis-acylation, where a single phthalic anhydride molecule reacts with two piperazine molecules, or where two anhydride molecules react with one piperazine. The evolution of synthetic strategies has therefore been driven by the need to achieve selective mono-acylation, leading to the development of methods involving protecting groups and carefully controlled reaction conditions.[2] Patents from the 1990s began to describe more optimized and scalable processes for preparing piperazine carboxylic acid derivatives, underscoring the compound's growing importance as an intermediate.[2][6]
Core Synthetic Methodologies
Primary Synthesis: Ring-Opening of Phthalic Anhydride
The most common and economically viable method for synthesizing this compound is the direct reaction between phthalic anhydride and piperazine.[2] This reaction leverages the high reactivity of the cyclic anhydride towards nucleophilic attack by the amine.
Causality of Experimental Design: The core principle is the nucleophilic acyl substitution reaction. The nitrogen atom of piperazine attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amic acid product. The choice of solvent and temperature is critical. Aprotic solvents are generally preferred to avoid side reactions with the anhydride. The temperature must be controlled to prevent further reaction, such as dehydration of the amic acid to form a phthalimide, or bis-acylation. Using an excess of piperazine can also favor the mono-substituted product, but this complicates purification.
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 molar equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF, or CH₂Cl₂).[7]
-
Reagent Addition: In a separate vessel, dissolve piperazine (1 to 1.5 molar equivalents) in the same solvent. Add the piperazine solution dropwise to the phthalic anhydride solution at a controlled temperature, typically between -5°C and 10°C, to manage the exothermic reaction.[7]
-
Reaction: Stir the mixture at a low temperature (e.g., 0-5°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[7]
-
Work-up: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then washed with a non-polar solvent like hexane or diethyl ether to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure this compound.
Protected Piperazine Strategy for Unambiguous Mono-acylation
To overcome the challenge of di-substitution inherent in the direct reaction, a more controlled, multi-step approach is often employed in research settings, particularly when synthesizing derivatives. This strategy involves the use of a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.[2]
Causality of Experimental Design: This method ensures selectivity by chemically differentiating the two nitrogen atoms of piperazine.
-
Protection: By reacting piperazine with di-tert-butyl dicarbonate ((Boc)₂O), one nitrogen is selectively protected, yielding mono-Boc-piperazine. This leaves a single secondary amine available for acylation.
-
Coupling: The protected piperazine is then reacted with a benzoic acid derivative. Modern peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like hydroxybenzotriazole (HOBT) are highly efficient for forming the amide bond under mild conditions.[4] This avoids the need to convert the carboxylic acid to a more reactive but potentially less stable acyl chloride.
-
Deprotection: The final step involves the removal of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the desired product.
Sources
- 1. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 2. Buy this compound | 37618-28-3 [smolecule.com]
- 3. PubChemLite - 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 6. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
An In-depth Technical Guide on the Conformational Analysis of the Piperazine Ring in 2-(piperazine-1-carbonyl)benzoic Acid
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] Its conformational flexibility is a critical determinant of its interaction with biological targets.[1] This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of the piperazine ring within 2-(piperazine-1-carbonyl)benzoic acid. We will explore the interplay of steric and electronic effects that govern the ring's puckering, with a particular focus on the influence of the N-acyl substitution and the potential for intramolecular hydrogen bonding. This document synthesizes data from crystallographic databases, spectroscopic techniques, and computational modeling to offer a holistic understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Piperazine Conformation
The piperazine moiety is a "privileged" scaffold in drug design, appearing in a vast array of approved therapeutic agents.[1] Its prevalence stems from its ability to exist in different protonation states at physiological pH, enhancing properties like water solubility and bioavailability.[2] Furthermore, the conformational adaptability of the six-membered ring allows it to present its substituents in various spatial orientations, which is crucial for optimizing interactions with biological targets.[2][3]
The molecule of interest, this compound, also known as 1-phthaloylpiperazine, features a piperazine ring acylated with a benzoic acid moiety at the ortho position.[4] This substitution introduces several key structural features that dictate the conformational preferences of the piperazine ring:
-
Amide Bond Resonance: The amide linkage between the piperazine nitrogen and the carbonyl group introduces a partial double bond character, leading to restricted rotation and the existence of conformers.[5][6]
-
Steric Hindrance: The bulky ortho-substituted phenyl group can sterically influence the puckering of the piperazine ring.
-
Potential for Intramolecular Hydrogen Bonding: The presence of a carboxylic acid group in the ortho position creates the possibility of an intramolecular hydrogen bond (IMHB) with the second piperazine nitrogen. Such an interaction can significantly stabilize a specific conformation.[7][8]
Understanding the delicate balance of these forces is paramount for predicting the three-dimensional structure of this molecule and, by extension, its biological activity.
Foundational Conformational Principles of the Piperazine Ring
Like cyclohexane, the piperazine ring can adopt several conformations to relieve ring strain. The most common and energetically favorable conformations are the chair, boat, and twist-boat forms.[1][9]
-
Chair Conformation: This is the most stable conformation for an unsubstituted piperazine ring, as it minimizes both angular and torsional strain.[10][11] In this conformation, substituents on the nitrogen atoms can be either axial or equatorial.
-
Boat Conformation: This is a higher-energy conformation due to eclipsing interactions between hydrogens and a "bowsprit-flagpole" steric clash. However, it can be stabilized in certain contexts, such as when both nitrogen atoms coordinate to a metal center.[10]
-
Twist-Boat (or Skew-Boat) Conformation: This is an intermediate conformation between the chair and boat forms and is generally of higher energy than the chair form.[9]
The energy difference between these conformations is relatively small, and the ring can be flexible, with the chair-to-boat conversion barrier being approximately 6.1 kcal/mol for piperazine itself.[9]
Experimental Determination of Piperazine Conformation
X-Ray Crystallography: The Gold Standard in the Solid State
Single-crystal X-ray diffraction provides the most definitive picture of a molecule's conformation in the solid state.[12] Analysis of crystallographic databases like the Cambridge Structural Database (CSD) reveals a strong preference for the chair conformation in the vast majority of piperazine-containing structures.[9][13]
Experimental Protocol: Single-Crystal X-Ray Diffraction
The workflow for determining the crystal structure of a compound like this compound is as follows:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents and crystallization techniques.[12]
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly.[12]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded.[12]
-
Structure Solution and Refinement:
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.[12]
-
Structure Solution: The initial positions of the atoms are determined using direct or Patterson methods.[12]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.[12]
-
Data Presentation: Crystallographic Parameters
The output of a crystallographic experiment provides precise quantitative data on the molecule's geometry.
| Parameter | Typical Value for Chair Conformation | Significance |
| C-N-C Bond Angle | ~111° | Indicates the degree of puckering. |
| C-C-N-C Torsion Angle | ~ ±55° | Defines the chair conformation. |
| N-C-C-N Torsion Angle | ~ ±55° | Defines the chair conformation. |
| N-H or N-R Bond Orientation | Axial or Equatorial | Determines the spatial orientation of substituents. |
Diagram: X-Ray Crystallography Workflow
Caption: Workflow for determining the solid-state conformation via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics
While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable information about the conformational dynamics of molecules in solution.[14][15] For this compound, several NMR techniques are particularly useful.
Key NMR Techniques for Conformational Analysis:
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the piperazine ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring's conformation.[15][16] For instance, axial and equatorial protons in a chair conformation will have distinct chemical shifts.
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This can be used to distinguish between different ring conformations.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) provide information about through-space proximity between protons. For example, a strong NOE between protons on opposite sides of the ring would suggest a boat-like conformation, while NOEs between 1,3-diaxial protons are characteristic of a chair conformation.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers.[6] At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each species.[14] This can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Coalescence and Low-Temperature Regime: Continue cooling until significant line broadening and eventual splitting of signals are observed. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).[5] Further cooling may resolve the individual signals of the different conformers.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature. If the signals for individual conformers are resolved at low temperature, their relative populations can be determined from the integration of the signals, allowing for the calculation of the free energy difference (ΔG) between them.
Computational Modeling: In Silico Exploration of the Conformational Landscape
Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences.[2][17]
Methodologies:
-
Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. This is a computationally efficient way to perform a conformational search and identify low-energy conformers.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are better suited for calculating the relative energies of different conformers.[2][17] Modern DFT functionals like M06-2X have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[2][17]
Computational Workflow:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a wide range of possible low-energy conformations.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the previous step and perform full geometry optimization and energy calculations using a higher level of theory, such as DFT (e.g., M06-2X/cc-pVDZ).[17]
-
Analysis of Results: Analyze the geometries and relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them.
Diagram: Interplay of Factors Influencing Conformation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 37618-28-3 [smolecule.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. auremn.org.br [auremn.org.br]
- 15. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
methods for synthesizing quinazolinones from 2-(piperazine-1-carbonyl)benzoic acid
An Application Guide to the Synthesis of Novel Quinazolinones from 2-(piperazine-1-carbonyl)benzoic Acid
Introduction: The Enduring Importance of the Quinazolinone Scaffold
The quinazolinone core, a fused bicyclic heterocycle of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] Several FDA-approved drugs, such as Erlotinib and Gefitinib, feature the quinazolinone scaffold, underscoring its therapeutic relevance.[1] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[1] This guide provides a detailed exploration of proposed synthetic methodologies for a specific class of quinazolinones derived from this compound, a starting material that offers a unique entry point to novel chemical entities.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of quinazolinones traditionally involves the cyclization of 2-aminobenzoic acid (anthranilic acid) or its derivatives.[6][7] The starting material, this compound, presents a unique structural feature where the piperazine moiety is already incorporated. This allows for a more direct route to 2,3-disubstituted quinazolinones, where one of the substituents is the piperazine ring. This guide proposes two primary synthetic pathways for the synthesis of quinazolinones from this starting material, each with its own set of advantages.
Methodology 1: One-Pot Synthesis via Dehydrative Cyclization
This approach focuses on the direct reaction of this compound with a primary amine in the presence of a dehydrating agent. This method is advantageous for its operational simplicity and reduced number of synthetic steps.
Reaction Workflow
Caption: One-pot synthesis workflow.
Detailed Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, xylene), add the primary amine (1.1 eq).
-
Addition of Dehydrating Agent: Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reagent and Condition Optimization
| Parameter | Recommended | Rationale |
| Solvent | Toluene, Xylene | High boiling point allows for effective water removal. |
| Dehydrating Agent | PPA, Eaton's Reagent | Promotes the cyclization by removing water. |
| Temperature | 110-140 °C | Sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the amine. |
Methodology 2: Two-Step Synthesis via Benzoxazinone Intermediate
This method proceeds through a stable benzoxazinone intermediate, which is then reacted with a primary amine.[8] This approach allows for the isolation and purification of the intermediate, which can lead to a cleaner final product.
Reaction Pathway
Caption: Two-step synthesis via a benzoxazinone intermediate.
Detailed Protocol
Step 1: Formation of the Benzoxazinone Intermediate
-
Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of Intermediate: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., hexane) and used in the next step without further purification.
Step 2: Synthesis of the Quinazolinone
-
Reaction Setup: Dissolve the benzoxazinone intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-12 hours.
-
Workup and Purification: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Product Characterization
The synthesized quinazolinone derivatives should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Poor choice of solvent | Experiment with different solvents (e.g., DMF, DMSO). | |
| Side Product Formation | Reaction temperature too high | Lower the reaction temperature. |
| Impure starting materials | Purify starting materials before use. | |
| Difficulty in Purification | Product is an oil | Try converting to a salt for easier handling. |
| Co-eluting impurities | Optimize the mobile phase for column chromatography. |
Conclusion
The synthetic methodologies outlined in this guide provide a robust framework for the synthesis of novel quinazolinones from this compound. Both the one-pot and two-step approaches offer viable routes to these valuable compounds, with the choice of method depending on the desired scale, purity requirements, and available resources. These protocols are intended to serve as a starting point for further optimization and exploration in the exciting field of medicinal chemistry.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. Available at: [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. Available at: [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. Available at: [Link]
-
Pharmacological importance of quinazolinone-based drugs. ResearchGate. Available at: [Link]
-
recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmaceutical Research. Available at: [Link]
-
A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
-
Methodologies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Available at: [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinazoline derivatives.[a,b]. ResearchGate. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.uob.edu.ly [journals.uob.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
using 2-(piperazine-1-carbonyl)benzoic acid in medicinal chemistry applications
An Application Guide to 2-(piperazine-1-carbonyl)benzoic Acid in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. Moving beyond a simple catalog of properties, this guide delves into the functional applications, synthetic protocols, and mechanistic rationale that underscore the importance of this scaffold in contemporary drug discovery, with a particular focus on its pivotal role in the development of targeted cancer therapies.
The Strategic Value of the this compound Scaffold
This compound is an organic compound featuring a benzoic acid core linked to a piperazine ring via an amide bond.[1] This unique arrangement provides a combination of structural rigidity and synthetic versatility, making it a highly valuable starting point or intermediate in medicinal chemistry.
The piperazine moiety is a well-established "privileged scaffold" in drug discovery. Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key vector for interacting with biological targets.[2][3] When combined with the benzoic acid group, it creates a bifunctional molecule ready for diverse chemical modifications, allowing chemists to systematically explore structure-activity relationships (SAR).
While it has been explored for various potential biological activities, including antimicrobial and enzyme inhibition properties, its most significant and clinically validated application is as a cornerstone in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1]
Physicochemical Properties Summary
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 37618-28-3 | [4][5] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][4] |
| Molecular Weight | 234.25 g/mol | [1][4] |
| Appearance | Solid | [5] |
Core Application: A Lynchpin in the Synthesis of PARP Inhibitors
The most profound impact of this compound on medicine is its role as a key intermediate in the synthesis of Olaparib (Lynparza) , a first-in-class PARP inhibitor.[6][7] Olaparib is a groundbreaking therapy for cancers with specific DNA repair defects, most notably those with mutations in the BRCA1 or BRCA2 genes.[6][8]
The "Synthetic Lethality" Principle: Why PARP Inhibition Works
To appreciate the scaffold's importance, one must first understand the therapeutic strategy.
-
DNA Repair Pathways: Cells have multiple mechanisms to repair DNA damage. One major pathway, Homologous Recombination (HR), repairs double-strand breaks and relies on functional BRCA1 and BRCA2 proteins.[8] A separate pathway, Base Excision Repair (BER), fixes single-strand breaks using enzymes like PARP.[9]
-
BRCA-Deficient Cancer Cells: Certain cancers (e.g., some ovarian, breast, prostate, and pancreatic cancers) have mutations in BRCA1/2, rendering their HR pathway defective. However, they can survive by relying heavily on the PARP-mediated BER pathway to repair DNA damage and maintain genomic stability.[8]
-
The PARP Inhibitor Effect: When a PARP inhibitor like Olaparib is introduced, it blocks the BER pathway. The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. In a normal cell, the HR pathway would fix this damage. But in a BRCA-deficient cancer cell, both major repair pathways are now disabled. This catastrophic level of genomic instability triggers apoptosis (programmed cell death), a concept known as synthetic lethality .[8][9]
The diagram below illustrates this crucial concept.
Caption: The principle of synthetic lethality in cancer therapy.
Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and evaluation of compounds derived from this compound.
Protocol 1: Synthesis of this compound
This protocol describes the common and efficient synthesis from phthalic anhydride and piperazine.[1] The reaction involves a nucleophilic attack of the piperazine amine on the anhydride, followed by ring-opening.
Materials:
-
Phthalic anhydride
-
Piperazine
-
Appropriate solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
-
Ice bath
Procedure:
-
Setup: In a 250 mL round bottom flask, dissolve phthalic anhydride (1 equivalent) in the chosen solvent (e.g., 100 mL DCM) under gentle stirring.
-
Piperazine Addition: Cool the solution in an ice bath. Prepare a solution of piperazine (1.1 equivalents) in the same solvent and add it dropwise to the phthalic anhydride solution over 30 minutes.
-
Causality Note: Dropwise addition and cooling are crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a precipitate of the product will likely have formed. Filter the solid and wash it with a small amount of cold solvent to remove any unreacted starting material.
-
Purification & Characterization: The filtered solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol. The final product should be dried under vacuum and characterized by NMR and Mass Spectrometry to confirm its identity and purity.[1]
Protocol 2: Amide Coupling to Synthesize an Olaparib Precursor
This protocol demonstrates how this compound can be coupled with another molecule, a key step in building a larger, more complex drug candidate like Olaparib. This example shows the coupling to form an intermediate that would then be further modified. The process described is adapted from the general medicinal chemistry route to Olaparib.[7]
Materials:
-
Intermediate from a previous step (e.g., 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-2H-phthalazin-1-one)
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM) as solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve the phthalazinone intermediate (1 equivalent) in dry DCM in a round bottom flask equipped with a stir bar.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Causality Note: TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards product formation.
-
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor its completion by TLC.
-
Quenching & Extraction: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified using column chromatography on silica gel to yield the final desired compound (Olaparib).[7]
The workflow for these synthetic steps is visualized below.
Caption: A simplified workflow for the synthesis of Olaparib.
Protocol 3: In Vitro PARP-1 Activity Assay (ELISA-based)
This protocol provides a method to evaluate the inhibitory potential of synthesized compounds against the PARP-1 enzyme. This is a critical step in the drug discovery process.
Principle: This assay measures the incorporation of biotinylated-NAD+ onto histone proteins coated on a microplate. PARP-1, when activated by damaged DNA, uses NAD+ as a substrate to create Poly(ADP-ribose) chains on histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[10] An inhibitor will reduce the amount of biotin incorporated, resulting in a weaker signal.
Materials:
-
96-well plate pre-coated with histones and damaged DNA
-
Recombinant human PARP-1 enzyme
-
Test compounds (dissolved in DMSO)
-
Biotinylated-NAD+
-
Streptavidin-HRP conjugate
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a positive control (known inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).
-
Enzyme Reaction: To each well of the 96-well plate, add the PARP-1 enzyme followed by the test compound dilutions.
-
Initiation: Initiate the enzymatic reaction by adding the biotinylated-NAD+ substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Self-Validation Note: The incubation time is optimized to ensure the reaction is in the linear range for the uninhibited control.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Detection: Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Signal Development: Add the TMB substrate to each well. A blue color will develop. Incubate for 15-30 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents more than just a chemical intermediate; it is a validated scaffold that has enabled the development of life-saving targeted therapies. Its role in the synthesis of Olaparib highlights the power of rational drug design built upon versatile and reliable chemical building blocks. Researchers can leverage the protocols and mechanistic understanding presented here to explore novel derivatives for PARP inhibition or adapt this scaffold for other therapeutic targets where its physicochemical properties would be advantageous.[11][12][13] The continued exploration of such privileged structures remains a highly productive endeavor in the field of medicinal chemistry.
References
-
Assay-Protocol. PARP. Available from: [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]
-
Kanev, G. D., et al. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]
-
Justia Patents. Processes for preparing olaparib. Available from: [Link]
-
Li, W., et al. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]
-
Hughes, D. L. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available from: [Link]
-
New Drug Approvals. olaparib. Available from: [Link]
-
PubMed. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Available from: [Link]
-
PubMed Central. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Available from: [Link]
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. Available from: [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]
-
ResearchGate. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available from: [Link]
-
PubMed. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available from: [Link]
-
PubMed. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Available from: [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
-
Slideshare. Benzoic acid derivatives. Available from: [Link]
-
Dana-Farber Cancer Institute. What is a PARP Inhibitor? | Science Illustrated. YouTube. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
Sources
- 1. Buy this compound | 37618-28-3 [smolecule.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. PARP assay [assay-protocol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Acylation of Piperazine with Benzoyl Derivatives
Introduction: The Significance of N-Benzoylpiperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a highly versatile building block for drug design.[1][3] The N-acylation of the piperazine ring, particularly with benzoyl derivatives, is a fundamental and powerful transformation that yields N-benzoylpiperazines. These derivatives serve as critical intermediates and core structures in pharmaceuticals ranging from kinase inhibitors to serotonin receptor antagonists.[3][4]
This technical guide provides an in-depth exploration of the acylation of piperazine with benzoyl derivatives. Moving beyond a simple recitation of steps, we will dissect the underlying reaction mechanism, present validated, step-by-step protocols for both mono- and di-acylation, explore critical parameters for process optimization, and detail robust methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.
Theoretical Framework: The Nucleophilic Acyl Substitution Mechanism
The reaction between piperazine and a benzoyl derivative, most commonly benzoyl chloride, is a classic example of nucleophilic acyl substitution.[5][6] This transformation is frequently conducted under Schotten-Baumann conditions , which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5][6][7][8]
The Mechanism Unveiled:
The reaction proceeds through a well-established two-step addition-elimination pathway:
-
Nucleophilic Attack: The secondary amine of the piperazine ring, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient, unstable tetrahedral intermediate.[5][6]
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group—in this case, the chloride ion—is expelled.[5]
-
Deprotonation: The resulting product is a protonated amide (an ammonium salt), which is no longer nucleophilic. A base, such as sodium hydroxide or triethylamine, is crucial at this stage to abstract the proton from the nitrogen atom.[9] This step neutralizes the HCl byproduct and regenerates the nucleophilic amine functionality (in the case of mono-acylation), allowing the reaction to proceed to completion.[8][9]
Figure 1: General mechanism for the acylation of piperazine.
The Selectivity Challenge: Mono- vs. Di-acylation
A primary challenge in this synthesis is controlling the degree of acylation. Due to piperazine's symmetrical structure with two reactive secondary amines, the reaction can yield either the mono-substituted (1-benzoylpiperazine) or di-substituted (1,4-dibenzoylpiperazine) product.[5] Achieving selectivity is paramount and is primarily controlled by the stoichiometry of the reactants. Using an excess of piperazine favors mono-acylation, whereas using two or more equivalents of benzoyl chloride drives the reaction towards the di-acylated product.[10]
Validated Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Benzoyl chloride is corrosive and a lachrymator. Piperazine and common bases (NaOH, triethylamine) are corrosive. Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen.
Protocol 1: Synthesis of 1,4-Dibenzoylpiperazine (Di-acylation)
This protocol is designed to favor the formation of the di-substituted product by using a stoichiometric excess of the acylating agent.
Materials and Reagents:
-
Piperazine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (approx. 10 mL per gram of piperazine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction.[10]
-
Addition of Acyl Chloride: Dissolve benzoyl chloride (2.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically 1,4-dibenzoylpiperazine. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a pure white solid.[10]
Protocol 2: Selective Synthesis of 1-Benzoylpiperazine (Mono-acylation)
This protocol favors mono-acylation by using a large excess of piperazine, ensuring that a molecule of benzoyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.
Materials and Reagents:
-
Piperazine (anhydrous)
-
Benzoyl chloride
-
Chloroform or Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve a large excess of piperazine (5.0 eq) in chloroform or DCM in a round-bottom flask.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.0 eq) slowly and dropwise to the cooled piperazine solution.
-
Reaction: Allow the mixture to stir at 0 °C for 5 hours, then let it warm to room temperature and stir overnight.[3]
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The crude mixture contains the desired product, the di-acylated byproduct, and excess piperazine.
-
-
Purification: Purify the crude mixture using automated column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-acylated product from the di-acylated byproduct and unreacted starting material.[3]
Process Optimization & Troubleshooting
Achieving high yield and purity requires careful control over several reaction parameters. The interplay between these factors determines the success of the synthesis.
| Parameter | Effect on Reaction & Rationale |
| Stoichiometry | This is the most critical factor for selectivity. A piperazine:benzoyl chloride ratio of >3:1 strongly favors mono-acylation. A ratio of 1:2.2 or higher ensures complete di-acylation.[5][10] |
| Base Selection | Inorganic bases (e.g., NaOH, Na₂CO₃) are used in biphasic Schotten-Baumann conditions. They are inexpensive but can promote hydrolysis of the acyl chloride.[6][11] Organic bases (e.g., Triethylamine, Pyridine) are soluble in organic solvents, creating a homogeneous reaction mixture which can improve efficiency, but they must be removed during work-up.[10][12] |
| Solvent | Aprotic solvents like DCM or THF are common for reactions with organic bases.[10] For classic Schotten-Baumann conditions, a biphasic system (e.g., DCM/water or toluene/water) is used, where the reaction occurs at the interface.[7][11] |
| Temperature | The reaction is highly exothermic. Initial addition of benzoyl chloride must be done at low temperatures (0-5 °C) to prevent uncontrolled reaction rates and potential side reactions.[10][12] |
| Addition Rate | Slow, dropwise addition of the acyl chloride maintains a low instantaneous concentration, which helps control the exotherm and, in mono-acylation attempts, can improve selectivity. |
digraph "Troubleshooting Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Analyze Crude Product (TLC, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Issue1 [label="Low Yield / Incomplete Reaction", shape=diamond, style=filled, fillcolor="#FBBC05"]; Issue2 [label="Excess Di-acylation (in mono attempt)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Issue3 [label="Product Contaminated with Base", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol1a [label="Increase reaction time or temperature."]; Sol1b [label="Ensure reagents are anhydrous (acyl chloride is sensitive to hydrolysis)."]; Sol1c [label="Check purity/reactivity of starting materials."];
Sol2a [label="Increase excess of piperazine."]; Sol2b [label="Add acyl chloride more slowly and at 0 °C."]; Sol2c [label="Consider a protecting group strategy for one nitrogen."];
Sol3a [label="Perform an acidic wash (e.g., 1M HCl) during work-up to remove organic base."]; Sol3b [label="Ensure complete phase separation during extractions."];
// Edges Start -> Issue1 [label="Low Conversion"]; Start -> Issue2 [label="Incorrect Product Ratio"]; Start -> Issue3 [label="Impurity Spots"];
Issue1 -> Sol1a; Issue1 -> Sol1b; Issue1 -> Sol1c;
Issue2 -> Sol2a; Issue2 -> Sol2b; Issue2 -> Sol2c;
Issue3 -> Sol3a; Issue3 -> Sol3b; }
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 2-(Piperazine-1-carbonyl)benzoic Acid as a Versatile Building Block for the Synthesis of Novel Piperazinyl-Quinazolinones
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(piperazine-1-carbonyl)benzoic acid, a bifunctional building block, for the synthesis of novel heterocyclic scaffolds. We present a detailed, field-proven protocol for the synthesis of the title compound and its subsequent elaboration into a library of 2-(piperazin-1-yl)-3-substituted-quinazolin-4(3H)-ones. The strategic two-step approach involves the formation of a key 2-(piperazin-1-yl)-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with a diverse range of primary amines. This methodology offers a robust and versatile platform for the generation of novel quinazolinone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Mechanistic insights and detailed experimental procedures are provided to ensure reproducibility and facilitate further exploration by researchers in the field.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prevalent in a vast array of therapeutic agents.[1] Among these, the quinazolinone core is a "privileged structure," known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic incorporation of a piperazine moiety into these scaffolds can further enhance their pharmacological profiles by improving solubility, modulating bioavailability, and providing a vector for additional interactions with biological targets.
This compound is a unique and highly valuable starting material for the synthesis of such complex heterocycles. Its structure combines an N-acyl anthranilic acid functionality with a readily functionalizable piperazine ring. The N-acyl anthranilic acid portion is primed for cyclization to form the quinazolinone core, while the secondary amine of the piperazine ring offers a convenient handle for introducing further diversity into the final molecules. This guide provides a comprehensive set of protocols for leveraging this building block in the synthesis of novel, drug-like molecules.
Synthesis of the Building Block: this compound
The most common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride with piperazine.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the piperazine acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride.
Protocol 2.1: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
Piperazine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of anhydrous DCM.
-
In a separate beaker, dissolve piperazine (17.2 g, 0.2 mol) and triethylamine (14 mL, 0.1 mol) in 50 mL of anhydrous DCM.
-
Cool the phthalic anhydride solution to 0 °C using an ice bath.
-
Slowly add the piperazine solution to the cooled phthalic anhydride solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess piperazine and triethylamine.
-
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Expected Yield: 85-95%
Characterization Data:
-
Appearance: White solid
-
Molecular Formula: C₁₂H₁₄N₂O₃[3]
-
Molecular Weight: 234.25 g/mol [3]
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch of carboxylic acid), 1630 (C=O stretch of amide).
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.9 (s, 1H, COOH), 7.8-7.5 (m, 4H, Ar-H), 3.6 (t, 4H, piperazine-H), 2.8 (t, 4H, piperazine-H).
Application in Heterocyclic Synthesis: A Versatile Route to Piperazinyl-Quinazolinones
The N-acyl anthranilic acid moiety of this compound is a direct precursor to a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is highly reactive towards nucleophiles and serves as an excellent synthon for the construction of quinazolinones.
Step 1: Synthesis of the Key Intermediate, 2-(Piperazin-1-yl)-4H-3,1-benzoxazin-4-one
The cyclodehydration of N-acyl anthranilic acids is a well-established method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[4] Acetic anhydride is a commonly used and effective dehydrating agent for this transformation.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate, anhydrous
-
Standard glassware for reflux
Procedure:
-
Place this compound (2.34 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add acetic anhydride (10 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 2 hours with stirring.
-
Monitor the reaction by TLC (9:1 DCM:Methanol).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven to yield the desired 2-(piperazin-1-yl)-4H-3,1-benzoxazin-4-one. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Expected Yield: 80-90%
Step 2: Synthesis of a Library of 2-(Piperazin-1-yl)-3-substituted-quinazolin-4(3H)-ones
The 2-substituted-4H-3,1-benzoxazin-4-one intermediate readily reacts with primary amines to form 3-substituted quinazolinones. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the oxazinone ring, followed by ring-opening and subsequent recyclization with the elimination of water.
Materials:
-
2-(Piperazin-1-yl)-4H-3,1-benzoxazin-4-one
-
Various primary amines (see Table 1)
-
Ethanol or Glacial Acetic Acid
-
Standard glassware for reflux
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(piperazin-1-yl)-4H-3,1-benzoxazin-4-one (0.217 g, 1 mmol) in 10 mL of ethanol (or glacial acetic acid for less reactive amines).
-
Add the desired primary amine (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-(piperazin-1-yl)-3-substituted-quinazolin-4(3H)-one.
Table 1: Scope of Primary Amines for the Synthesis of Quinazolinone Derivatives
| Entry | Primary Amine | Expected Product | Typical Yield (%) |
| 1 | Aniline | 2-(Piperazin-1-yl)-3-phenylquinazolin-4(3H)-one | 85-95 |
| 2 | 4-Fluoroaniline | 3-(4-Fluorophenyl)-2-(piperazin-1-yl)quinazolin-4(3H)-one | 80-90 |
| 3 | Benzylamine | 3-Benzyl-2-(piperazin-1-yl)quinazolin-4(3H)-one | 82-92 |
| 4 | Cyclohexylamine | 3-Cyclohexyl-2-(piperazin-1-yl)quinazolin-4(3H)-one | 75-85 |
| 5 | 2-Aminoethanol | 3-(2-Hydroxyethyl)-2-(piperazin-1-yl)quinazolin-4(3H)-one | 70-80 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide demonstrate a straightforward and efficient pathway to a diverse library of 2-(piperazin-1-yl)-3-substituted-quinazolin-4(3H)-ones. The modularity of this approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The presented methodologies are robust, scalable, and utilize readily available reagents, ensuring their broad applicability in a research setting.
References
-
Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 2(1), 109–116. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Activities of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
RGUHS Journal of Pharmaceutical Sciences. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. [Link]
-
Iranian Journal of Chemistry. Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. [Link]
-
Edorta, E. (2006). The role of heterocycles in medicinal chemistry. Journal of Heterocyclic Chemistry, 43(6), 1373-1403. [Link]
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). A new route for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Arkivoc, 2006(12), 166-172. [Link]
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 37618-28-3 [smolecule.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Piperazine-1-carbonyl)benzoic Acid for the Development of Potent Enzyme Inhibitors
Abstract
The 2-(piperazine-1-carbonyl)benzoic acid moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique combination of a rigid benzoic acid component and a conformationally flexible, basic piperazine ring allows for strategic modifications that can enhance solubility, modulate pharmacokinetic properties, and facilitate strong interactions with biological targets.[1][4] This guide provides an in-depth exploration of this scaffold's application in developing enzyme inhibitors, with a particular focus on Poly(ADP-ribose) Polymerase (PARP) inhibitors, exemplified by the blockbuster drug Olaparib.[5][6] We present detailed protocols for the synthesis of derivative libraries and the execution of robust in vitro enzyme inhibition assays, offering researchers a comprehensive resource for leveraging this versatile chemical entity in drug discovery.
Introduction: The Strategic Value of the Piperazine-Carboxyl-Benzene Scaffold
The piperazine ring is a cornerstone of modern drug discovery, prized for its physicochemical and structural advantages.[1][4] When coupled with a benzoic acid derivative, as in this compound, it creates a scaffold with exceptional utility for several reasons:
-
Synthetic Tractability: The secondary amine of the piperazine ring and the carboxylic acid provide two distinct, reactive handles for chemical modification. The most common synthetic route involves the acylation of piperazine with an activated benzoic acid derivative or the reaction of piperazine with phthalic anhydride.[7] This allows for the straightforward generation of diverse chemical libraries.
-
Pharmacokinetic (PK) Modulation: The two nitrogen atoms of the piperazine ring are basic, with distinct pKa values. This allows the moiety to be protonated under physiological pH, which can significantly enhance aqueous solubility and improve oral bioavailability—critical attributes for drug candidates.[1]
-
Pharmacodynamic Versatility: The scaffold acts as a versatile linker, capable of positioning key pharmacophoric elements for optimal interaction with enzyme active sites.[1] The amide linkage provides a rigid plane, while the piperazine can adopt a stable chair conformation, orienting substituents in precise vectors to engage with target residues. In oncology, this is frequently exploited in kinase and PARP inhibitors to interact with the ATP-binding pocket or nicotinamide-binding site, respectively.[1]
A prime example of this scaffold's success is Olaparib (Lynparza) , a potent PARP inhibitor approved for treating various cancers associated with BRCA1/2 mutations.[5][8] Olaparib's structure features the core this compound architecture, demonstrating its clinical and commercial significance.[6]
Featured Application: Targeting PARP Enzymes in Oncology
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in repairing single-strand breaks (SSBs).[9][10][11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[9] Inhibiting PARP in these cells prevents the repair of SSBs, which then deteriorate into toxic DSBs during replication.[8][9] With a compromised HR pathway, the cell cannot repair these DSBs, leading to cell death through a concept known as synthetic lethality .[9]
Olaparib and other inhibitors function by competing with the endogenous substrate (NAD+) at the PARP catalytic domain.[12][13] Furthermore, a key mechanism of cytotoxicity involves the inhibitor "trapping" the PARP enzyme on the DNA at the site of damage.[12][14] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication, enhancing the inhibitor's potency.[13][14]
Application Protocol 1: Synthesis of a this compound-Based Inhibitor Library
This protocol outlines a general, two-step approach for synthesizing a library of potential PARP inhibitors based on the this compound scaffold. The strategy involves first creating the core scaffold and then diversifying it through acylation of the distal piperazine nitrogen.
Workflow Overview
Caption: General workflow for inhibitor library synthesis.
Step-by-Step Methodology
Step 1: Synthesis of this compound (Core Scaffold) [7]
-
Reagents & Setup:
-
Phthalic Anhydride (1.0 eq)
-
Piperazine (1.2 eq)
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. Suspend phthalic anhydride in anhydrous ethanol in the round-bottom flask. b. In a separate flask, dissolve piperazine in anhydrous ethanol. c. Add the piperazine solution dropwise to the phthalic anhydride suspension at room temperature with vigorous stirring. d. Upon completion of the addition, heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). e. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation. f. Collect the white precipitate by vacuum filtration. g. Wash the solid with cold ethanol (2x) and then with diethyl ether (2x). h. Dry the product under vacuum to yield this compound.
-
Validation:
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected molecular weight is 234.26 g/mol .[15]
-
Step 2: Parallel Synthesis of Amide Derivatives (Library Diversification)
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Diverse set of carboxylic acids (1.1 eq each)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), Anhydrous
-
96-well reaction block or individual reaction vials.
-
-
Procedure: a. To each well/vial, add a solution of the core scaffold in DMF. b. Add the respective carboxylic acid to each well, followed by HATU. c. Finally, add DIPEA to initiate the coupling reaction. d. Seal the reaction block/vials and shake at room temperature for 12-18 hours. e. Upon completion, quench the reaction by adding water. f. Purify the products using preparative HPLC or other suitable chromatographic techniques.
-
Validation:
-
Characterize each library member by LC-MS to confirm the expected mass.
-
Assess purity for selected compounds using analytical HPLC.
-
Application Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent ELISA)
This protocol describes a robust method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against PARP-1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity.[10][16]
Workflow Overview
Caption: Workflow for a PARP-1 chemiluminescent assay.
Step-by-Step Methodology
-
Materials & Reagents:
-
96-well high-binding microplate
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase conjugate)
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (synthesized library) and a positive control inhibitor (e.g., Olaparib).
-
-
Procedure: a. Plate Coating: Dilute Histone H1 in PBS and add 100 µL to each well. Incubate overnight at 4°C. Wash the plate 3 times with Wash Buffer. b. Compound Preparation: Prepare a serial dilution of each test compound and the positive control in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control. c. Reaction Setup: To each well, add in the following order: i. 50 µL of Assay Buffer containing activated DNA. ii. 25 µL of the diluted test compound or control. iii. 25 µL of diluted PARP-1 enzyme (omit for background control wells). iv. Incubate for 15 minutes at room temperature. d. Reaction Initiation: Add 25 µL of biotinylated NAD+ solution to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature. e. Detection: i. Wash the plate 4 times with Wash Buffer. ii. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 60 minutes at room temperature. iii. Wash the plate 4 times with Wash Buffer. iv. Add 100 µL of chemiluminescent HRP substrate. Immediately read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background signal (no enzyme) from all other readings. b. Normalize the data by setting the "no inhibitor" control as 100% activity and the highest concentration of the positive control as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Case Study: Olaparib (AZD2281)
Olaparib is the quintessential example of a successful drug developed from a scaffold related to this compound.[6] Its development validated PARP as a druggable target and highlighted the power of synthetic lethality.
| Parameter | Value | Reference |
| Target Enzymes | PARP-1, PARP-2 | [6] |
| PARP-1 IC₅₀ | ~1.2 nM | [14] |
| Mechanism of Action | Catalytic inhibition and PARP trapping | [12][13][14] |
| Initial Approvals | BRCA-mutated advanced ovarian cancer | [5] |
| Expanded Indications | Breast, pancreatic, and prostate cancers | [5][8][12] |
The potency of Olaparib underscores the effectiveness of the core chemical architecture in orienting the key pharmacophores—the phthalazinone core mimics the nicotinamide ribose of NAD+, while the cyclopropylcarbonyl-piperazine tail occupies the adjacent pocket, enhancing binding affinity and trapping efficiency.[6]
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile tool in the design of enzyme inhibitors. Its synthetic accessibility allows for the rapid generation of focused libraries, while its favorable physicochemical properties make it an attractive starting point for drug development campaigns. The clinical and commercial success of PARP inhibitors like Olaparib provides a compelling validation of this approach. Future efforts can expand upon this foundation by exploring novel decorations on both the piperazine and benzoic acid rings to target other enzyme classes, such as kinases, epigenetic enzymes, and proteases, further cementing the role of this privileged scaffold in modern medicinal chemistry.
References
-
Wikipedia. Olaparib. [Link]
-
LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Link]
-
LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]
-
Le, D. (2018). Olaparib. Reactions Weekly, 1705, 233. [Link]
-
National Cancer Institute. Olaparib. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
-
BPS Bioscience. PARP Assays. [Link]
-
Amsbio. PARP Assays. [Link]
-
Cambridge Bioscience. PARP assay kits. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Wang, Y., et al. (2022). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug Development Research, 83(1), 55-63. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Ferrigno, F., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(3), 1100-1105. [Link]
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
Chiaramonte, N., et al. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 151, 363-375. [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
-
Kumar, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
-
ResearchGate. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. [Link]
-
Egorova, A. A., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
- Google Patents. Piperazine substituted indazole compounds as inhibitors of parg.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 37618-28-3 [smolecule.com]
- 8. Olaparib - NCI [cancer.gov]
- 9. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. PARP assay kits [bioscience.co.uk]
- 12. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 13. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol: Reduction of 1-Phthaloylpiperazine-4-acetic Acid
<
Abstract
This document provides a comprehensive technical guide for the reduction of 1-phthaloylpiperazine-4-acetic acid. The primary challenge in this transformation is the presence of three reducible carbonyl groups: two amides within the phthaloyl protecting group and one carboxylic acid. Due to the high reactivity of common reducing agents, selective reduction of the carboxylic acid is challenging. This guide therefore focuses on a robust and reliable protocol for the exhaustive reduction of all three carbonyl groups using Lithium Aluminum Hydride (LiAlH₄), yielding 2-((4-(2-(hydroxymethyl)benzyl)piperazin-1-yl)methyl)benzen-1-ol. We will detail the underlying reaction mechanisms, provide a step-by-step experimental protocol with rigorous safety procedures, and discuss the theoretical basis for alternative, selective approaches.
Part 1: Mechanistic Rationale for Exhaustive Reduction
The choice of Lithium Aluminum Hydride (LiAlH₄ or LAH) is dictated by its potent ability to reduce both carboxylic acids and amides.[1][2] Understanding the mechanisms for both functional groups reveals why a simultaneous, exhaustive reduction is the most probable outcome.
Reduction of the Carboxylic Acid Group
The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ is a well-established transformation.[3] The reaction proceeds via a nucleophilic acyl substitution pathway. Initially, the acidic proton of the carboxylic acid reacts with a hydride equivalent to form hydrogen gas and a lithium carboxylate salt. Subsequently, hydride attacks the carbonyl carbon, ultimately leading to an aldehyde intermediate after the elimination of an aluminate species. This aldehyde is immediately reduced further by LAH to the corresponding primary alcohol.[3]
Reduction of the Phthalimide (Amide) Groups
The reduction of amides to amines by LiAlH₄ follows a distinct mechanism compared to other carbonyl compounds.[4][5] The key difference is the complete removal of the carbonyl oxygen.[4] The process begins with the nucleophilic addition of a hydride to one of the amide carbonyls, forming a tetrahedral intermediate.[5] This intermediate coordinates with the aluminum species. The crucial step involves the elimination of an O-Al species, driven by the nitrogen's lone pair, to form a highly reactive iminium ion.[5] This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the amine.[5] In the case of the phthalimide group, this process occurs at both carbonyls, leading to the opening of the phthalimide ring and the formation of a diamine structure which is part of the final product.
Given that LiAlH₄ is powerful enough to reduce both functional groups under similar conditions, the reaction on 1-phthaloylpiperazine-4-acetic acid is expected to proceed non-selectively, reducing all three carbonyls.
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 5. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid
Introduction: Strategic Importance of 2-(piperazine-1-carbonyl)benzoic Acid
This compound, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its rigid, yet functionalized, structure provides a versatile scaffold for drug discovery, enabling the exploration of diverse chemical spaces. The efficient and scalable production of this intermediate is therefore a critical bottleneck in the development of numerous therapeutic agents. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed operational procedures, and discuss critical process parameters essential for ensuring high yield and purity in a production environment.
Synthetic Strategy: The Acylation of Piperazine with Phthalic Anhydride
The most direct and industrially viable route to this compound is the nucleophilic acyl substitution reaction between piperazine and phthalic anhydride. This method is favored for its atom economy, the ready availability and low cost of the starting materials, and the straightforward nature of the reaction.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. Initially, one of the secondary amine nitrogens of piperazine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a phthalamic acid intermediate. This intermediate is the target molecule, this compound.
A key challenge in the acylation of symmetrical diamines like piperazine is preventing di-acylation, which would lead to the formation of an undesired bis-amide byproduct. In this specific synthesis, the formation of the initial mono-acylated product deactivates the second nitrogen of the piperazine ring to some extent. Furthermore, by carefully controlling the stoichiometry and reaction conditions, the mono-acylated product can be favored.
Figure 1: Reaction mechanism for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is adapted from established laboratory procedures and is optimized for scalability and reproducibility[1].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (mol) | Quantity |
| Phthalic Anhydride | 85-44-9 | 148.12 | 1.0 | 148.12 g |
| Piperazine | 110-85-0 | 86.14 | 1.1 | 94.75 g |
| Acetone | 67-64-1 | 58.08 | - | 1.5 L |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filtration flask
-
Vacuum oven
Experimental Procedure
Figure 2: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add phthalic anhydride (148.12 g, 1.0 mol) and piperazine (94.75 g, 1.1 mol).
-
Solvent Addition: Add 1.5 L of acetone to the flask.
-
Reaction: Stir the suspension at 40°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a white solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold acetone (2 x 200 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield and Purity
-
Yield: 182.5 g (78% based on phthalic anhydride)[1].
-
Appearance: White crystalline solid.
-
Purity (by acid-base potentiometric titration): >99.5%[1].
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: 299.8-300.2 °C (decomposes)[1].
-
¹H NMR (300 MHz, CDCl₃) δ/ppm: 7.89 (bs, 2H, NH+COOH); 6.52 (d, J=10.2, 1H, =CH); 5.95 (d, J=10.2, 1H, =CH); 3.56-3.64 (m, 4H, 2CH₂); 2.80-2.92 (m, 4H, 2CH₂)[1].
-
¹³C NMR (75 MHz, CDCl₃) δ/ppm: 168.71 (COOH); 164.32 (C=O); 134.90 (CH=); 133.50 (CH=); 44.90 (2CH₂N); 42.85 (2CH₂N)[1].
-
Mass Spectrometry (MS): Calculated for C₈H₁₂N₂O₃+H⁺: 185.201; Found: 185.197[1].
Safety Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.
-
In case of insufficient ventilation, wear respiratory protection.
Handling and Storage:
-
Phthalic Anhydride: Causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.
-
Piperazine: Flammable solid. Causes severe skin burns and eye damage. May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child.
-
This compound: Harmful if swallowed.
-
Handle all chemicals in a well-ventilated fume hood.
-
Keep containers tightly closed and store in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of high-purity this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their downstream applications.
References
-
Němečková-Herová, A., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11(6), 935-942. [Link]
Sources
Application Notes and Protocols for Testing Antimicrobial Activity of Novel Derivatives
Introduction: The Imperative for Robust Antimicrobial Susceptibility Testing
The emergence of multidrug-resistant pathogens represents a critical global health challenge. In the field of drug development, the rigorous evaluation of novel antimicrobial agents and their derivatives is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive overview and detailed protocols for foundational bioassays used to determine the in vitro efficacy of these compounds. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles that ensure data integrity and reproducibility. These protocols are designed to be self-validating systems, incorporating necessary controls and quality assurance measures as recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
This document will delve into the core methodologies for assessing antimicrobial activity:
-
Broth Microdilution Assays for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Agar Disk Diffusion Assays for a qualitative to semi-quantitative assessment of antimicrobial potency.
-
Time-Kill Kinetic Assays to understand the pharmacodynamics of the antimicrobial agent.
-
Checkerboard Assays to evaluate synergistic or antagonistic interactions between compounds.
-
Biofilm Susceptibility Assays to assess efficacy against complex bacterial communities.
-
Cytotoxicity Assays as an initial screen for safety in mammalian cells.
I. Foundational Assays: Determining Inhibitory and Bactericidal Concentrations
The initial screening of a novel antimicrobial derivative typically begins with determining its potency in inhibiting microbial growth and its ability to kill the pathogen. The MIC and MBC are fundamental parameters in this assessment.[6][7]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a standardized incubation period.[8][9][10] This method is favored for its efficiency in testing multiple compounds and concentrations simultaneously.
-
Mueller-Hinton Broth (MHB): This medium is the standard for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of inhibitors that might interfere with the antimicrobial agent.[11]
-
Standardized Inoculum: A standardized bacterial suspension (typically 0.5 McFarland) is crucial for result consistency.[12] A higher inoculum density can lead to falsely elevated MIC values.
-
Two-Fold Serial Dilutions: This approach allows for a logarithmic assessment of the concentration-dependent effect of the antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Dissolve the derivative in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antimicrobial stock solution (at twice the desired highest starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.[9][10]
Figure 1: Workflow for MIC Determination via Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15] It is a critical parameter for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents.
-
Subculturing from MIC Plate: This step directly assesses the viability of bacteria exposed to the antimicrobial agent at and above the MIC.
-
Agar Plates without Antimicrobial: The subculture medium must be free of the test compound to allow for the growth of any surviving bacteria.
-
99.9% Reduction Threshold: This is the standard definition for bactericidal activity, providing a stringent measure of killing efficacy.[13]
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate a 100 µL aliquot onto a sterile, antimicrobial-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each plate.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[13][14][15]
| Parameter | Definition | Significance |
| MIC | Lowest concentration inhibiting visible growth.[6][8] | Measures the potency of the antimicrobial agent. |
| MBC | Lowest concentration killing ≥99.9% of the inoculum.[13][14][15] | Differentiates between bactericidal and bacteriostatic activity. |
| MBC/MIC Ratio | Ratio of MBC to MIC. | A ratio of ≤4 is generally considered indicative of bactericidal activity.[16] |
II. Agar-Based Diffusion Methods
Agar diffusion methods are widely used for routine antimicrobial susceptibility testing and provide a visual representation of antimicrobial activity.
Agar Disk Diffusion (Kirby-Bauer) Test
This method involves placing paper disks impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[17][18][19]
-
Mueller-Hinton Agar (MHA): The standardized medium for this assay, ensuring consistent diffusion of the antimicrobial agent.[11]
-
Confluent Lawn of Bacteria: This ensures that the zone of inhibition is clearly visible and measurable.
-
Standardized Disk Potency: The amount of antimicrobial agent in the disk must be standardized to allow for comparison with established interpretive criteria.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn.
-
Disk Application: Aseptically apply antimicrobial-impregnated paper disks to the surface of the agar. Gently press each disk to ensure complete contact.[18]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of inhibition in millimeters. The interpretation of these zones as susceptible, intermediate, or resistant requires correlation with established breakpoints from bodies like CLSI.[1][20]
Figure 3: General Workflow for Evaluating Cytotoxicity.
V. Conclusion and Future Directions
The protocols outlined in this guide represent the foundational in vitro assays for the characterization of novel antimicrobial derivatives. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is essential for generating reliable and comparable data. [1][3]The results from these assays provide the basis for further preclinical development, including in vivo efficacy studies and more detailed toxicological assessments. As the landscape of antimicrobial resistance continues to evolve, the rigorous and systematic application of these bioassays will remain a cornerstone of infectious disease research and drug discovery.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- Antimicrobial Synergy Testing/Checkerboard Assay.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Minimum Bactericidal Concentration (MBC) Assay.
- Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma.
- Determination of minimum inhibitory concentr
- Minimum Inhibitory Concentration (MIC) Test.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- How-to guide: Minimum Inhibitory Concentr
- Minimum Bactericidal Concentration (MBC) Test.
- 13.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Minimum Bactericidal Concentration (MBC) Test.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- What Is The Minimum Bactericidal Concentration (MBC) Test.
- Minimum bactericidal concentr
- Methods for in vitro evaluating antimicrobial activity: A review.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
- Biofilm antimicrobial susceptibility testing: where are we and where could we be going?
- Antimicrobial susceptibility testing in biofilm-growing bacteria. PubMed.
- When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. American Society for Microbiology.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
- Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Walsh Medical Media.
- Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis.
- Tests for Biofilm Susceptibility.
- Testing the Effectiveness of Antimicrobials. Lumen Learning.
- Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. American Society for Microbiology.
- Broth Microdilution. MI - Microbiology.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Disk diffusion test. Wikipedia.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Antimicrobial Susceptibility Testing. CLSI.
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. BenchChem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- EUCAST: EUCAST - Home. EUCAST.
- Time-Kill Kinetics Assay. Emery Pharma.
- Innovative Methodology for Antimicrobial Susceptibility Determin
- CLSI 2024 M100Ed34(1). CLSI.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST.
- Time-Kill Evalu
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
- Validation of high-throughput time-kill assay. HELDA - University of Helsinki.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Guidance Documents. EUCAST.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
Sources
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. chainnetwork.org [chainnetwork.org]
The Strategic Application of 2-(piperazine-1-carbonyl)benzoic Acid in Advanced Materials Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(piperazine-1-carbonyl)benzoic acid as a versatile building block in material science. While direct, published applications of this specific molecule in framework materials are emerging, its structural motifs—a coordinating carboxylic acid and a functionalizable piperazine ring—position it as a highly promising ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. This document will detail the synthesis of the ligand itself, provide generalized protocols for its potential incorporation into crystalline materials, and present a comprehensive case study of a closely related piperazine-functionalized MOF to illustrate the potential applications in areas such as gas storage and catalysis.
Introduction: The Rationale for Piperazine-Functionalized Carboxylate Ligands in Material Science
The design of functional materials, particularly MOFs and coordination polymers, hinges on the judicious selection of organic ligands. These ligands dictate the topology of the resulting framework, its porosity, and its chemical functionality. This compound is a bifunctional ligand that offers a compelling combination of features for materials scientists.
The benzoic acid moiety provides a robust and well-understood coordination site for metal ions, forming the primary nodes of a potential framework. The carboxylate group's coordination chemistry is rich and predictable, allowing for the targeted synthesis of materials with desired structural characteristics.
The piperazine ring , on the other hand, introduces a locus of functionality that can be exploited in several ways. The secondary amine within the piperazine ring can act as a hydrogen bond donor or acceptor, influencing the packing of the framework and its interaction with guest molecules. Furthermore, this amine group is amenable to post-synthetic modification, allowing for the introduction of additional functional groups to tailor the material's properties for specific applications. The inherent flexibility and chair conformation of the piperazine ring can also influence the dimensionality and topology of the resulting coordination polymer.
While the direct application of this compound in widely reported materials is not yet prevalent in the literature, its constituent parts have a proven track record. Benzoic acid derivatives are foundational in the construction of stable MOFs[1][2], and piperazine-functionalized linkers have been successfully employed to create materials with enhanced gas storage capabilities and catalytic activity[3][4]. This guide, therefore, serves as both a practical manual for working with this compound and a forward-looking exploration of its potential in next-generation materials.
Synthesis of the Ligand: this compound
The synthesis of this compound is a straightforward and scalable process, typically achieved through the acylation of piperazine with phthalic anhydride. This reaction is robust and can be performed in a standard laboratory setting.
Synthesis Protocol
Materials:
-
Phthalic anhydride
-
Piperazine
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride in a minimal amount of acetone.
-
In a separate beaker, prepare an aqueous solution of piperazine.
-
Slowly add the piperazine solution to the phthalic anhydride solution with constant stirring at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any unreacted piperazine and other water-soluble impurities.
-
Wash the product with a small amount of cold acetone to remove any unreacted phthalic anhydride.
-
Dry the purified this compound in a vacuum oven at 60-80°C.
Characterization
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) will confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylic acid, amide, and piperazine functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application in Metal-Organic Frameworks: A Case Study of a Piperazine-Functionalized MOF
Case Study: NJU-Bai 19 for Enhanced Methane Storage
NJU-Bai 19 is a copper-based MOF that showcases the impact of incorporating a piperazine unit into the linker design. Its synthesis and performance highlight the potential of such materials.
Synthesis of NJU-Bai 19 (Illustrative Protocol):
A solvothermal reaction is typically employed for the synthesis of such MOFs.
Materials:
-
5,5'-(piperazine-1,4-diyl)diisophthalic acid (H₄L)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve the piperazine-functionalized ligand (H₄L) and copper(II) nitrate trihydrate in DMF.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 85-120°C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, blue crystals of the MOF will have formed.
-
The crystals are then washed with fresh DMF and subsequently with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to yield the porous material.
Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis, purification, characterization, and application testing of a MOF.
Performance and Causality: Why Piperazine Matters
The inclusion of the piperazine linker in NJU-Bai 19 leads to a notable enhancement in its methane storage capacity compared to analogous MOFs without this functional group[2][3].
Table 1: Methane Storage Capacity of NJU-Bai 19 at Room Temperature
| Pressure (bar) | Volumetric Uptake (cm³(STP)/cm³) |
| 35 | ~180 |
| 65 | 246.4[2][3] |
The enhanced performance can be attributed to several factors stemming from the piperazine moiety:
-
Optimized Pore Environment: The presence of the aliphatic piperazine ring within the pore structure creates a more lipophilic environment, which is favorable for the adsorption of non-polar methane molecules.
-
Framework Flexibility: The flexible nature of the piperazine ring can allow for subtle structural changes upon gas adsorption, potentially leading to a "breathing" effect that enhances storage capacity at higher pressures.
-
Tuning of Porosity: The specific geometry of the piperazine-containing linker contributes to the formation of a framework with an optimal pore size and shape for methane packing.
Broader Applications and Future Outlook
The potential applications of materials derived from this compound extend beyond gas storage. The functional piperazine unit opens doors to a range of other possibilities:
Heterogeneous Catalysis
The secondary amine of the piperazine ring can serve as a basic catalytic site. MOFs incorporating this ligand could be effective heterogeneous catalysts for base-catalyzed reactions, such as the Knoevenagel condensation. Furthermore, post-synthetic modification of the piperazine nitrogen could be used to introduce other catalytically active groups.
Drug Delivery
The biocompatibility of piperazine derivatives makes them attractive for biomedical applications. MOFs synthesized from this compound could be explored as nanocarriers for drug delivery, with the potential for pH-responsive drug release due to the basicity of the piperazine nitrogen.
Sensing
The electronic properties of the framework can be modulated by the protonation state of the piperazine ring. This could be exploited for the development of chemical sensors where the presence of an acidic or basic analyte induces a measurable change in the material's properties, such as its luminescence.
Conclusion
This compound represents a promising, yet underexplored, building block for the rational design of functional porous materials. Its synthesis is straightforward, and its bifunctional nature provides a versatile platform for creating MOFs and coordination polymers with tailored properties. The case study of NJU-Bai 19 compellingly demonstrates the potential of piperazine functionalization to enhance gas storage capacities. Future research focused on the direct incorporation of this compound into such frameworks is anticipated to unlock new materials with exciting applications in catalysis, drug delivery, and sensing. This guide provides the foundational knowledge and protocols to empower researchers to explore this promising frontier in material science.
References
- Archibong, E. et al. (2020). Open Framework and Microporous Metal Phosphonate MOFs with Piperazine-based Bisphosphonate Linkers. In Comprehensive Inorganic Chemistry III.
- Zhang, M. et al. (2017). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage.
-
App-Chem (n.d.). 2-(PIPERAZINE-1-CARBONYL)-BENZOIC ACID. Retrieved from [Link]
- Ye, X. et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands, 1-10.
-
Request PDF (n.d.). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Retrieved from [Link]
Sources
- 1. 2-(piperazine-1-carbonyl)-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 37618-28-3 [smolecule.com]
- 4. cas 37618-28-3|| where to buy this compound [english.chemenu.com]
Application Note: A Versatile Platform for the Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid Derivative Libraries for Drug Discovery
Introduction
The 2-(piperazine-1-carbonyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent features of this scaffold, including a rigid benzoic acid moiety and a flexible piperazine ring with a readily modifiable secondary amine, make it an ideal starting point for the construction of diverse chemical libraries. These libraries are invaluable tools in drug discovery, enabling the exploration of vast chemical space to identify novel ligands for various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis, purification, and characterization of a library of this compound derivatives. The protocols detailed herein are designed to be robust and adaptable, allowing for the generation of a wide array of analogs for screening and lead optimization efforts.
Scientific Rationale and Strategy
The synthetic strategy is centered around a two-step process. First, the core scaffold, this compound, is synthesized through the nucleophilic acyl substitution reaction between phthalic anhydride and piperazine. This reaction is efficient and provides the foundational building block in good yield. The second and most critical step for library generation is the diversification of the scaffold via amide bond formation. The carboxylic acid functionality of the core scaffold is activated and coupled with a diverse set of primary and secondary amines. This approach allows for the systematic introduction of a wide range of chemical functionalities, thereby creating a library of derivatives with varied physicochemical properties. The choice of amide coupling conditions is crucial for achieving high yields and purity across a broad range of substrates. Here, we highlight the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly effective coupling reagent, known for its rapid reaction times and suppression of side reactions.[1][2]
Experimental Workflow Overview
The overall workflow for the creation of the this compound derivative library is depicted in the following diagram.
Caption: Overall workflow for the synthesis of a this compound derivative library.
Protocols
Part 1: Synthesis of the Core Scaffold: this compound
This protocol describes the synthesis of the foundational building block.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Piperazine (1.2 eq)
-
Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend phthalic anhydride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve piperazine (1.2 eq) in DCM.
-
Slowly add the piperazine solution to the phthalic anhydride suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. Filter the solid and wash with a small amount of cold DCM.
-
The filtrate can be concentrated under reduced pressure, and the resulting residue triturated with diethyl ether to yield additional product.
-
Combine the solid products and suspend in water. Acidify the aqueous suspension with 1 M HCl to pH ~2.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid. The product can be further purified by recrystallization if necessary.
Characterization of this compound: [3]
-
Appearance: White solid
-
Molecular Formula: C₁₂H₁₄N₂O₃
-
Molecular Weight: 234.26 g/mol
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (br s, 1H, COOH), 7.75-7.55 (m, 4H, Ar-H), 3.65 (t, J = 5.0 Hz, 2H, piperazine-H), 3.40 (t, J = 5.0 Hz, 2H, piperazine-H), 2.80 (br s, 4H, piperazine-H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5, 167.2, 137.9, 132.1, 130.5, 129.8, 128.4, 127.6, 48.5, 45.3, 43.2.
-
MS (ESI+): m/z = 235.1 [M+H]⁺.
Part 2: Library Synthesis via HATU-Mediated Amide Coupling
This protocol details the parallel synthesis of a library of derivatives from the core scaffold. The following table provides a representative, yet not exhaustive, list of diverse amines that can be utilized.
| Amine Type | Example Amine | Rationale for Inclusion |
| Aliphatic | Cyclohexylamine | Introduces a non-aromatic, bulky lipophilic group. |
| Benzylamine | Introduces a flexible benzyl group for exploring interactions. | |
| Aromatic | Aniline | Basic aromatic amine for SAR studies. |
| 4-Fluoroaniline | Introduces an electron-withdrawing group to probe electronic effects. | |
| 4-Methoxyaniline | Introduces an electron-donating group. | |
| Heterocyclic | 3-Aminopyridine | Introduces a basic nitrogen for potential salt formation and H-bonding. |
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
General Procedure for Parallel Synthesis:
-
To an array of reaction vials, add this compound (1.0 eq) and dissolve in DMF.
-
To each respective vial, add the corresponding amine (1.1 eq).
-
In a separate vial, prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Add the HATU/DIPEA solution to each reaction vial.
-
Seal the vials and shake at room temperature for 2-4 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reactions by adding water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude products can be purified by either recrystallization or column chromatography.
Caption: Mechanism of HATU-mediated amide coupling.[2]
Part 3: Purification and Characterization
Protocol 3.1: Recrystallization
Recrystallization is an effective method for purifying solid derivatives. A common solvent system is ethanol/water.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3.2: Characterization of a Representative Derivative: N-benzyl-2-(piperazine-1-carbonyl)benzamide
Expected Characterization Data:
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.20 (m, 9H, Ar-H), 6.50 (br t, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.80-3.50 (m, 4H, piperazine-H), 3.00-2.70 (m, 4H, piperazine-H).[4]
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 168.0, 167.5, 138.2, 137.5, 132.0, 130.0, 129.5, 128.9, 128.7, 128.1, 127.7, 127.1, 48.0, 45.0, 44.2, 43.0.[4]
-
MS (ESI+): m/z = 324.2 [M+H]⁺.
Conclusion
This application note provides a robust and versatile methodology for the synthesis of a diverse library of this compound derivatives. The described protocols are well-established and utilize readily available reagents and straightforward purification techniques. By employing a parallel synthesis approach with a diverse set of amines, researchers can efficiently generate a multitude of analogs for biological screening. The detailed characterization data for the core scaffold and a representative derivative serve as a valuable reference for confirming the identity and purity of the synthesized compounds. This platform will empower researchers in their drug discovery endeavors by providing a reliable means to explore the chemical space around this important pharmacological scaffold.
References
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 11, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved January 11, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-(Piperazine-1-carbonyl)-benzoic acid - Oakwood Chemical. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023). Retrieved January 11, 2026, from [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - 5Z.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Sub- stituted in the 1-Position by an Electron Withdrawing Group - IS MUNI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of new amides of the N-methylpiperazine series - R Discovery - Researcher.Life. (2011). Retrieved January 11, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior†. (n.d.). Retrieved January 11, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Publishing. (2023). Retrieved January 11, 2026, from [Link]
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs - Arkivoc. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
analytical methods for quantifying 2-(piperazine-1-carbonyl)benzoic acid
An Application Guide to the Quantitative Analysis of 2-(piperazine-1-carbonyl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS 37618-28-3). As a molecule of interest in pharmaceutical development and chemical synthesis, its accurate quantification is paramount for quality control, pharmacokinetic studies, and reaction monitoring.[1] This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and direct UV-Vis Spectrophotometry. Each section delves into the scientific principles, causality behind experimental choices, and step-by-step protocols designed for immediate implementation in a research or quality control laboratory.
Introduction and Molecular Profile
This compound is an organic compound featuring a benzoic acid moiety linked to a piperazine ring via an amide bond.[1] This unique structure confers properties that make it a valuable building block in medicinal chemistry and materials science.[1] The presence of the benzoic acid group provides a strong ultraviolet (UV) chromophore, which is the basis for several of the analytical techniques described herein. Accurate and precise quantification is essential for ensuring product purity, determining reaction yields, and assessing stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37618-28-3 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Phthaloylpiperazine | [1] |
| Melting Point | >245 °C | [2] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For this compound, a reversed-phase HPLC method is ideal. The molecule possesses moderate polarity, allowing for excellent retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
The key to this method is the benzoic acid portion of the molecule, which contains a phenyl ring conjugated with a carboxyl group. This system constitutes a strong chromophore that absorbs UV light intensely. Based on data for benzoic acid, a maximum absorbance (λmax) is expected around 230 nm, providing a sensitive and specific wavelength for detection.[3][4] We select a mobile phase with a low pH (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ≈ 4.2). This ensures a single, neutral species, leading to sharp, symmetrical chromatographic peaks and consistent retention times.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume. This solution is stable for several weeks at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (at initial gradient composition).
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 230 nm |
| Run Time | 15 minutes |
2.2.5. Calibration and Quantification
-
Inject the prepared calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be >0.995.
-
Inject the unknown samples and determine their concentrations using the regression equation from the calibration curve.
Workflow and Expected Performance
The following diagram illustrates the complete workflow for the HPLC-UV analysis.
Caption: HPLC-UV workflow for quantifying this compound.
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle and Rationale
For applications requiring higher sensitivity and unparalleled specificity, such as analysis in complex biological matrices or trace impurity profiling, LC-MS is the method of choice.[5] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
We will use an Electrospray Ionization (ESI) source, which is ideal for polar molecules like our analyte. In positive ion mode, the basic nitrogen atom in the piperazine ring is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺. For this compound (MW = 234.25), the expected mass-to-charge ratio (m/z) for this ion is 235.11. By using Selected Ion Monitoring (SIM), we can exclusively monitor this m/z, effectively filtering out all chemical noise and co-eluting impurities, which provides exceptional selectivity and sensitivity.
Experimental Protocol: LC-MS
3.2.1. Reagents, Materials, and Instrumentation
-
Reagents and materials are the same as for HPLC-UV, but require higher purity (LC-MS grade).
-
Instrumentation: An LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
3.2.2. LC-MS Conditions
-
LC Conditions: The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The shorter run times and higher efficiency of UHPLC systems are often preferred for LC-MS to increase throughput.
-
MS Conditions:
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion [M+H]⁺ | m/z 235.11 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
3.2.3. Preparation of Solutions and Quantification
-
Solution preparation follows the same procedure as for HPLC-UV, but calibration standards are typically prepared at lower concentrations (e.g., 1 - 500 ng/mL) to match the higher sensitivity of the instrument.
-
Quantification is performed by constructing a calibration curve based on the peak area of the Extracted Ion Chromatogram (EIC) for m/z 235.11.
Workflow and Expected Performance
The LC-MS workflow introduces the mass spectrometry detection step for enhanced specificity.
Caption: LC-MS workflow for highly sensitive and selective quantification.
Table 3: Typical LC-MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% (matrix dependent) |
| Precision (% RSD) | < 5% |
Method 3: UV-Vis Spectrophotometry
Principle and Rationale
For rapid, high-throughput analysis of pure samples, such as in dissolution testing or reaction screening, direct UV-Vis spectrophotometry is a viable option. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The analysis is fast and does not require expensive instrumentation or solvents.
However, its primary limitation is a lack of specificity. Any impurity or excipient that absorbs at the same wavelength (λmax ≈ 230 nm) will interfere with the measurement, leading to inaccurate results.[3] Therefore, this method is only recommended for samples where the purity is known to be high.
Experimental Protocol: UV-Vis
-
Determine λmax: Scan a ~10 µg/mL solution of the analyte in a suitable solvent (e.g., methanol or water) from 200-400 nm to confirm the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a set of at least five calibration standards in the same solvent, with concentrations bracketing the expected sample concentration.
-
Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance vs. concentration and perform a linear regression.
-
Measure Sample: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and calculate the concentration using the calibration curve.
Method Comparison and Selection
Choosing the appropriate analytical method depends on the specific requirements of the study.
Table 4: Comparison of Analytical Methods
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS |
| Specificity | Low | High | Very High |
| Sensitivity | Low (µg/mL) | Medium (ng/mL - µg/mL) | High (pg/mL - ng/mL) |
| Throughput | High | Medium | Medium |
| Cost / Complexity | Low | Medium | High |
| Primary Use Case | Pure sample screening, dissolution | Routine QC, purity analysis | Trace analysis, bioanalysis |
Conclusion
This guide provides three distinct, robust methods for the quantification of this compound. The HPLC-UV method stands out as the most balanced approach for routine quality control, offering excellent specificity and good sensitivity. For applications demanding the highest sensitivity and selectivity, such as bioanalytical studies, the LC-MS protocol is the authoritative choice. Finally, UV-Vis spectrophotometry serves as a valuable tool for rapid screening of pure samples. The successful implementation of these protocols will enable researchers and drug development professionals to generate accurate and reliable quantitative data, supporting critical decisions throughout the product lifecycle.
References
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. Available from: [Link]
-
Journal of Pharmaceutical and Chemical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
ResearchGate. UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. Available from: [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available from: [Link]
-
Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Available from: [Link]
Sources
Application Notes & Protocols: Development of Anti-inflammatory Agents from 2-(piperazine-1-carbonyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Piperazine-Carboxamide Scaffold
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but, when dysregulated, becomes a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] The activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] Consequently, inhibiting the NF-κB pathway is a highly sought-after strategy in modern drug discovery.[1][5]
The 2-(piperazine-1-carbonyl)benzoic acid scaffold has emerged as a promising starting point for the development of novel anti-inflammatory agents. Piperazine and its derivatives are well-represented in FDA-approved drugs and are known to possess diverse pharmacological activities.[1][6] By functionalizing this core structure, it is possible to develop potent inhibitors of the inflammatory cascade. This guide provides a comprehensive overview of the synthesis, in vitro screening, and in vivo validation of novel anti-inflammatory compounds derived from this scaffold.
Section 1: Synthesis of this compound Derivatives
The foundational step in this discovery workflow is the robust synthesis of the core molecule and its derivatives. The parent compound, this compound, can be reliably synthesized through the nucleophilic attack of piperazine on phthalic anhydride.[7] This method is efficient and provides a good yield of the starting material for further derivatization.
Protocol 1.1: Synthesis of this compound (Parent Compound)
Rationale: This protocol outlines the ring-opening reaction of phthalic anhydride with piperazine to form the desired amide linkage and generate the parent scaffold. The reaction is typically carried out in a suitable solvent at a moderate temperature to ensure complete reaction while minimizing side products.
Materials:
-
Phthalic anhydride
-
Piperazine
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Condenser (if refluxing)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 eq) in DCM.
-
Addition of Piperazine: To this stirring solution, add a solution of piperazine (1.1 eq) in DCM dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Upon completion, a precipitate of the product will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold DCM to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.[7]
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Derivative Synthesis
The true potential of this scaffold lies in its derivatization. The secondary amine of the piperazine ring and the carboxylic acid group of the benzoic acid moiety are prime handles for chemical modification to explore the structure-activity relationship (SAR).
Caption: Inhibition of the NF-κB signaling pathway by a test compound.
Section 4: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro and mechanistic studies must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible acute inflammation model used for the preliminary evaluation of novel anti-inflammatory drugs. [8][9][10][11]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This protocol assesses the ability of a test compound to reduce acute inflammation in vivo. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-220g)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Reference drug (e.g., Indomethacin, 5-10 mg/kg)
-
1% (w/v) Lambda Carrageenan suspension in sterile saline
-
Parenteral administration supplies (e.g., oral gavage needles, syringes)
-
Plethysmometer or digital calipers for paw volume/thickness measurement
Step-by-Step Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days before the experiment.
-
Grouping: Randomly assign animals to different groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 dose levels).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat before any treatment.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage, p.o.). This is typically done 30-60 minutes before the carrageenan injection. [8][10]5. Induction of Edema: Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat. [12]6. Paw Volume Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [9]The peak edema is usually observed around 3-5 hours. [9]7. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-treatment measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Illustrative In Vivo Efficacy Data
| Treatment Group (Dose, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.41 ± 0.04 | 51.8% |
| PZB-04 (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| PZB-04 (30 mg/kg) | 0.48 ± 0.04 | 43.5% |
| PZB-04 (100 mg/kg) | 0.39 ± 0.03* | 54.1% |
Data are illustrative, presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The protocols and workflows detailed in this guide provide a clear and scientifically rigorous pathway from initial synthesis to in vivo proof-of-concept. By systematically synthesizing derivatives and evaluating them through a tiered screening cascade—from cell-based assays to mechanistic studies and finally to animal models—researchers can efficiently identify and optimize lead candidates with the potential to become next-generation anti-inflammatory therapeutics.
References
-
Yuan, J., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed drugs and potent inhibitors of NF–κB. (1, 2) bearing oxazines.... Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
-
Posson, D. J., et al. (2013). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Center for Biotechnology Information. Retrieved from [Link]
-
Pratheeshkumar, P., & Kuttan, G. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. PubMed. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (n.d.). Previously reported NF-κB inhibitors. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]
-
Wang, G., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, P., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
-
MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]
-
MDPI. (2021). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Retrieved from [Link]
-
ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
de Campos, V. R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. PubMed. Retrieved from [Link]
Sources
- 1. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 37618-28-3 [smolecule.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel Antipsychotics Utilizing a Piperazine-Benzoic Acid Scaffold
Abstract
This comprehensive guide details the rationale, design, and synthesis of novel antipsychotic agents centered on a piperazine-benzoic acid scaffold. Moving beyond conventional methodologies, this document provides researchers, medicinal chemists, and drug development professionals with a robust framework for creating next-generation therapeutics. The protocols herein are presented with an emphasis on the underlying chemical principles and strategic considerations, ensuring both reproducibility and a deeper understanding of the structure-activity relationships (SAR) that govern efficacy. This guide is structured to empower innovation by elucidating the causal relationships behind experimental choices, from scaffold selection to final compound characterization.
Introduction: The Strategic Imperative for a Piperazine-Benzoic Acid Scaffold
The treatment of psychotic disorders, such as schizophrenia, remains a significant challenge in modern medicine. While current antipsychotic medications can be effective, they are often associated with debilitating side effects, necessitating the development of novel therapeutic agents with improved safety and efficacy profiles.[1] The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with various CNS targets.[2][3] When coupled with a benzoic acid derivative, the resulting scaffold offers a unique opportunity to modulate interactions with key receptors implicated in psychosis, including dopamine D2 and serotonin 5-HT2A receptors.[4][5]
The core hypothesis guiding the protocols within this document is that the strategic combination of a piperazine core with a substituted benzoic acid can lead to the development of multi-target antipsychotics with an atypical pharmacological profile, potentially offering enhanced efficacy against both positive and negative symptoms of schizophrenia with a reduced side-effect burden.[5][6]
Rationale for Scaffold Design and Bioisosteric Considerations
The design of novel antipsychotics based on the piperazine-benzoic acid scaffold is a deliberate strategy rooted in established medicinal chemistry principles. The piperazine ring serves as a key structural element, often responsible for anchoring the molecule to the target receptor and influencing its overall physicochemical properties.[3] The selection of substituents on both the piperazine and benzoic acid moieties is critical for fine-tuning the pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profile of the final compound.
A crucial aspect of lead optimization is the application of bioisosterism , the replacement of a functional group with another that has similar physical or chemical properties, to enhance the therapeutic profile of a drug candidate.[7][8] In the context of the piperazine-benzoic acid scaffold, bioisosteric modifications can be employed to:
-
Modulate Receptor Binding Affinity and Selectivity: Replacing a hydrogen atom with a fluorine atom on the benzoic acid ring, for instance, can alter the electronic properties of the molecule, potentially leading to improved binding affinity for the target receptor.[9]
-
Enhance Metabolic Stability: Strategic placement of bioisosteric replacements can block sites of metabolism, thereby increasing the half-life of the drug.[7]
-
Improve Physicochemical Properties: The introduction of different functional groups can impact solubility, lipophilicity, and other properties that are critical for oral bioavailability and brain penetration.[10][11]
The following diagram illustrates the key components of the piperazine-benzoic acid scaffold and highlights potential points for modification and bioisosteric replacement.
Caption: Modular synthetic workflow for generating a compound library.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis and characterization of a representative compound from the piperazine-benzoic acid series.
Protocol 1: Synthesis of a Substituted Piperazine Intermediate
This protocol describes the synthesis of a key piperazine intermediate, which will be subsequently coupled with a benzoic acid derivative. The choice of starting materials will determine the nature of the substituent at the N1 position of the piperazine ring.
Materials:
-
Appropriate starting amine (e.g., aniline derivative)
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting amine (1.0 eq) in toluene, add sodium carbonate (3.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of DCM and methanol) to afford the desired substituted piperazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: Amide Coupling of Piperazine and Benzoic Acid Derivatives
This protocol details the crucial amide bond formation step, coupling the synthesized piperazine intermediate with a functionalized benzoic acid. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Materials:
-
Substituted piperazine from Protocol 1 (1.0 eq)
-
Substituted benzoic acid (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the substituted benzoic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the substituted piperazine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine its purity by HPLC.
Structure-Activity Relationship (SAR) Analysis
The systematic synthesis of a library of compounds allows for a thorough investigation of the structure-activity relationship. The following table summarizes hypothetical data for a series of analogues, illustrating how modifications to the scaffold can impact receptor binding affinity.
| Compound ID | R1 (Piperazine) | R3 (Benzoic Acid) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| PA-01 | Phenyl | H | 50.2 | 25.8 |
| PA-02 | 2-Methoxyphenyl | H | 35.1 | 15.3 |
| PA-03 | Phenyl | 4-Fluoro | 42.5 | 18.9 |
| PA-04 | 2-Methoxyphenyl | 4-Fluoro | 20.7 | 8.1 |
Analysis of SAR Data:
-
The introduction of a methoxy group at the 2-position of the phenyl ring at R1 (compare PA-01 and PA-02 ) leads to an increase in affinity for both D2 and 5-HT2A receptors. This suggests that the electronic and/or steric properties of this substituent are favorable for receptor binding.
-
The addition of a fluorine atom at the 4-position of the benzoic acid ring (compare PA-01 and PA-03 ) also enhances binding affinity, highlighting the importance of this position for molecular interactions.
-
The combination of both modifications (PA-04 ) results in a synergistic effect, yielding the compound with the highest affinity in this series. This underscores the value of a modular synthetic approach for exploring multiple substitution patterns simultaneously.
Conclusion and Future Directions
The piperazine-benzoic acid scaffold represents a promising platform for the design and synthesis of novel antipsychotic agents. The modular synthetic strategy outlined in this guide provides a clear and efficient pathway for generating diverse libraries of compounds for SAR studies. By systematically exploring the effects of various substituents and applying principles of bioisosterism, researchers can optimize the pharmacological profile of these compounds to develop next-generation therapeutics with improved efficacy and reduced side effects.
Future work should focus on expanding the library of analogues to further probe the SAR, conducting in vivo studies to evaluate the efficacy and safety of lead compounds, and investigating the mechanism of action of the most promising candidates at a molecular level.
References
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - American Chemical Society.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.
- Novel atypical antipsychotic agents: rational design, an efficient palladium-catalyzed route, and pharmacological studies - PubMed.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia.
- Schizophrenia: synthetic strategies and recent advances in drug design - PubMed Central.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
- Neuroleptic piperazinyl-dibenzo-azepines.
- Structure‐activity relationship of antipsychotic piperazine derivatives.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed.
- A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid - Arabian Journal of Chemistry.
- What is the role of bioisosterism in drug design?
- The Recent Development of Piperazine and Piperidine Deriv
- Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC - PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- The Design and Application of Bioisosteres in Drug Design - ResearchG
- Developing novel antipsychotic drugs: Strategies and goals | Request PDF - ResearchG
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC - PubMed Central.
- The role of bioisosterism in modern drug design: Current applic
- Structure‐activity relationship of antidepressant activity piperazine derivatives.
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of 2-(piperazine-1-carbonyl)benzoic acid. This molecule, a key intermediate in pharmaceutical development and a versatile building block in organic synthesis, is primarily synthesized through the nucleophilic ring-opening of phthalic anhydride with piperazine.[1] While the reaction appears straightforward, achieving high yield and purity consistently can be challenging. This guide is structured to move beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered issues, grounded in the chemical principles governing the reaction.
Section 1: The Core Reaction - Mechanism and Workflow
Understanding the underlying mechanism is critical for effective troubleshooting. The synthesis proceeds via a nucleophilic acyl substitution, where the secondary amine of piperazine attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring, forming a transient zwitterionic intermediate that rapidly resolves to the final product, which possesses both a carboxylic acid and an amide functional group.
Reaction Mechanism
Caption: Nucleophilic ring-opening of phthalic anhydride by piperazine.
Standard Experimental Workflow
A successful synthesis relies on a well-defined and controlled workflow. The following diagram outlines the critical stages from reaction setup to product characterization. Each step presents variables that can be optimized to improve the final yield and purity.
Caption: General experimental workflow for the synthesis.
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
This is a frequent and frustrating issue, often pointing to fundamental problems with the reaction setup or conditions.
-
Expertise & Experience: Low yields are typically traced back to three areas: reagent integrity, reaction conditions, or an inefficient work-up. The nucleophilic attack is sensitive to steric hindrance and the basicity of the amine, but with piperazine, reactivity should be high. Therefore, external factors are the likely culprits.
-
Causality Analysis:
-
Reagent Quality: Phthalic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to phthalic acid, which is unreactive under these conditions. Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, reducing its effective concentration and nucleophilicity.
-
Incorrect Stoichiometry: While it may seem counterintuitive, using a 1:1 molar ratio is often suboptimal. A slight excess of one reagent is typically used to drive the reaction to completion, but a gross miscalculation can severely limit the yield. The most common issue is the formation of the bis-acylated byproduct where one piperazine molecule reacts with two anhydride molecules.[2]
-
Reaction Temperature: The reaction is exothermic. Uncontrolled addition of piperazine can cause a rapid temperature increase, leading to side reactions and potential degradation of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.[3]
-
Ineffective Work-up: The product is amphoteric, meaning it has both acidic and basic functional groups.[1] During extraction, incorrect pH control can lead to the product remaining in the wrong phase, resulting in significant loss.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Reagent Degradation | Use freshly opened or properly stored phthalic anhydride. Use high-purity, anhydrous piperazine. |
| Incorrect Stoichiometry | Carefully calculate molar equivalents. Consider using a slight excess of piperazine (e.g., 1.1 to 1.5 eq.) to avoid bis-adduct formation, or a large excess if separation is feasible.[2] | |
| Poor Temperature Control | Add the piperazine solution dropwise to the phthalic anhydride solution in an ice bath to manage the exotherm. Allow the reaction to warm to room temperature slowly. | |
| Product Loss during Work-up | Carefully monitor the pH during acid-base extraction. The product may precipitate at its isoelectric point. Isolate by filtration or extract into an appropriate organic solvent at a pH where it is neutral and soluble.[1] |
Q2: My main product is contaminated with a significant amount of a higher molecular weight by-product. How do I prevent this and purify my desired compound?
This is the classic problem of bis-acylation, where both nitrogen atoms of the piperazine ring react with phthalic anhydride.
-
Expertise & Experience: The symmetrical nature of piperazine makes it inherently susceptible to reacting at both ends. The key to preventing this is to manipulate the reaction conditions to favor mono-substitution. This can be done by controlling stoichiometry, using a protecting group, or leveraging steric hindrance.
-
Causality Analysis:
-
Statistical Probability: When using a near 1:1 ratio of piperazine to phthalic anhydride, there is a statistical likelihood that some piperazine molecules will react twice before all anhydride molecules have reacted once.
-
Method of Addition: Adding the phthalic anhydride to the piperazine can create localized areas of high anhydride concentration, increasing the chance of bis-acylation. The reverse addition (piperazine to anhydride) is generally preferred.
-
-
Authoritative Grounding & Solutions:
-
Stoichiometric Control: The simplest method is to use a large excess of piperazine. This ensures that an anhydride molecule is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one. The drawback is the need to remove a large amount of unreacted piperazine during work-up.
-
Protecting Group Strategy: A more elegant and often higher-yielding approach is to use mono-Boc-piperazine.[4] The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens, ensuring that the reaction can only occur at the unprotected site. The Boc group can then be removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the final product.
-
Purification: If the by-product has already formed, purification can be achieved. The bis-adduct is a di-acid and will have different solubility and pKa values compared to the mono-adduct. Careful adjustment of pH during crystallization or extraction can help separate the two. Alternatively, column chromatography can be effective.
-
Q3: I'm struggling to crystallize my final product. It keeps oiling out or remains in solution. What should I do?
Purification is often the most challenging step. The amphoteric nature of the product can complicate crystallization.
-
Expertise & Experience: When a product "oils out," it means it is precipitating from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with multiple functional groups that can disrupt crystal packing. The solution is often to change the solvent system or convert the molecule into a more easily crystallizable form, such as a salt.
-
Authoritative Grounding & Solutions:
-
Recrystallization Solvent System: Experiment with a variety of solvent systems. Try single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, water) or a binary solvent system (e.g., ethanol/water, acetone/hexanes). In a binary system, dissolve the product in a small amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.
-
Trituration: If recrystallization fails, try trituration. Add a solvent in which the product is poorly soluble and stir or sonicate the oily mixture vigorously. This can sometimes induce crystallization by mechanically breaking up the oil and providing nucleation sites.
-
Salt Formation: This is a highly effective technique. The product contains a basic piperazine nitrogen. By treating a solution of your crude product with an acid like hydrochloric acid (HCl), you can form the hydrochloride salt.[1] These salts often have much higher melting points and are more crystalline than the free base, making them easier to isolate and handle. The pure salt can then be neutralized back to the free acid if required.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction? Commonly used solvents include acetonitrile, tetrahydrofuran (THF), and 1,4-dioxane, as they are aprotic and can dissolve the reactants well.[3] The reaction can also be run in a slurry or under neat conditions, but this can make temperature control more difficult.
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% methanol in dichloromethane. The product should have a different Rf value than the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5][6]
-
What are the key signals to look for in characterization?
-
¹H NMR: Look for aromatic protons from the benzene ring, and two sets of broad signals for the -CH₂- groups of the piperazine ring. The acidic proton of the carboxyl group and the N-H proton of the piperazine may be visible, often as broad singlets.
-
IR Spectroscopy: Key peaks include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and another C=O stretch for the amide (~1640 cm⁻¹).[1]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (234.25 g/mol ) should be observed.[1][7]
-
Section 4: Optimized Protocol
This protocol incorporates best practices to maximize yield and minimize by-product formation.
Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phthalic anhydride (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per gram of anhydride). Place the flask in an ice-water bath and stir for 15 minutes.
-
Reagent Addition: Dissolve piperazine (1.2 eq.) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.
-
Reaction: Add the piperazine solution dropwise to the stirred phthalic anhydride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the consumption of phthalic anhydride using TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the crude residue in 1M NaOH (aq) and wash with dichloromethane (2 x 20 mL) to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl (aq) with vigorous stirring. The product will precipitate out. The exact pH for maximum precipitation should be determined empirically but is often around pH 4-5.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize by NMR, IR, and MS to confirm structure and purity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low product yield.
References
-
Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]
- Google Patents. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
ElectronicsAndBooks. Derivatives of Piperazine. XXX. Reactions of l-Arylpiperazines with Epoxides. [Link]
-
Singh, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. [Link]
-
Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis. [Link]
-
ResearchGate. Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-MRSA. [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
-
Quora. What is the reaction of phthalic acid with amide?. [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. [Link]
-
YouTube. Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. [Link]
-
ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
- Google Patents.
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- Google Patents.
-
International Journal of ChemTech Research. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
Sources
- 1. Buy this compound | 37618-28-3 [smolecule.com]
- 2. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
- 3. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. helixchrom.com [helixchrom.com]
- 7. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
Technical Support Center: Purification of 1-Phthaloylpiperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-phthaloylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this important synthetic intermediate in high purity. As a key building block in medicinal chemistry, particularly for piperazine-containing drugs, the purity of 1-phthaloylpiperazine is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-phthaloylpiperazine?
The impurity profile of 1-phthaloylpiperazine is heavily dependent on the synthetic route, reaction conditions, and work-up procedure. However, several common impurities are consistently observed:
-
Unreacted Starting Materials: Piperazine and phthalic anhydride (or phthalic acid, its hydrolysis product) are the most frequent contaminants.
-
Over-alkylation Product: 1,4-Diphthaloylpiperazine can form if the stoichiometry is not carefully controlled, particularly if piperazine is not used in sufficient excess.[1]
-
Hydrolysis Products: The phthalimide functional group, which is an amide, is susceptible to hydrolysis under either acidic or basic conditions, which can cleave the ring to form a carboxylic acid and regenerate the piperazine amine.[2] This is a critical concern during aqueous work-ups or purification.
-
Process-Related Impurities: These can include residual solvents or byproducts from side reactions. Identifying and controlling these is essential for pharmaceutical applications.[3][4]
Q2: What is the recommended general approach for purifying 1-phthaloylpiperazine?
For most lab-scale syntheses, a well-executed recrystallization is the most efficient first-line method for purification.[5] It is effective at removing moderately polar and non-polar impurities, as well as excess starting materials, provided a suitable solvent is chosen. If recrystallization fails to achieve the desired purity, column chromatography over silica gel is the recommended secondary method.
Q3: How can I effectively monitor the purity of my product during and after purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It allows for the rapid assessment of the reaction's completion and the purity of fractions from a column or the effectiveness of a recrystallization step. For final purity confirmation and characterization, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Problem 1: My yield is extremely low after recrystallization.
Cause & Explanation: A low recovery rate from recrystallization is almost always linked to the choice and volume of the solvent.[6] The ideal solvent should exhibit high solubility for 1-phthaloylpiperazine at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[7] Using too much solvent is the most common error; the compound will remain in the mother liquor even after cooling. Conversely, using too little solvent will result in premature crystallization and poor impurity rejection.
Solution Strategy:
-
Solvent Screening: Test the solubility of your crude product in a small panel of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water).
-
Minimize Solvent Volume: During the recrystallization, add the hot solvent portion-wise to the crude material until it just dissolves.[6] This ensures you are at the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Crash-cooling can trap impurities and lead to the formation of small, impure crystals.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze it by TLC. If a significant amount of product is present, a second crop of crystals can be obtained, although it may be of lower purity.
Problem 2: My final product is still contaminated with phthalic acid.
Cause & Explanation: Phthalic acid is a polar, acidic impurity resulting from the hydrolysis of unreacted phthalic anhydride or the product itself. Its polarity and hydrogen-bonding capability can make it "sticky," causing it to co-precipitate with the desired product, especially from polar protic solvents.
Solution Strategy:
-
Aqueous Base Wash: Before recrystallization, dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic phthalic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Solvent Choice: Recrystallizing from a moderately polar solvent like isopropanol or ethyl acetate is often more effective at leaving highly polar impurities like phthalic acid behind in the mother liquor compared to highly polar solvents like methanol.
Problem 3: I suspect product hydrolysis is occurring during my purification.
Cause & Explanation: The phthalimide ring is an amide and is susceptible to cleavage under harsh pH conditions.[2] Using strong acids or bases during the work-up or carrying residual acidic/basic catalysts into the purification can cause product degradation, lowering yield and purity.
Solution Strategy:
-
Maintain Neutral pH: Ensure all aqueous washes are neutralized before solvent removal. A final wash with brine (saturated NaCl solution) can help remove excess water and neutralize the organic layer.
-
Avoid Harsh Conditions: If performing chromatography, avoid eluents containing strong acids (like acetic acid, unless buffered) or bases (like ammonia, unless necessary and with caution). Use neutral solvent systems whenever possible.
-
Temperature Control: Avoid prolonged heating during recrystallization, as this can accelerate hydrolysis, especially if catalytic amounts of acid or base are present.
Problem 4: Recrystallization is not working. The impurities seem to co-crystallize with my product.
Cause & Explanation: This often occurs when a significant impurity has a very similar structure and polarity to the desired product, such as the 1,4-diphthaloylpiperazine byproduct. In such cases, the crystal lattice may not effectively exclude the impurity.
Solution Strategy: Column Chromatography
When recrystallization is insufficient, column chromatography provides a more powerful separation based on differential adsorption to a stationary phase.[8]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The choice of eluent is critical. Start by developing a solvent system using TLC. A good system will show clear separation between your product and impurities, with an Rƒ value for the product between 0.25 and 0.40.[9][10]
-
A common starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).
-
For example, begin with 70:30 Hexanes:Ethyl Acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Impurity Profile and Identification
A proactive approach to purification involves understanding the potential impurities and how to detect them.[3]
| Impurity Name | Potential Source | Recommended Detection Method |
| Piperazine | Unreacted starting material | TLC (stains with ninhydrin), LC-MS |
| Phthalic Acid | Hydrolysis of phthalic anhydride | TLC (visualized with a base indicator), LC-MS |
| 1,4-Diphthaloylpiperazine | Over-reaction of piperazine | TLC (typically less polar than the product), LC-MS |
| Phthalamic Acid derivative | Incomplete ring closure/hydrolysis | LC-MS, NMR |
Visualized Workflows and Protocols
Decision Tree for Purification Strategy
This diagram outlines the logical flow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for the recrystallization of 1-phthaloylpiperazine.
Caption: Standard workflow for laboratory recrystallization.
Detailed Steps:
-
Dissolution: Place the crude 1-phthaloylpiperazine in an appropriately sized Erlenmeyer flask with a stir bar. Heat the selected solvent (e.g., isopropanol) to boiling and add it to the flask in small portions while stirring and heating. Continue adding solvent until the solid has just completely dissolved.[6]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A mixture of Hexanes:Ethyl Acetate or DCM:Methanol is often a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. Available at: [Link]
-
Pessina, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis Reactions. Available at: [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Clark, J. (2016). Paper Chromatography. Chemguide. Available at: [Link]
-
Suryadevara, V., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceuticals. Available at: [Link]
-
Fathi, A., et al. (2024). Thermodynamic modeling, solubility and preferential solvation of sulfasalazine in binary aqueous solutions of polyethylene glycol 600 and 1,2-propanediol. Physical Chemistry Research. Available at: [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content. Available at: [Link]
-
Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]
-
ResearchGate. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
FuseSchool. (2014). Paper & Thin Layer Chromatography | Chemical Tests | Chemistry. YouTube. Available at: [Link]
-
FuseSchool. (2013). Tutorial: Paper & Thin Layer Chromatography | Chemical Tests | Chemistry. YouTube. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Resolving Complex NMR Spectra of 2-(piperazine-1-carbonyl)benzoic acid
Welcome to the technical support center for resolving the complex NMR spectra of 2-(piperazine-1-carbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar molecules. Here, we move beyond simple spectral interpretation to address the dynamic nature of the molecule that often gives rise to broadened signals, unexpected multiplicities, and overlapping resonances. Our approach is rooted in a deep understanding of the underlying physical chemistry and leverages advanced NMR techniques to transform a confusing spectrum into a well-defined structural assignment.
The Challenge: Why is the NMR of this compound Complex?
The molecular structure of this compound contains several features that contribute to a complex NMR spectrum. The primary sources of this complexity are:
-
Restricted Amide Bond Rotation: The C-N bond of the amide linkage has a partial double bond character, which restricts free rotation.[1][2] This can lead to the presence of different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in separate signals for protons that might otherwise be considered chemically equivalent.[1][3][4]
-
Piperazine Ring Conformation: The piperazine ring can exist in different chair or boat conformations. The interconversion between these conformations can also be slow on the NMR timescale, further complicating the spectrum.[1][3]
-
Proton Exchange: The carboxylic acid proton and the N-H proton of the piperazine are exchangeable. Their exchange rate with residual water or other protic species in the solvent can affect the appearance of their signals and those of neighboring protons.[5][6]
-
Signal Overlap: The aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperazine ring can have chemical shifts that are close together, leading to signal overlap that obscures multiplicity and makes interpretation difficult.
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common issues.
Troubleshooting Guide: From Ambiguity to Clarity
This section addresses specific problems you might encounter during the NMR analysis of this compound.
Question 1: Why do the piperazine protons appear as broad singlets or complex multiplets instead of the expected distinct signals?
Answer: This is a classic sign of dynamic processes occurring at a rate that is intermediate on the NMR timescale. The two main culprits are restricted amide bond rotation and piperazine ring inversion.[1][3][7] At room temperature, the rate of interconversion between different conformers is often in the same order of magnitude as the frequency difference between their signals, leading to signal broadening.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad piperazine signals.
Experimental Protocol: Variable Temperature (VT) NMR [8][9]
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or toluene-d8) in a high-quality NMR tube. Ensure the sample concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Spectra: Gradually increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[5]
-
Low-Temperature Spectra: After returning to room temperature, gradually decrease the temperature in similar increments (e.g., to 283 K, 268 K, etc.).
-
Data Analysis: Observe the changes in the chemical shifts and line shapes of the piperazine proton signals. Look for the coalescence temperature, where two exchanging signals merge into a single broad peak. Above this temperature, the signals should sharpen into a time-averaged single peak. Below this temperature, the signals should resolve into two or more distinct peaks corresponding to the different conformers.[1][3]
Question 2: How can I resolve the overlapping signals in the aromatic region of the spectrum?
Answer: The four protons on the benzoic acid ring can have very similar chemical shifts, leading to complex and overlapping multiplets that are difficult to assign.[10][11] Changing the solvent can alter the chemical shifts of these protons, and 2D NMR techniques are invaluable for resolving these overlaps and establishing through-bond connectivities.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Experimental Protocol: 2D NMR Spectroscopy [12][13][14]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[14][15] It will allow you to trace the connectivity of the aromatic protons.
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral width to cover all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve good resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[14][15]
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the 1H spectral width as above and the 13C spectral width to cover the expected range for aromatic and aliphatic carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[15][16] This is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay for the expected J-couplings (typically 2-3 Hz for aromatic systems).
-
Question 3: The carboxylic acid and/or the piperazine N-H proton signal is very broad or not visible. How can I confirm their presence?
Answer: The broadening or disappearance of these signals is often due to chemical exchange with residual water in the NMR solvent.[5][17] A D₂O exchange experiment is a definitive way to identify these exchangeable protons.
Experimental Protocol: D₂O Exchange
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Acquire another 1H NMR spectrum.
-
The signals corresponding to the carboxylic acid and N-H protons will decrease in intensity or disappear completely due to the exchange of these protons with deuterium.[6]
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: While the exact chemical shifts will depend on the solvent and temperature, the following table provides a general guide.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity (in fast exchange) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet |
| Aromatic (ortho to -COOH) | 7.8 - 8.2 | Doublet or multiplet |
| Aromatic (other) | 7.2 - 7.7 | Multiplet |
| Piperazine (-CH₂-N-CO-) | 3.5 - 3.9 | Triplet or multiplet |
| Piperazine (-CH₂-NH-) | 2.8 - 3.2 | Triplet or multiplet |
| Piperazine (-NH) | Variable (often broad) | Broad singlet |
Q2: How does the choice of solvent affect the NMR spectrum?
A2: The choice of solvent can have a significant impact on the spectrum.[18][19]
-
Protic solvents (e.g., CD₃OD, D₂O) can lead to rapid exchange of the -COOH and -NH protons, causing their signals to broaden or disappear.
-
Aprotic polar solvents (e.g., DMSO-d₆, Acetone-d₆) are often good choices as they can slow down proton exchange and may help to resolve signals. Hydrogen bonding with the solvent can also influence chemical shifts.[18]
-
Aromatic solvents (e.g., Benzene-d₆, Toluene-d₈) can induce significant changes in the chemical shifts of nearby protons due to the solvent's magnetic anisotropy. This can be a powerful tool for resolving overlapping signals.[6]
Q3: Can I use 13C NMR to help with the assignment?
A3: Absolutely. 13C NMR, in conjunction with 2D techniques like HSQC and HMBC, is crucial for a complete and unambiguous assignment. The expected 13C chemical shifts are:
-
Carbonyl (-C=O): 165-175 ppm
-
Carboxylic Acid (-COOH): 170-185 ppm
-
Aromatic Carbons: 120-140 ppm
-
Piperazine Carbons: 40-55 ppm
By combining the information from all these experiments, you can confidently resolve the complex NMR spectrum of this compound and fully characterize its structure.
References
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252.
- Advanced 2D NMR Techniques Guide. Scribd.
- This compound. Smolecule.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv. 2018;8(73):42025-42036.
- 2D NMR Spectroscopy. Slideshare.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J Org Chem. 2016;12:2478-2489.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Tetrahedron. 2007;63(32):7733-7742.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Influence of ortho substituents on 17O NMR chemical shifts in phenyl esters of substituted benzoic acids.
- Variable-temperature NMR and conformational analysis of oenothein B. J Braz Chem Soc. 2013;24(12):1964-1973.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2016;61(4-5):305-313.
- Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Can J Chem. 2014;92(9):838-848.
- Variable Temper
- Variable Temperature NMR Experiment Studying Restricted Bond Rotation. J Chem Educ. 2020;97(5):1414-1419.
- Supplementary Inform
- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Org Lett. 2022;24(25):4596-4601.
- Troubleshooting peak splitting in NMR analysis of 2-phenylpropanamide. Benchchem.
- ¹H NMR spectra (aliphatic region with piperazine protons
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
- Benzoic acid(65-85-0) 1H NMR spectrum. ChemicalBook.
- 1 H NMR Spectrum of Amide Compounds. University Chemistry. 2021;36(1):1-6.
- How is it possible for amide proton to show splitting in proton NMR?
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. The Royal Society of Chemistry.
- 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
- 2-(Piperazine-1-carbonyl)-benzoic acid. Oakwood Chemical.
- Question on H NMR spectrum of carboxylic acid / carboxyl
- 2-(piperazine-1-carbonyl)-benzoic acid AldrichCPR. Sigma-Aldrich.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Med. 2023;89(15):1481-1488.
- 2-(Piperazine-1-carbonyl)-benzoic acid. Santa Cruz Biotechnology.
- Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. 2020;5(5):104-108.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021;12(10):5445-5451.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scribd.com [scribd.com]
- 13. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. thieme-connect.de [thieme-connect.de]
Technical Support Center: Overcoming Solubility Challenges of 2-(piperazine-1-carbonyl)benzoic acid in Biological Assays
Introduction: Understanding the Solubility Hurdle
2-(piperazine-1-carbonyl)benzoic acid is a versatile molecule utilized in various research and drug discovery applications.[1] Its structure, containing both a carboxylic acid and a piperazine ring, makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge.[2][3] This dual nature is the primary reason for its often-problematic, pH-dependent solubility in the aqueous environments typical of biological assays.[4][5] At low pH, the piperazine nitrogen is protonated (positive charge), and at high pH, the carboxylic acid is deprotonated (negative charge).[2] At its isoelectric point, the compound has a net neutral charge, often leading to minimal aqueous solubility and precipitation. This guide provides a systematic approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.
Quick Start: Troubleshooting Workflow
For a rapid diagnosis and solution to your solubility problem, follow this workflow.
Caption: Ionization states of this compound vs. pH.
(Note: The images in the diagram above are placeholders for chemical structures illustrating the protonated, zwitterionic, and deprotonated forms of the molecule.)
References
-
Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jansook, P., Kuno, Y., & Loftsson, T. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Bhandari, S., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Various Authors. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Institutes of Health. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
National Institutes of Health. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
ResearchGate. (2025). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
Springer. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Piperazine Acylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of piperazine acylation reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acylated piperazine derivatives. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in piperazine acylation?
The primary challenge in piperazine acylation stems from its symmetrical structure, containing two reactive secondary amine groups. This often leads to a lack of selectivity, resulting in mixtures of mono-acylated, di-acylated, and unreacted starting material.[1] Other common issues include side reactions with coupling reagents, difficulty in product purification, and solubility issues.[2][3]
Q2: How can I favor mono-acylation over di-acylation?
Achieving selective mono-acylation is a critical and frequent objective. Several strategies can be employed to control the reaction's selectivity:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acylating agent with the more abundant unreacted piperazine over the newly formed mono-acylated product.[1]
-
Mono-Protection Strategy: The most reliable method involves temporarily blocking one of the nitrogen atoms with a protecting group, such as tert-butoxycarbonyl (Boc).[1][2] This ensures that acylation can only occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1][4]
-
Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, leading to high selectivity for mono-acylation.[5]
Q3: What are common side products, and how can I minimize them?
Besides di-acylation, several other side products can complicate your reaction and purification:
-
N-Acylurea Formation: This is a frequent byproduct when using carbodiimide coupling reagents like EDC.[2]
-
Guanidinium Byproducts: These can arise from uronium-based coupling reagents such as HATU or HBTU, especially when used in excess.[2]
-
Hydrolysis of Acylating Agent: Ensure all reagents and solvents are anhydrous, as water can hydrolyze reactive acylating agents like acyl chlorides, reducing your yield.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[6]
Q4: My acylated piperazine product is difficult to purify. What can I do?
Purification challenges often arise from the similar polarities of the starting material, mono-acylated, and di-acylated products.[2]
-
Chromatography Adjustments: For basic piperazine derivatives, consider adding a small amount of a basic modifier like triethylamine to the eluent during column chromatography to improve separation.[2] A gradient elution may also be necessary.[2]
-
Salt Formation: Converting the products to their hydrochloride salts can alter their chromatographic behavior, potentially enabling better separation.[2]
-
Work-up Strategy: An acidic wash can help remove excess unreacted piperazine.[1]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your piperazine acylation experiments.
| Issue | Primary Causes | Actionable Solutions & Explanations |
| Low or No Product Formation | 1. Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to moisture. | Solution: Use freshly opened or properly stored acylating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[6] |
| 2. Insufficiently Activated Carboxylic Acid: If using a coupling agent (e.g., HATU, HOBt), it may not be efficient enough for your substrate. | Solution: Switch to a more potent activating agent. Ensure the coupling agent is not degraded.[6] | |
| 3. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. | Solution: Select a more appropriate solvent system (e.g., DMF, DMAc, or a mixture). Gentle heating may also improve solubility, but monitor for potential side reactions.[6] | |
| Poor Selectivity (Mixture of Mono- and Di-acylated Products) | 1. Uncontrolled Stoichiometry: Using a 1:1 molar ratio of piperazine to the acylating agent often leads to a statistical mixture of products.[1] | Solution: Employ strategies to favor mono-substitution as detailed in FAQ 2. Using a large excess of piperazine is often the simplest approach.[1] The mono-Boc protection strategy offers the highest selectivity.[1] |
| 2. Rapid Addition of Acylating Agent: Adding the acylating agent too quickly can create localized high concentrations, increasing the likelihood of di-substitution. | Solution: Add the acylating agent dropwise or via a syringe pump over an extended period, especially when the reaction is exothermic.[1] | |
| Presence of Unexpected Byproducts | 1. Side Reactions with Coupling Agents: Carbodiimides (EDC) can form N-acylureas, and uronium reagents (HATU) can form guanidinium byproducts.[2] | Solution: Use the appropriate stoichiometry of the coupling agent (typically 1.0-1.1 equivalents). Consider alternative coupling agents if these side products are persistent. |
| 2. Reaction with Solvent: Some solvents can participate in side reactions under certain conditions. | Solution: Choose an inert solvent that is appropriate for your reaction conditions. Anhydrous dichloromethane (DCM) or acetonitrile are common choices.[1] | |
| Difficult Product Isolation and Purification | 1. Similar Polarity of Products: The mono- and di-acylated products, along with unreacted piperazine, may have very similar Rf values on TLC. | Solution: Modify your chromatography eluent by adding a small amount of a basic modifier like triethylamine.[2] Consider converting the mixture to hydrochloride salts to alter their polarity and improve separation.[2] |
| 2. Product Precipitation or Oiling Out: The product may be insoluble in the work-up solvents. | Solution: Adjust the pH of the aqueous phase during work-up to ensure your product is in its free base form, which is typically more soluble in organic solvents.[7] If the product precipitates, filtration may be a viable purification step. | |
| 3. Emulsion Formation During Work-up: The basic nature of piperazine derivatives can lead to emulsions during aqueous extraction. | Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation using the Mono-Boc Protection Strategy
This multi-step protocol is highly reliable for achieving selective mono-acylation.[1]
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for an additional 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[1]
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.[1]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture and extract the desired mono-acylated piperazine.[1]
Protocol 2: In Situ Mono-Protonation for Mono-Acylation
This one-pot method offers a more direct route to the mono-acylated product.[4][8]
-
Dissolve piperazine (2.0 eq) in a suitable solvent like methanol.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of an acid (e.g., HCl in methanol or acetic acid) to form the piperazine mono-salt in situ.
-
Stir for 15-30 minutes at 0 °C.
-
Add the acylating agent (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Perform a standard aqueous workup, including a basic wash to deprotonate the product, followed by extraction and purification.
Visualization of Key Concepts
General Reaction Scheme for Piperazine Acylation
Caption: Reaction pathway showing the formation of mono- and di-acylated products.
Troubleshooting Workflow for Poor Mono-Selectivity
Caption: A decision tree for troubleshooting poor mono-selectivity in piperazine acylation.
References
- Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). CoLab.
- Technical Support Center: Synthesis of Piperazine Derivatives. (2025). Benchchem.
- Navigating Piperazine Functionalization: A Technical Guide to Minimizing Side Products. (2025). Benchchem.
- Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2025). ResearchGate.
- Technical Support Center: Stabilizing 1,4-Bis(phenoxyacetyl)piperazine in Solution for Assays. (2025). Benchchem.
- Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization. (2025). Benchchem.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health.
- Reactions of Piperazines. (n.d.). Ambeed.com.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate.
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(piperazine-1-carbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(piperazine-1-carbonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended solutions to help you optimize your synthesis and avoid critical side reactions.
Core Synthesis Pathway
The most common and direct route to this compound involves the acylation of piperazine with phthalic anhydride.[1] This reaction proceeds via a ring-opening addition to form a phthalamic acid intermediate, which then undergoes dehydration to form the final stable amide product. Understanding this pathway is key to diagnosing deviations.
Caption: Desired reaction pathway for the synthesis.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low Yield & Presence of a High Molecular Weight Impurity
Question: My reaction yield is significantly lower than expected, and LC-MS analysis shows a major impurity with a mass corresponding to a di-acylated product. What is happening and how can I prevent it?
Answer: This is a classic case of over-acylation. Piperazine possesses two nucleophilic secondary amine groups. While the first acylation is desired, the free secondary amine on the product, this compound, can react with another molecule of phthalic anhydride. This forms the symmetrical side product, 1,4-bis(2-carboxybenzoyl)piperazine, which consumes your starting materials and reduces the yield of the desired mono-acylated product.[2]
Caption: Formation of the di-acylated side product.
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: The most effective way to favor mono-acylation is to use a molar excess of piperazine relative to phthalic anhydride. A common starting point is a 2:1 to 3:1 molar ratio of piperazine to anhydride. This ensures that an anhydride molecule is statistically more likely to encounter a fresh piperazine molecule than the mono-acylated product.
-
Controlled Reagent Addition: Instead of mixing the reagents at once, employ a slow, dropwise addition of a solution of phthalic anhydride to a well-stirred solution of piperazine. This "inverse addition" maintains a high local concentration of piperazine throughout the reaction, suppressing the second addition.
-
Temperature Management: Run the initial addition at a lower temperature (e.g., 0-10 °C) to control the reaction rate.[3] While higher temperatures are needed later for dehydration, the initial nucleophilic attack can be managed with cooling to improve selectivity.
| Parameter | Standard Condition | Optimized for Mono-acylation | Rationale |
| Molar Ratio (Pip:Anhyd) | 1:1 | 2:1 to 3:1 | Statistically favors the first reaction. |
| Reagent Addition | Bulk addition | Slow addition of anhydride to piperazine | Maintains a constant excess of piperazine. |
| Initial Temperature | Room Temperature | 0 °C to 10 °C | Reduces the rate of the second, undesired acylation. |
-
Purification: The desired product is amphoteric (containing both acidic and basic groups), while the di-acylated side product is di-acidic. This difference can be exploited for purification via acid-base extraction.[1]
Problem 2: Product is an Amorphous Solid or Oil, Incomplete Reaction
Question: My reaction seems to stall, and upon workup, I isolate a sticky, amorphous solid that doesn't match the melting point of the desired product. What's going wrong?
Answer: This issue strongly suggests the presence of the phthalamic acid intermediate. The initial ring-opening of phthalic anhydride by piperazine is often rapid and occurs at low temperatures, but the subsequent dehydration (cyclization) to form the stable amide bond requires energy to eliminate a molecule of water. If this step is incomplete, you will isolate the intermediate, which has different physical properties (e.g., higher polarity, lower melting point) than the final product.
Troubleshooting & Mitigation Strategies:
-
Ensure Complete Dehydration: The cyclization step is a dehydration reaction and is often the rate-limiting step.
-
Thermal Promotion: After the initial addition, the reaction mixture must be heated, typically to reflux, to drive off water and promote ring closure. Solvents like glacial acetic acid or toluene are often used.[4][5]
-
Azeotropic Removal of Water: When using a non-polar solvent like toluene or xylene, a Dean-Stark apparatus can be used to physically remove the water formed during the reaction, driving the equilibrium towards the product.
-
-
Solvent Choice: The solvent can play a crucial role.
-
Acetic Acid: Often used as both a solvent and a catalyst for this type of condensation. It can protonate the carbonyl, making it more electrophilic, and can facilitate the dehydration step.[5]
-
Non-polar Solvents (Toluene, Xylene): Ideal for azeotropic removal of water, ensuring the reaction goes to completion.
-
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the intermediate.
-
TLC Analysis: The phthalamic acid intermediate is significantly more polar than the final product. A simple TLC can show the conversion over time.
-
IR Spectroscopy: The intermediate will show both amide and carboxylic acid C=O stretches. The disappearance of the intermediate can be tracked by changes in the IR spectrum.
-
Caption: Logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to check for impurities? A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the purity and separating the desired product from side products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities, confirming the presence of di-acylated species. NMR and IR spectroscopy are essential for structural confirmation of the final product.[1]
Q2: My final product is pure but has poor solubility. What can I do? A: this compound is amphoteric. Its solubility is highly pH-dependent. It is least soluble at its isoelectric point. To improve solubility in aqueous media, you can form a salt. Adding HCl will form the hydrochloride salt at the piperazine nitrogen, increasing water solubility.[1] Adding a base like NaOH will form the sodium carboxylate salt, also increasing aqueous solubility.
Q3: Are there alternative coupling reagents I can use instead of phthalic anhydride? A: Yes, while the anhydride route is common, you could also perform a standard amide coupling between phthalic acid and piperazine using coupling reagents like HATU or EDC/HOBt.[2][7] However, this introduces more reagents that need to be removed and may still suffer from di-acylation if stoichiometry is not carefully controlled. This route is generally more expensive and complex for this specific target molecule.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.5 equivalents) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition: Dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cold, stirring piperazine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 118 °C in acetic acid) for 2-4 hours.[4][5]
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 9:1 DCM:Methanol mobile phase), checking for the disappearance of the starting materials.
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water. The product should precipitate. Adjust the pH to ~7 with a suitable base if necessary to maximize precipitation.
-
Isolation: Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization based on the specific impurities present and the HPLC system used.
References
- Google Patents. (n.d.). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
ResearchGate. (n.d.). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Available at: [Link]
-
Royal Society of Chemistry. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-(Piperazine-1-carbonyl)-benzoic acid. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. Available at: [Link]
-
Organic Syntheses. (n.d.). Phthalic anhydride. Available at: [Link]
-
Joseph, A. et al. (2020). Loprazolam and Study of Impurity Profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. Available at: [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available at: [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
-
Bose, A. K., Greer, F., & Price, C. C. (1958). A Procedure for Phthaloylation under Mild Conditions. Journal of Organic Chemistry, 23(9), 1335-1336. Available at: [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Available at: [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. Available at: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
Sources
- 1. Buy this compound | 37618-28-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. hepatochem.com [hepatochem.com]
stability and storage conditions for 2-(piperazine-1-carbonyl)benzoic acid
Welcome to the technical support guide for 2-(piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3). This document provides in-depth guidance on the stability and storage of this compound, along with troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your experiments through scientifically grounded practices.
I. Core Compound Characteristics & Stability Overview
This compound is a bifunctional molecule featuring both a carboxylic acid and a piperazine moiety.[1] This structure influences its chemical behavior, including its stability and handling requirements. The compound is generally stable when stored correctly, but its dual functional groups can present challenges if not handled with care.[2]
Key Structural Features:
-
Carboxylic Acid Group: Prone to deprotonation and salt formation. Can act as a hydrogen bond donor and acceptor.
-
Piperazine Moiety: A cyclic diamine that can act as a base and is susceptible to oxidation.
-
Amide Linkage: Generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Below is a summary of recommended storage and handling parameters.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Room Temperature (Cool, Dry Place) | Prevents thermal degradation. While benzoic acid is stable at high temperatures, its derivatives can be less so.[3][4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | The piperazine moiety can be susceptible to oxidation over time. |
| Light | Store in an amber vial or in the dark | Piperazine derivatives can be light-sensitive.[5] Protection from light minimizes the risk of photochemical degradation. |
| Moisture | Tightly sealed container with desiccant | The compound is a solid, and related compounds can be hygroscopic.[5] Moisture can lead to hydrolysis or clumping. |
II. Frequently Asked Questions (FAQs)
Q1: My this compound has turned slightly yellow/brown upon storage. Is it still usable?
A slight discoloration may indicate minor degradation, potentially oxidation of the piperazine ring. The first step is to assess the impact on your specific application. For applications requiring high purity, such as in drug development, it is recommended to use a fresh batch. For less sensitive applications, you may be able to proceed, but with caution. It is advisable to run a small-scale pilot experiment to confirm that the discoloration does not affect the outcome.
Q2: I'm having trouble dissolving the compound. What solvents are recommended?
Due to the presence of both a polar carboxylic acid and a more moderately polar piperazine group, solubility can be challenging. Start with polar aprotic solvents like DMSO or DMF. For aqueous solutions, the pH will be critical. The compound's solubility will be lowest at its isoelectric point and will increase in either acidic or basic solutions due to salt formation. Gentle heating may aid dissolution, but be mindful of potential degradation at elevated temperatures.[4]
Q3: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation (e.g., hydrolysis). If you must store it in solution for a short period, use an anhydrous, aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. Always prepare fresh solutions for your experiments whenever possible.
Q4: What are the primary degradation pathways for this compound?
The most likely degradation pathways include:
-
Oxidation: The piperazine moiety is susceptible to oxidation.
-
Decarboxylation: While benzoic acid itself is quite stable, derivatives can undergo decarboxylation at elevated temperatures.[4]
-
Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, especially with prolonged exposure.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Compound degradation leading to reduced activity or the formation of interfering byproducts.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of the compound. If that is not possible, consider re-purifying the existing stock.
-
Control for Solvent Effects: Ensure the solvent used to dissolve the compound is not affecting the assay. Run a vehicle control.
-
Check for Incompatibilities: Be aware of potential reactions with other components in your assay medium. Strong acids or bases can alter the compound's structure.[5][6]
-
Issue 2: Poor Yield in a Synthesis Reaction
-
Possible Cause: The compound may be acting as a base and neutralizing reagents, or the carboxylic acid may be interfering with the desired reaction.
-
Troubleshooting Steps:
-
Protecting Groups: Consider protecting either the carboxylic acid or the secondary amine of the piperazine group, depending on the reaction chemistry.
-
Reagent Stoichiometry: You may need to adjust the amount of other reagents to account for any side reactions with your starting material.
-
Reaction Conditions: Ensure your reaction conditions (temperature, solvent, pH) are compatible with the stability of this compound.
-
IV. Experimental Workflows & Diagrams
Decision Tree for Storage and Handling
The following diagram outlines the decision-making process for the proper storage and handling of this compound.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(piperazin-1-yl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of the condensation reaction between phthalic anhydride and piperazine. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your process, and ensure a successful and efficient scale-up.
Introduction: The Reaction and Its Significance
The reaction of phthalic anhydride with a primary or secondary amine is a fundamental method for the synthesis of N-substituted phthalimides.[1][2] In the context of drug development, the resulting product from the reaction with piperazine, 2-(piperazin-1-yl)isoindoline-1,3-dione, serves as a crucial building block for various pharmacologically active molecules.[3][4] While this condensation is straightforward on a laboratory scale, scaling up introduces challenges related to reaction control, product purity, and process safety.
This guide will address common issues encountered during the scale-up process, providing explanations grounded in chemical principles and practical, field-proven solutions.
Reaction Workflow Overview
The synthesis of 2-(piperazin-1-yl)isoindoline-1,3-dione typically proceeds through a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclization to the phthalimide.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Byproduct Formation in Condensation Reactions
Welcome to the Technical Support Center for Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in their condensation reactions. Here, we provide in-depth, field-proven insights and practical solutions to common challenges encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions grounded in chemical principles.
Q1: My aldol condensation is plagued by multiple products, including self-condensation and Michael adducts. How can I improve the selectivity for my desired crossed-aldol product?
A1: Achieving high selectivity in crossed-aldol condensations requires careful control over reactivity to prevent unwanted side reactions.[1][2] The formation of a mixture of four potential products is a common issue when both carbonyl compounds possess α-hydrogens.[3]
Underlying Cause: The challenge lies in directing the enolate formation from one specific carbonyl compound (the nucleophile) and ensuring it selectively attacks the other carbonyl (the electrophile), all while preventing the newly formed α,β-unsaturated product from undergoing subsequent Michael addition.[4]
Strategies for Mitigation:
-
Strategic Reactant Choice: The most straightforward approach is to use a carbonyl compound that cannot form an enolate (i.e., lacks α-hydrogens), such as benzaldehyde or formaldehyde. This reactant will exclusively act as the electrophile, significantly simplifying the product mixture.[3][5]
-
Directed Aldol Reaction Protocols:
-
Pre-formation of the Enolate: Instead of generating the enolate in the presence of both carbonyl partners, pre-form the enolate of the desired nucleophile using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, slowly add the electrophilic carbonyl compound to the reaction mixture. This ensures the enolate is consumed in the desired reaction before it can equilibrate or react with its own precursor.
-
Order of Addition: When using catalytic base, a common strategy is to prepare a mixture of the base and the ketone (which will form the enolate) and then slowly add the aldehyde.[1]
-
-
Minimizing Michael Addition:
-
Temperature Control: Running the reaction at low temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.[4][6][7]
-
Milder Bases: Strong bases like NaOH or KOH can promote Michael addition.[6] Consider using weaker bases like potassium carbonate (K₂CO₃) or employing only a catalytic amount of a strong base.[6]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the desired product has formed increase the likelihood of Michael addition.[4][6]
-
Q2: I am observing low yields in my Fischer esterification, and my product is contaminated with unreacted carboxylic acid. What can I do to drive the reaction to completion?
A2: Fischer esterification is a reversible reaction, and its equilibrium often lies unfavorably, leading to incomplete conversion.[8][9] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[8][9]
Underlying Cause: According to Le Chatelier's principle, the accumulation of water in the reaction mixture shifts the equilibrium back towards the reactants. To achieve high yields, the water must be actively removed.
Strategies for Driving Equilibrium:
| Method | Principle | Advantages | Disadvantages |
| Use of Excess Alcohol | Shifts the equilibrium towards the product side by increasing the concentration of one of the reactants. | Simple to implement. | May require removal of large amounts of excess alcohol post-reaction. |
| Azeotropic Distillation (Dean-Stark Apparatus) | The reaction is run in a solvent (e.g., toluene) that forms an azeotrope with water. The azeotrope boils, condenses, and the denser water is trapped, while the solvent returns to the reaction flask.[9] | Highly effective for continuous water removal. | Requires temperatures high enough to boil the azeotrope. |
| Use of a Dehydrating Agent | A chemical agent is added to the reaction to sequester the water as it is formed. | Can be used at various temperatures. | The dehydrating agent may need to be removed during workup. |
Protocol for Water Removal:
-
Azeotropic Removal with a Dean-Stark Trap:
-
Set up a reflux apparatus with a Dean-Stark trap and a condenser.
-
Charge the round-bottom flask with the carboxylic acid, alcohol, an appropriate solvent (e.g., toluene), and an acid catalyst (e.g., concentrated H₂SO₄ or TsOH).[8][9]
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water collects in the trap.
-
-
In-situ Chemical Dehydration:
Q3: My Claisen condensation is not working, or I am getting significant amounts of the starting ester back after workup. What is going wrong?
A3: A common pitfall in the Claisen condensation is the requirement of a full equivalent of base, not a catalytic amount.[13] This is because the β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting alcohol, and it is deprotonated by the alkoxide base.[13][14]
Underlying Cause: This final deprotonation step is crucial as it is the thermodynamic driving force for the reaction. It removes the product from the equilibrium, pulling the reaction to completion.[13] If the β-keto ester product does not have an α-hydrogen to be removed, the reaction will not proceed.[13]
Troubleshooting Steps:
-
Stoichiometry of the Base: Ensure you are using at least one full equivalent of the alkoxide base. The base should also correspond to the alcohol portion of the ester to avoid transesterification side products.[13]
-
Pre-formation of the Enolate: For "crossed" Claisen condensations, it is often beneficial to pre-form the enolate of one ester before adding the second, non-enolizable ester.[14]
-
Choice of Base: While alkoxides are common, for stubborn reactions, a stronger base like sodium hydride (NaH) or LDA can be used to generate the enolate.
-
Workup Procedure: The acidic workup is a separate step that must be performed after the initial reaction is complete to protonate the enolate of the β-keto ester and yield the final product.
Logical Workflow for Troubleshooting Claisen Condensations:
Caption: Troubleshooting workflow for Claisen condensation reactions.
Q4: How can I prevent racemization and other side reactions during amide bond formation using coupling reagents?
A4: Amide bond formation, especially in peptide synthesis, is susceptible to side reactions, with racemization of chiral carboxylic acids being a primary concern.[15] The choice of coupling reagent and reaction conditions is critical to maintaining stereochemical integrity.
Underlying Cause: Racemization can occur via the formation of an oxazolone intermediate, which can tautomerize to a more stable, achiral form. Higher temperatures and the use of certain coupling reagents can promote this side reaction.
Strategies for Minimizing Side Reactions:
-
Choice of Coupling Reagent: Modern coupling reagents are designed to minimize racemization.
-
Carbodiimides (DCC, EDC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) which act as racemization suppressors.[16]
-
Phosphonium Salts (PyBOP, HBTU, HATU): These reagents are highly efficient and generally lead to low levels of racemization.[16][17] HATU is particularly effective for coupling hindered amino acids.[16]
-
-
Temperature Control: Run the coupling reaction at low temperatures (e.g., 0 °C to room temperature). Avoid excessive heating, which can accelerate racemization.[18]
-
Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction without causing unwanted side reactions.
General Protocol for Amide Coupling using HATU:
-
Dissolve the carboxylic acid in an aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., 1.1 eq of HATU) and a non-nucleophilic base (e.g., 2 eq of DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove water-soluble byproducts.[18]
-
Purify the product using column chromatography or recrystallization.[18]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between an "addition" and a "condensation" reaction?
A: In the context of carbonyl chemistry, an aldol addition is the initial reaction where an enolate adds to a carbonyl group to form a β-hydroxy carbonyl compound.[1][2] A condensation reaction is a type of reaction where two molecules combine with the loss of a small molecule, such as water.[1][8] The aldol condensation, therefore, refers to the aldol addition followed by a dehydration step to form an α,β-unsaturated carbonyl compound.[1][19]
Q: How does the choice of catalyst influence byproduct formation?
A: Catalysts play a pivotal role in directing the reaction pathway and can significantly impact the product distribution.[20]
-
Acid vs. Base Catalysis: In aldol reactions, base catalysis typically proceeds through an enolate intermediate, while acid catalysis involves an enol. The choice can affect the rate and selectivity.[1] For esterification, acid catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[21][22]
-
Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts are in the same phase as the reactants, while heterogeneous catalysts are in a different phase. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, which can prevent further side reactions during workup.[23]
-
Enzymatic Catalysis: Enzymes, such as lipases in esterification, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing byproducts.[22]
Q: What are the best general practices for purifying my product away from condensation byproducts?
A: The choice of purification method depends on the physical properties of your desired product and the byproducts.[24]
| Purification Technique | Principle | Best For |
| Recrystallization | Differences in solubility between the product and impurities in a given solvent at different temperatures. | Purifying solid products from solid or highly soluble impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Separating complex mixtures with similar polarities. |
| Distillation | Separation based on differences in boiling points.[25] | Purifying liquid products from non-volatile or significantly higher/lower boiling impurities. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Removing water-soluble impurities (e.g., salts from a workup) or separating compounds based on their acidity/basicity. |
| Filtration | Mechanical separation of a solid from a liquid. | Removing solid byproducts (e.g., dicyclohexylurea (DCU) from a DCC-mediated amide coupling).[18] |
Q: How can I effectively remove water from my reaction if a Dean-Stark trap is not feasible for my scale?
A: For microscale reactions, several alternatives to a Dean-Stark trap exist:
-
Activated Molecular Sieves: Adding powdered 3Å or 4Å molecular sieves directly to the reaction flask is a very effective method for small-scale reactions.[10]
-
Chemical Desiccants: Reagents like tetraethoxysilane can be used to chemically scavenge water, forming inert byproducts like SiO₂ and ethanol.[10]
-
Azeotropic Rotoevaporation: For water-sensitive substrates, adding a solvent like toluene and removing it under reduced pressure (rotoevaporation) can effectively azeotrope away trace amounts of water. This is often repeated 2-3 times.[26]
Visualizing Reaction Pathways
General Scheme for Aldol Condensation and Competing Michael Addition:
Caption: Competing pathways in a Claisen-Schmidt condensation.
References
- Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- ResearchGate. (2014). How to remove water in a condensation reaction on microscale (without Dean Stark)?
- Benchchem. (n.d.). Preventing Michael addition side reaction in chalcone synthesis.
- Benchchem. (n.d.). How to prevent Michael addition side products in chalcone synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Benchchem. (n.d.). Minimizing side reactions in the synthesis of N-substituted amides.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Allied Academies. (2023). The role of catalysts in sustainable chemical processes.
- AAAA. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- BYJU'S. (n.d.). General Aldol Condensation Reaction.
- MDPI. (n.d.). Effect of Acetic Acid on Morphology, Structure, Optical Properties, and Photocatalytic Activity of TiO2 Obtained by Sol–Gel.
- ResearchGate. (2017). Removing water Formed during Reaction?
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Reddit. (2022). Removing water from a reaction by use of drying agent.
- Wikipedia. (n.d.). Aldol condensation.
- Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- Chemguide. (n.d.). Mechanism for the esterification reaction.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
- ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?
- Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications.
- Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- University of Wisconsin, Department of Chemistry. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation.
- Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.
- BYJU'S. (2019). Methods of purification of organic compounds.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- YouTube. (2020). Synthesis Problems with Claisen & Diekmann Condensations.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- RSC Publishing. (2023). Research progress of catalysts for aldol condensation of biomass based compounds.
- Google Patents. (n.d.). US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. Amide synthesis by acylation [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. alliedacademies.org [alliedacademies.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. byjus.com [byjus.com]
- 25. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 26. How To [chem.rochester.edu]
Technical Support Center: Purification of 2-(piperazine-1-carbonyl)benzoic Acid
This guide, prepared by a Senior Application Scientist, provides an in-depth technical resource for the purification of 2-(piperazine-1-carbonyl)benzoic acid via recrystallization. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this important chemical intermediate.
Understanding the Molecule: The Key to Its Purification
This compound (MW: 234.25 g/mol , Formula: C₁₂H₁₄N₂O₃) is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and a piperazine moiety (basic).[1] This dual nature, along with its aromatic backbone and amide linkage, dictates its solubility and provides unique opportunities for purification. The primary synthesis route often involves the reaction of phthalic anhydride with piperazine.[1] This can lead to impurities such as unreacted starting materials or di-substituted byproducts, which must be removed to ensure the material's quality for downstream applications.
Recrystallization is a powerful purification technique that exploits differences in solubility between the target compound and its impurities in a chosen solvent system.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but show significantly lower solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (the mother liquor).[1]
Experimental Protocol: Recrystallization of this compound
This protocol details a robust method using a mixed-solvent system of ethanol and water, which is effective for compounds with moderate polarity like the target molecule.[1][2]
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Activated Carbon (decolorizing charcoal, optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
For every 1 gram of crude material, add 4-5 mL of 95% ethanol.
-
Gently heat the mixture while stirring. The goal is to dissolve the solid in the minimum amount of hot solvent.[3] Add ethanol portion-wise until full dissolution is achieved near the boiling point of the solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat.
-
Allow the solution to cool slightly to prevent violent boiling upon addition of the charcoal.
-
Add a small amount of activated carbon (approx. 1-2% of the solute's weight).
-
Reheat the solution to boiling for 5-10 minutes with continued stirring. The carbon will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step is crucial to remove insoluble impurities (and activated carbon, if used).
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper using the hot solvent vapor. This prevents premature crystallization of the product on the funnel.[4]
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.
-
-
Crystallization:
-
To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
If excessive cloudiness appears, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.[2]
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[4][5]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.[2]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to rinse away any remaining mother liquor.
-
Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (50-60°C).
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The efficiency of recrystallization is judged by recovery yield and purity enhancement. The following table provides typical parameters and expected outcomes for this procedure.
| Parameter | Guideline / Typical Value | Rationale |
| Purity (by HPLC) | >99% (Post-Recrystallization) | Demonstrates effective removal of soluble and insoluble impurities.[2] |
| Melting Point | Sharp, defined range | A narrow melting point range close to the literature value indicates high purity. |
| Appearance | White to pale yellow crystalline solid | Removal of colored impurities results in a cleaner appearance.[2] |
| Recovery Yield | 80-95% (Typical) | Dependent on initial purity and strict adherence to the protocol (e.g., using minimum solvent).[2] |
| Solvent Ratio (Ethanol:Water) | ~1:2 (v/v) | This ratio is adjusted to find the sweet spot where the compound is soluble when hot but sparingly soluble when cold.[2] |
Disclaimer: The quantitative data are illustrative and based on standard laboratory practices for analogous compounds. Actual results may vary.[2]
Troubleshooting and FAQs
Q1: My compound will not fully dissolve, even after adding a large amount of hot ethanol. What is wrong?
A: There are two likely causes. First, you may have insoluble impurities that will not dissolve in the solvent; these should be removed by hot gravity filtration. Second, you may be using an inappropriate solvent. While ethanol is a good starting point, for some batches, other polar solvents like methanol or isopropanol might be more effective.[1][6] Always aim to use the minimum amount of boiling solvent required to dissolve the compound to ensure the solution is saturated and will yield crystals upon cooling.[3]
Q2: The solution was clear when hot, but an oil formed upon cooling instead of crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility decreases faster than the rate at which it can form an ordered crystal lattice. This is common if the solution is cooled too quickly or is excessively supersaturated. To fix this, reheat the solution until the oil redissolves completely. You can then either add a small amount more of the primary solvent (ethanol) to reduce the saturation level or allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools gradually). Seeding the solution with a previously obtained pure crystal can also help initiate proper crystallization.
Q3: My final recovery yield was very low. What are the common causes?
A: Low yield is a frequent issue with several potential causes:
-
Using too much solvent: This is the most common error. Excess solvent will keep more of your product dissolved in the mother liquor, even when cold.[3]
-
Premature crystallization: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities and be discarded. Ensure your filtration apparatus is adequately preheated.
-
Insufficient cooling: Make sure to cool the flask in an ice bath for an adequate amount of time to maximize precipitation.
-
The compound has significant solubility in the cold solvent: If this is the case, a different solvent system may be required.
Q4: After recrystallization, my product is still colored. How can I get a pure white solid?
A: The presence of color indicates persistent, likely conjugated, impurities. This is precisely the scenario where treatment with activated carbon is recommended. As described in the protocol, adding a small amount of charcoal to the hot solution before filtration can effectively adsorb these colored impurities. Be cautious not to add too much, as it can also adsorb some of your target compound, slightly reducing the yield.
Q5: How can I confirm that the recrystallization was successful and the product is pure?
A: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impure compounds exhibit a depressed and broad melting point range. For more rigorous, quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry can be used to confirm purity and structural integrity.[1]
References
- New piperazine-carboxylic acid esters.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
2-(Piperazine-1-carbonyl)-benzoic acid. Oakwood Chemical. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (PDF). [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
The Recrystallization of Benzoic Acid. University of St. Thomas. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Recrystallization of Benzoic Acid. University of Wisconsin-Whitewater. [Link]
-
Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. CrystEngComm (RSC Publishing). [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central (PMC). [Link]
-
4-(Piperazine-1-carbonyl)-benzoic acid. PubChem. [Link]
-
Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
27A. Recrystallisation. YouTube. [Link]
Sources
Technical Support Center: Safe Handling of 2-(piperazine-1-carbonyl)benzoic Acid
Welcome to the technical support resource for 2-(piperazine-1-carbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information is synthesized from established safety data sheets and best laboratory practices to address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is classified as a hazardous substance. The primary concerns are:
-
Skin Irritation (Category 2): Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.[1]
-
Serious Eye Irritation (Category 2A): Can cause serious eye irritation, characterized by redness, pain, and watering.[1]
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled.[1]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion can be harmful.[2]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: To mitigate the risks, the following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the stability of the compound and ensuring safety.
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances and sources of ignition.[1]
-
The storage area should be locked or accessible only to qualified personnel.[3]
Q4: What is the appropriate method for disposing of waste containing this compound?
A4: Dispose of contents and containers in accordance with local, state, and federal regulations. This typically involves using an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1]
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Accidental Skin or Eye Contact
-
Issue: You've accidentally splashed a solution containing this compound onto your skin or into your eyes.
-
Immediate Action:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[1] Wash the area thoroughly with soap and water.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the open eyes with plenty of running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][4]
-
Scenario 2: Inhalation of Dust or Aerosol
-
Issue: You suspect you have inhaled dust or aerosol of the compound, and are experiencing respiratory irritation.
-
Immediate Action:
Scenario 3: Accidental Spill in the Laboratory
-
Issue: A container of this compound has spilled on the benchtop or floor.
-
Immediate Action:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1]
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[5]
-
For a solution spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
Experimental Protocol: A Step-by-Step Workflow
The following is a generalized protocol for a reaction involving this compound. This should be adapted to your specific experimental needs.
-
Preparation and Precautionary Measures:
-
Work within a certified chemical fume hood.
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
-
Weighing and Dispensing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh the desired amount of this compound. Minimize the generation of dust.
-
Transfer the solid to the reaction vessel.
-
-
Reaction Setup:
-
Add the solvent and other reactants to the reaction vessel containing the this compound.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, follow your established work-up procedure.
-
All purification steps (e.g., extraction, chromatography) should be performed with appropriate containment to avoid exposure.
-
-
Waste Disposal:
-
Segregate all waste containing this compound into a clearly labeled hazardous waste container.
-
Data and Safety Summary
| Hazard Classification | GHS Category | Precautionary Statements |
| Skin Irritation | 2 | P264, P280, P302+P352, P332+P313[1] |
| Serious Eye Irritation | 2A | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Tract Irritation | 3 | P261, P271, P304+P340, P312[1] |
| Acute Toxicity (Oral) | 4 | P264, P270, P301+P312, P501 |
Visualized Workflow: Emergency Response
Caption: Emergency response workflow for exposure or spills.
References
-
ChemSrc. (2009). MSDS of 2-(4-Boc-piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
Harper College. (n.d.). Benzoic Acid MSDS. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: SRM 350c Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Penta Manufacturing Company. (n.d.). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Benzoic acid: Human health tier II assessment. Retrieved from [Link]
-
Clent Chemical. (n.d.). 2-(PIPERAZINE-1-CARBONYL)-BENZOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Selective Deprotection of Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] However, the symmetrical nature of piperazine presents a synthetic challenge, requiring the use of protecting groups for selective functionalization at its N1 and N4 atoms.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the selective deprotection of piperazine intermediates.
Part 1: Troubleshooting Guide for Common Deprotection Scenarios
This section addresses specific problems researchers face when deprotecting commonly used piperazine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Scenario 1: Incomplete N-Boc Deprotection
Question: My N-Boc deprotection reaction, using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), is sluggish and fails to go to completion. How can I resolve this?
Answer:
Incomplete Boc deprotection is a frequent obstacle.[3][4] The stability of the Boc group is highly dependent on the strength of the acid used. Here is a systematic approach to troubleshoot and drive the reaction to completion:
-
Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation. Insufficient acid concentration or reactivity can lead to an equilibrium that disfavors the deprotected product.
-
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: A common and effective combination is 20-50% (v/v) TFA in DCM.[4][5] If this is insufficient, consider using a higher concentration of TFA or switching to 4M HCl in dioxane, which is a potent reagent for this transformation.[3]
-
Elevate Reaction Temperature: Gently warming the reaction to 40-50°C can significantly accelerate the deprotection rate.[4] However, monitor the reaction closely for potential side product formation.
-
Extend Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Some substrates may require extended reaction times for full conversion.
-
Solvent Choice: Ensure your starting material is fully dissolved. If solubility is an issue in DCM, consider alternative solvents like methanol or dioxane, which are compatible with HCl-mediated deprotection.[4]
-
Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Scenario 2: Side Reactions During N-Boc Deprotection
Question: I am observing significant side product formation during the acidic deprotection of my Boc-piperazine derivative. What are the likely side reactions and how can I mitigate them?
Answer:
Side reactions can diminish yield and complicate purification.[3] Understanding the potential pathways is key to minimizing their occurrence.
-
Common Side Reactions & Solutions:
Side Reaction Causality Mitigation Strategy Degradation of other acid-sensitive groups Harsh acidic conditions can cleave other labile groups like acetals or esters.[3][4] If your molecule contains other acid-sensitive functionalities, consider milder deprotection methods such as using Lewis acids or oxalyl chloride in methanol.[3] Formation of stable trifluoroacetate salts The deprotected piperazine forms a salt with TFA, which can sometimes be difficult to handle or purify. Switch to HCl in dioxane. The resulting hydrochloride salt often precipitates and can be easily isolated by filtration.[4] Ring Fragmentation Certain substitution patterns on the piperazine ring can make it susceptible to fragmentation under strong acidic conditions.[3][4] Careful control of reaction temperature and time is crucial.[4] Avoid excessive heating and prolonged exposure to strong acid.
Decision Tree for Selecting a Boc Deprotection Method
Caption: Decision tree for selecting a Boc deprotection method.
Scenario 3: Issues with Cbz Deprotection via Hydrogenolysis
Question: My Cbz deprotection using H₂/Pd/C is failing. The reaction is either incomplete or I'm observing dehalogenation of my aryl halide substituent. What should I do?
Answer:
Catalytic hydrogenolysis is the most common method for Cbz removal due to its mild, neutral conditions that produce clean byproducts (toluene and CO₂).[1][6] However, it is not without its challenges.
-
Causality: The reaction involves the cleavage of the benzyl C-O bond by hydrogen on the surface of a palladium catalyst.[6] Reaction failure can be due to catalyst poisoning or incompatibility with other functional groups.
-
Troubleshooting Steps:
Issue Causality Solution Incomplete Reaction Catalyst Poisoning: Sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst.[7] Poor Catalyst Activity: The catalyst may be old or of low quality. Ensure all reagents and solvents are free of sulfur. If poisoning is suspected, a larger catalyst loading may be required. Use a fresh, high-quality catalyst. Dehalogenation The Pd/C catalyst can reduce aryl halides (especially bromides and iodides), leading to undesired byproducts.[8] Switch to Transfer Hydrogenation: Use a hydrogen donor like ammonium formate, formic acid, or cyclohexene with Pd/C.[6][7] This method is often milder and can sometimes avoid dehalogenation. Use Alternative Methods: For sensitive substrates, consider cleavage with strong acids (e.g., HBr in acetic acid) if other functional groups are stable, or explore newer methods like thiol-mediated deprotection.[8][9] Safety Concerns Hydrogen gas is flammable and requires specialized equipment. For larger-scale reactions, transfer hydrogenation is a safer alternative as it avoids the use of H₂ gas.[6]
Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.[6]
Scenario 4: Optimizing Fmoc Deprotection
Question: My Fmoc deprotection using piperidine in DMF seems inefficient, and I'm concerned about base-induced side reactions. Are there better alternatives?
Answer:
Fmoc deprotection is achieved via a base-mediated β-elimination.[10] While a 20% piperidine solution in DMF is standard, several factors can influence its efficiency and outcome.[5][11]
-
Causality: The base abstracts the acidic proton on the fluorenyl group, initiating an elimination that releases dibenzofulvene, which is then scavenged by the amine.[10] Incomplete reactions can result from steric hindrance or aggregation, while side reactions like aspartimide formation are base-mediated.[12][13]
-
Optimization Strategies:
Issue Causality Solution Incomplete Deprotection Steric Hindrance/Aggregation: "Difficult" sequences can aggregate, hindering reagent access.[12] Use a Stronger Base: A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) can enhance deprotection kinetics and suppress side reactions.[14][15] Elevate Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help break up aggregates.[12] Base-Induced Side Reactions (e.g., Aspartimide formation) The basicity of piperidine can promote unwanted side reactions, especially with sensitive amino acid residues.[13] Use Piperazine: Piperazine is a good alternative to piperidine and has been shown to cause fewer side reactions.[13] A combination of piperazine and DBU can be a rapid and efficient deprotection solution.[16][17] Precipitation Issues The dibenzofulvene adduct can sometimes precipitate, particularly with piperazine, complicating filtration. The addition of 2% DBU to a 5% piperazine solution in NMP can alleviate the formation of this precipitate.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal" protecting group strategy and why is it important for piperazine synthesis?
A1: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] This is crucial for unsymmetrically substituted piperazines, where you need to modify one nitrogen atom without affecting the other. For example, you can have a Boc group on N1 and a Cbz group on N4. The Boc group can be removed with acid (like TFA) without affecting the Cbz group, which requires hydrogenolysis for removal.[1] This allows for sequential and controlled functionalization of the piperazine ring.
Q2: How do I choose the right protecting group combination for my synthesis?
A2: The choice depends on the stability of your overall molecule and the planned reaction sequence. Consider the following:
-
Acid Stability: If your subsequent steps involve strong acid, avoid acid-labile groups like Boc or Trityl. Cbz and Fmoc are more suitable.
-
Base Stability: If you need to perform reactions under basic conditions, Boc and Cbz are stable, whereas Fmoc is not.[1]
-
Reductive Conditions: If your synthesis involves hydrogenation, avoid Cbz, as it will be cleaved.[1]
-
Orthogonality: The most common orthogonal set is Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile).[1]
Q3: Can I monitor the progress of my deprotection reaction without LC-MS?
A3: Yes. Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For Fmoc deprotection, the release of the dibenzylfulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry around 301 nm.[12]
Q4: What is the best work-up procedure after an acidic N-Boc deprotection?
A4: A standard and effective work-up involves three main steps:
-
Removal of Volatiles: After the reaction is complete, remove the solvent (e.g., DCM) and excess acid (e.g., TFA) under reduced pressure.[3][4]
-
Basification: Dissolve the residue and neutralize the acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate, until the pH is basic (>8).[3][4]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to isolate the deprotected piperazine product.[4]
Part 3: Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Materials: Boc-protected piperazine, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).[4]
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[4]
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.[4]
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine.[4]
-
Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis
-
Materials: Cbz-protected piperazine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in MeOH.[1]
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a hydrogenation apparatus).[1][6]
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield the deprotected product.[1]
-
Protocol 3: N-Fmoc Deprotection using Piperidine in DMF
-
Materials: N-Fmoc protected piperazine derivative, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Echeverria, C., Ruiz, M., Giraud, M., & Martinez, J. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(10), 2645.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Synfacts, 16(12), 1435.
- Ravikumar, K. S., & Kumar, V. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646.
-
Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. (2015). ResearchGate. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
- Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(34), 20958-20975.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (1997). ResearchGate. Retrieved from [Link]
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(12), 10467-10475.
-
Selective Cleavage of Cbz-Protected Amines. (2019). ResearchGate. Retrieved from [Link]
-
To Deprotect and Serve. (2023). Scientific Update. Retrieved from [Link]
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5410.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2018). ResearchGate. Retrieved from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). National Institutes of Health. Retrieved from [Link]
-
Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (2021). ResearchGate. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2006). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2001). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Analytical Challenges in the Characterization of Chemical Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the analytical characterization of chemical derivatives. Derivatization is a powerful technique to enhance the detectability, volatility, or chromatographic behavior of analytes.[1][2] However, this chemical modification introduces a layer of complexity that can present significant analytical challenges.[3] This resource is designed to help you navigate these complexities, ensuring the integrity and accuracy of your experimental results.
Part 1: Derivatization Reaction and Sample Preparation
The success of any analysis of a derivatized compound begins with a robust and well-understood derivatization reaction and meticulous sample preparation. This section addresses common pitfalls in these initial, critical steps.
FAQ 1: My derivatization reaction is incomplete, leading to variable and inconsistent results. What are the likely causes and how can I optimize the reaction?
Incomplete derivatization is a frequent source of analytical error, leading to an underestimation of the analyte and the appearance of extraneous peaks. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction kinetics and equilibrium. It is crucial to consult the literature or the derivatizing reagent manufacturer's guidelines for the recommended conditions for your specific analyte and reagent.
-
Reagent Stoichiometry: An insufficient amount of derivatizing reagent will naturally lead to an incomplete reaction. A general rule of thumb is to use a significant molar excess of the reagent.
-
Presence of Water or Other Interfering Substances: Many derivatization reagents, particularly silylating agents, are sensitive to moisture.[1] Ensure all glassware is scrupulously dried and use anhydrous solvents. Other components in the sample matrix can also compete for the derivatizing reagent.
-
Catalyst Issues: Some reactions require a catalyst to proceed efficiently.[1] Ensure the catalyst is fresh and added in the correct proportion.
Troubleshooting Steps:
-
Systematically Vary Reaction Parameters: Conduct a series of small-scale experiments, systematically varying one parameter at a time (e.g., temperature, time, reagent concentration) to identify the optimal conditions.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool in a desiccator before use. Use high-purity, anhydrous solvents.
-
Increase Reagent Concentration: Incrementally increase the molar excess of the derivatizing reagent to determine if this drives the reaction to completion.
-
Sample Matrix Evaluation: If working with a complex matrix, consider a sample cleanup step prior to derivatization to remove interfering substances.
Part 2: Gas Chromatography (GC) Analysis of Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds, and derivatization is often employed to increase the volatility and thermal stability of polar analytes.[1][4] However, the analysis of derivatized samples by GC is not without its challenges.
FAQ 2: I'm observing peak tailing for my derivatized analyte in my GC chromatogram. What could be the cause?
Peak tailing in GC can be indicative of several issues, particularly when dealing with derivatized compounds:
-
Active Sites in the GC System: Polar derivatives can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.[5][6]
-
Incomplete Derivatization: As discussed previously, unreacted analyte will likely be more polar and prone to tailing.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peak shapes.[6]
-
Inappropriate Column Choice: The column's stationary phase may not be suitable for the derivatized analyte.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for GC peak tailing.
FAQ 3: I'm seeing "ghost peaks" or carryover in my GC analysis of derivatized samples. How can I eliminate them?
Ghost peaks are extraneous peaks that appear in subsequent chromatographic runs and are a common problem when analyzing derivatized samples.
-
Sample Carryover from the Syringe or Injector: Highly concentrated or "sticky" derivatives can adsorb to surfaces in the injection pathway.[5]
-
Contaminated Syringe or Rinse Solvent: The syringe or the solvent used for rinsing can be a source of contamination.[5]
-
Septum Bleed: Components from the injector septum can bleed into the system at high temperatures.
-
Derivatization Byproducts: Some derivatization reactions produce byproducts that can be chromatographically active.[1][7]
Troubleshooting Table:
| Potential Cause | Suggested Solution |
| Syringe/Injector Carryover | Clean or replace the syringe.[5] Use a more effective rinse solvent. |
| Contaminated Rinse Solvent | Replace with fresh, high-purity solvent.[5] |
| Septum Bleed | Use a high-quality, low-bleed septum. Lower the injector temperature if possible. |
| Derivatization Byproducts | Consult the reagent's technical information to identify potential byproducts.[7] Modify the workup procedure to remove them before injection. |
Part 3: High-Performance Liquid Chromatography (HPLC) Analysis of Derivatives
Derivatization in HPLC is often used to introduce a chromophore or fluorophore to enhance detection, or to improve retention and peak shape.[8]
FAQ 4: My derivatized analyte is showing poor peak shape (fronting or tailing) in my reversed-phase HPLC analysis. What should I investigate?
Poor peak shape in HPLC can compromise resolution and quantification.
-
Column Overload: Injecting too high a concentration of the derivatized analyte can lead to peak fronting.[9]
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on the derivative, causing peak tailing.[9]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivatized analyte and the stationary phase, influencing peak shape.[9]
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide:
-
Reduce Sample Concentration: Perform a series of injections with decreasing concentrations to see if peak shape improves.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the analyte or residual silanols. A buffer is often necessary to maintain a stable pH.[9]
-
Use a High-Purity "Base-Deactivated" Column: These columns have a lower concentration of residual silanol groups.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
FAQ 5: I'm observing retention time drift for my derivatized analyte during a long sequence of HPLC runs. What are the common causes?
Consistent retention times are critical for reliable peak identification and quantification.
-
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is highly recommended.[10]
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to drift.[10]
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts in the early part of the sequence.[10][11]
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to changes in retention.
Troubleshooting Protocol:
-
Thermostat the Column: Use a column oven and allow sufficient time for the column and mobile phase to reach thermal equilibrium.
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately and degas it thoroughly.[10] For long sequences, consider preparing a larger batch or using fresh mobile phase periodically.
-
Ensure Adequate Equilibration: Increase the equilibration time between injections to ensure the column is fully returned to the initial conditions.[11]
-
Monitor Column Performance: Regularly inject a standard to monitor retention time and peak shape. A significant shift may indicate the need to replace the column.
Part 4: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
MS and NMR are indispensable tools for the structural elucidation and quantification of derivatized compounds.
FAQ 6: I'm having difficulty interpreting the mass spectrum of my silylated derivative. What are the characteristic fragmentation patterns I should look for?
Silylation is a common derivatization technique, especially for GC-MS analysis.[1] Trimethylsilyl (TMS) derivatives often exhibit characteristic fragmentation patterns:
-
Loss of a Methyl Group: A prominent ion at [M-15]+ is frequently observed due to the loss of a methyl radical from the TMS group.
-
The Trimethylsilyl Cation: A base peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, is a strong indicator of a TMS derivative.
-
Rearrangement Ions: Ions corresponding to the migration of the TMS group can also be observed.
For more complex silylating reagents like MTBSTFA, which forms tert-butyldimethylsilyl (TBDMS) derivatives, a characteristic loss of a tert-butyl group ([M-57]+) is often a major fragment ion.[12]
FAQ 7: The NMR spectrum of my derivatized product is complex and shows multiple sets of signals for what should be a single compound. What could be the reason?
The appearance of multiple signals in the NMR spectrum of a purified derivative can be perplexing.
-
Presence of Regioisomers: If the parent molecule has multiple sites for derivatization, a mixture of regioisomers can be formed.[13] These isomers will have distinct NMR spectra.
-
Rotational Isomers (Rotamers): If the derivatization introduces a group that restricts bond rotation (e.g., an amide), different conformations (rotamers) may be present in solution, each giving rise to a separate set of NMR signals.
-
Incomplete Reaction or Byproducts: As with chromatographic issues, residual starting material or reaction byproducts can contribute to the complexity of the spectrum.
-
Anomers: For derivatized sugars, the presence of both α and β anomers will result in two sets of signals.[14]
Investigative Steps:
-
Re-evaluate the Derivatization Chemistry: Consider the possibility of reaction at multiple sites on your molecule.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help distinguish between rotamers (which may coalesce at higher temperatures) and a mixture of isomers.
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can be invaluable in piecing together the structures of the different species present.[15]
-
Chromatographic Re-analysis: Use a high-resolution chromatographic method to confirm if multiple components are present.
Part 5: Method Validation and Stability
A validated analytical method is crucial for ensuring the reliability of your results.[16][17] The stability of the derivative itself is also a critical consideration.[18][19]
FAQ 8: What are the key parameters to consider when validating an analytical method for a derivatized analyte?
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[20] Key parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the derivatized analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[21]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, etc.).[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
FAQ 9: My derivatized samples seem to be degrading over time, leading to decreasing peak areas. How can I assess and improve the stability of my derivatives?
The stability of the derivative is paramount for accurate quantification, especially in automated sequences where samples may sit in the autosampler for extended periods.
-
Hydrolytic Instability: Many derivatives, particularly silyl ethers and esters, are susceptible to hydrolysis.[22]
-
Thermal Instability: Some derivatives may degrade at the temperatures used in GC injectors or even at room temperature over time.
-
Photostability: Exposure to light can cause degradation of some derivatives.
Stability Assessment and Improvement:
-
Perform a Stability Study: Analyze the derivatized sample at various time points (e.g., 0, 2, 4, 8, 24 hours) under different storage conditions (e.g., room temperature, refrigerated, protected from light) to determine the rate of degradation.
-
Control Storage Conditions: Store derivatized samples in amber vials to protect them from light and at reduced temperatures (e.g., in a refrigerated autosampler) to slow degradation.[22]
-
Minimize Time Between Derivatization and Analysis: Analyze samples as soon as possible after the derivatization is complete.[22]
-
Consider a More Stable Derivative: If stability issues persist, investigate alternative derivatization reagents that form more robust products. For example, TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives.[12]
References
-
SCION Instruments. Sample Preparation – Derivatization Extraction. [Link]
-
Atapattu, A., & Temerdashev, A. (2024). A tutorial on solid-phase analytical derivatization in sample preparation applications. Journal of Chromatography Open, 6, 100157. [Link]
-
Raynie, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC North America, 36(1), 20-25. [Link]
-
MDPI Books. Derivatization in Analytical Chemistry. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Shimadzu. Gas Chromatography Troubleshooting Guide. [Link]
-
Dolson, D. A. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 22-31. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
- Aumont, B., et al. (2012). Overview of Derivatization Reagents Commonly Used in GC and LC Analysis.
-
Hinshaw, J. V. (1999). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 37(10), 411–412. [Link]
-
Britannica. Sample preparation - Derivatization, Chromatography, Extraction. [Link]
-
Nordin, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
- Dong, M. W., & Guillarme, D. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(2), 96-107.
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
- Sharma, A., et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 8(6), 2373-2383.
-
Sojdak, C., et al. (2022). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 8(10), 1436-1443. [Link]
-
Sojdak, C., et al. (2022). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 8(10), 1436-1443. [Link]
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 17-23.
-
Sojdak, C., et al. (2022). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv. [Link]
-
Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
-
Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2009-2018. [Link]
-
Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Science.gov. validate analysis methods: Topics by Science.gov. [Link]
-
Chocholouš, P., et al. (2023). NMR-Challenge.com: An Interactive Website with Exercises in Solving Structures from NMR Spectra. Journal of Chemical Education, 100(2), 795-800. [Link]
- Verma, M., & Tandon, S. (2024).
-
Chocholouš, P., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]
-
University of Wisconsin-Madison. Chemistry 233 Chapter 13: NMR Spectroscopy Problem Set. [Link]
- Rezanka, T., & Stoklasa, J. (2012). Regioisomeric and enantiomeric analysis of triacylglycerols.
-
Walsh Medical Media. Analysis of Drug Stability and Chemical Degradation. [Link]
Sources
- 1. Extraction Chromatography [scioninstruments.com]
- 2. Derivatization in Analytical Chemistry | MDPI Books [mdpi.com]
- 3. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.at [shimadzu.at]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. gcms.cz [gcms.cz]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wjarr.com [wjarr.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Derived Compounds
Introduction: The Oral Bioavailability Challenge
Oral administration remains the preferred route for drug delivery due to its convenience and patient compliance.[1] However, the journey of a drug from the gastrointestinal (GI) tract to systemic circulation is fraught with challenges that can limit its oral bioavailability.[2] Key hurdles include poor aqueous solubility, limited permeability across the intestinal epithelium, and extensive first-pass metabolism in the gut wall and liver.[2][3] The Biopharmaceutics Classification System (BCS) provides a scientific framework for categorizing drug substances based on their aqueous solubility and intestinal permeability, which helps in predicting their in vivo performance and guiding formulation strategies.[4][5][6]
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming these challenges. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, we aim to equip you with the knowledge to rationally design and develop oral dosage forms with improved bioavailability.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: How can I improve the solubility of my poorly water-soluble compound (BCS Class II/IV)?
A1: Enhancing the solubility of poorly water-soluble compounds is a critical first step towards improving their oral bioavailability.[7] Several formulation strategies can be employed, and the choice depends on the physicochemical properties of your compound.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in an amorphous state within a polymer matrix, the energy required to dissolve the drug is reduced.[8][9][10] This can be achieved through techniques like spray drying or hot-melt extrusion.[10][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[12][13][14] Upon contact with GI fluids, they form fine emulsions or microemulsions, presenting the drug in a solubilized state.[15][16][17][18]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of a drug by encapsulating the poorly soluble molecule within a more hydrophilic shell.[1]
Q2: What are the key considerations when selecting a lipid-based drug delivery system (LBDDS)?
A2: Selecting an appropriate LBDDS requires a systematic approach. Key considerations include:
-
Drug Solubility in Excipients: The first step is to screen the solubility of your compound in various oils, surfactants, and co-solvents to identify a suitable combination that can dissolve the target dose.
-
Lipid Formulation Classification System (LFCS): The LFCS categorizes lipid-based formulations into four types based on their composition and the need for digestion. This system can guide the selection of a formulation strategy.
-
Emulsification Efficiency: The ability of the LBDDS to form a stable and fine emulsion upon dilution in aqueous media is crucial. This can be assessed through visual observation and droplet size analysis.
-
Potential for In Vivo Precipitation: The drug should remain in a solubilized state in the GI tract. In vitro lipolysis models can be used to predict the in vivo fate of the drug upon digestion of the lipid components.
Q3: When is an amorphous solid dispersion (ASD) a suitable approach, and what are the critical parameters for its development?
A3: ASDs are particularly suitable for compounds that are "brick dust" (poorly soluble and highly crystalline) and can be rendered amorphous.[10] However, the main challenge with ASDs is the physical instability of the amorphous form, which can lead to recrystallization over time.[9]
Critical parameters for ASD development include:
-
Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to restrict molecular mobility.[9]
-
Drug Loading: The amount of drug that can be incorporated into the polymer matrix without phase separation is a key factor.
-
Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can significantly impact the properties of the ASD.[10][11]
-
Physical Stability: The stability of the ASD against recrystallization must be thoroughly evaluated under various storage conditions.
Q4: How do I choose the right excipients to enhance the dissolution rate of my compound?
A4: Excipient selection is a critical aspect of formulation development. To enhance the dissolution rate, consider the following:
-
Wetting Agents: For hydrophobic drugs, wetting agents like surfactants (e.g., sodium lauryl sulfate, polysorbates) can improve the contact between the drug particles and the dissolution medium.
-
Solubilizers: As mentioned in Q1, excipients that increase solubility, such as lipids, surfactants, and cyclodextrins, will consequently enhance the dissolution rate.
-
Disintegrants: In solid dosage forms like tablets, disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) facilitate the breakup of the tablet into smaller granules, increasing the surface area for dissolution.
Permeability Enhancement
Q5: My compound has good solubility but poor permeability (BCS Class III/IV). What strategies can I employ?
A5: For compounds with permeability-limited absorption, the focus shifts from solubility enhancement to strategies that facilitate transport across the intestinal epithelium.[19][20]
-
Permeation Enhancers: These are compounds that reversibly modulate the integrity of the intestinal barrier to allow for increased drug transport.[21][22][23][24] They can act by opening tight junctions between cells or by fluidizing the cell membrane.
-
Prodrug Approach: The chemical structure of the drug can be modified to create a more lipophilic prodrug that can passively diffuse across the cell membrane.[25][26] Once inside the cell, the prodrug is enzymatically converted back to the active parent drug.[25]
-
Targeting Transporters: Some drugs can be designed to be substrates for uptake transporters present on the intestinal epithelium, thereby hijacking these natural pathways to improve absorption.[27]
Q6: What are permeation enhancers, and how do I select the appropriate one for my compound?
A6: Permeation enhancers are excipients that can increase the permeability of the intestinal mucosa.[21][28] They are a promising strategy for improving the oral delivery of poorly permeable molecules, including peptides.[24]
The selection of a permeation enhancer should be based on:
-
Efficacy: The ability of the enhancer to increase the flux of the drug across the intestinal epithelium at a non-toxic concentration.
-
Safety and Reversibility: The effect of the permeation enhancer on the intestinal barrier should be transient and reversible, without causing permanent damage.[28]
-
Mechanism of Action: Understanding how a permeation enhancer works can help in selecting the most appropriate one for a specific drug and formulation.
-
Regulatory Acceptance: The use of novel permeation enhancers may require extensive safety and toxicity studies.
Q7: What is the role of efflux transporters (e.g., P-glycoprotein) in limiting oral bioavailability, and how can they be overcome?
A7: Efflux transporters, such as P-glycoprotein (P-gp), are proteins expressed on the apical side of intestinal cells that actively pump drugs back into the gut lumen, thereby limiting their net absorption.
Strategies to overcome efflux include:
-
P-gp Inhibitors: Co-administration of a P-gp inhibitor can block the action of the transporter, leading to increased intracellular drug concentration and enhanced absorption.
-
Prodrugs: Designing a prodrug that is not a substrate for P-gp can be an effective strategy.[26][27]
-
Formulation Approaches: Certain formulation components, such as some surfactants used in LBDDS, have been shown to inhibit P-gp activity.
Metabolic Stability
Q8: How can I protect my compound from first-pass metabolism in the gut and liver?
A8: First-pass metabolism can significantly reduce the amount of drug that reaches systemic circulation. Strategies to mitigate this include:
-
Prodrugs: A prodrug can be designed to be resistant to the metabolic enzymes in the gut and liver.[26]
-
Enzyme Inhibitors: Co-administration of an inhibitor of the specific metabolic enzyme can increase the bioavailability of the parent drug. However, this approach carries the risk of drug-drug interactions.
-
Lymphatic Transport: Lipid-based formulations, particularly those containing long-chain fatty acids, can promote lymphatic transport of the drug, which bypasses the liver and avoids first-pass metabolism.[15][18][29]
Q9: What are the pros and cons of using enzyme inhibitors versus prodrug approaches to improve metabolic stability?
A9: Both strategies have their advantages and disadvantages:
| Strategy | Pros | Cons |
| Enzyme Inhibitors | - Can be a simple co-formulation approach. | - High risk of drug-drug interactions. - Potential for toxicity. - May not be specific to the target enzyme. |
| Prodrugs | - Can be designed to be highly specific. - Can also improve solubility and permeability.[26] - Lower risk of systemic drug-drug interactions. | - Requires chemical modification of the drug. - The conversion to the active drug must be efficient in vivo. - The cleaved promoiety must be non-toxic. |
Troubleshooting Guides
Problem 1: High variability in in vivo exposure after oral administration.
-
Possible Cause A: Food effects.
-
Troubleshooting Steps: Conduct fed vs. fasted state in vivo studies. If a significant food effect is observed, consider developing a formulation that mimics the fed state, such as a lipid-based formulation, to reduce variability.
-
-
Possible Cause B: Inconsistent dissolution.
-
Troubleshooting Steps: Evaluate the solid-state properties of your drug. Different polymorphic forms or the presence of solvates can have different dissolution rates. Consider particle size reduction or formulating as a solid dispersion to ensure consistent dissolution.
-
Problem 2: Promising in vitro dissolution but poor in vivo correlation.
-
Possible Cause A: Precipitation of the drug in the gastrointestinal tract.
-
Troubleshooting Steps: Supersaturating drug delivery systems, such as some ASDs and LBDDS, can generate a high concentration of dissolved drug in the gut.[16] However, this supersaturated state can be unstable, leading to precipitation. Incorporating precipitation inhibitors (e.g., HPMC, PVP) into the formulation can help maintain the drug in a dissolved state.
-
-
Possible Cause B: Degradation in the GI tract.
-
Troubleshooting Steps: If the drug is unstable at the pH of the stomach or is susceptible to enzymatic degradation, consider using an enteric coating to protect the drug until it reaches the more neutral pH of the small intestine.
-
Problem 3: Low Cmax and long Tmax despite good solubility and permeability.
-
Possible Cause: Slow dissolution rate from the dosage form.
-
Troubleshooting Steps: Even for soluble drugs, the dissolution from the dosage form can be the rate-limiting step. Optimize the formulation to enhance disintegration and dissolution by including superdisintegrants or by using a formulation that presents the drug in a pre-dissolved state, such as a softgel capsule containing a liquid fill.
-
Experimental Protocols
Protocol 1: Development and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of the drug in a range of oils, surfactants, and co-solvents.
-
Select excipients in which the drug has high solubility.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of oil, surfactant, and co-solvent at various ratios.
-
Visually assess the self-emulsification properties of each mixture upon dilution with water.
-
Identify the region of the phase diagram that forms a stable and clear microemulsion.
-
-
Formulation Optimization:
-
Select a formulation from the optimal region of the phase diagram that can dissolve the target dose of the drug.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the droplet size and zeta potential of the emulsion upon dilution using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
In Vitro Lipolysis: Use an in vitro lipolysis model to assess the fate of the drug upon digestion of the lipid components.
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture:
-
Monolayer Integrity Assessment:
-
Permeability Study:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 is indicative of active efflux.[31]
-
Visualizations
Caption: Decision Tree for Formulation Strategy Selection.
Caption: Workflow for Investigating Poor In Vivo Performance.
References
- Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.).
- Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. (n.d.). PubMed.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019, January 19). PMC.
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). PMC - NIH.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers.
- Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
- Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA.
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.). PubMed Central.
- Solving Poor Solubility with Amorphous Solid Dispersions. (n.d.). Pharmaceutical Technology.
- Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.).
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online.
- Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. (n.d.). Longdom Publishing.
- Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (n.d.). ACS Omega.
- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (n.d.). Hilaris Publisher.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (n.d.). OUCI.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2025, August 2).
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. (n.d.).
- Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. (n.d.). Begell Digital Library.
- In Vitro–In Vivo Correlation Strategy Applied to an Immediate-Release Solid Oral Dosage Form with a Biopharmaceutical. (2014, June 2).
- Lipid Based Drug Delivery Systems. (n.d.). Pharma Focus Asia.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010, March 30). Walsh Medical Media.
- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (n.d.). The Pharma Innovation.
- In vitro in vivo Correlation of Oral Drug Formulations. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
- Caco2 assay protocol. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- In vitro - in vivo correlation: from theory to applications. (n.d.). PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. (n.d.). Jetir.Org.
- Intestinal permeation enhancers for oral peptide delivery. (2016, November 15). PubMed.
- The prodrug approach to better targeting. (n.d.). Sites@Rutgers.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p. (2020, November 18). Pharma Excipients.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Innovative Approaches to Development of BCS-Based Drug Formulations. (n.d.). ManTech Publications.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- An Overview of the Biopharmaceutics Classification System (BCS). (2024, September 28). GSC Online Press.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). PubMed Central.
- Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). PMC - NIH.
- The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024, October 7).
- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). PMC - NIH.
- Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). pharm-int.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). ResearchGate.
- Why Poor Bioavailability Is a Major Drug Development Risk. (2025, May 29).
- Full article: Prioritizing oral bioavailability in drug development strategies. (2024, December 26).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pharmtech.com [pharmtech.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. longdom.org [longdom.org]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. dl.begellhouse.com [dl.begellhouse.com]
- 19. jetir.org [jetir.org]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 23. Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules - ProQuest [proquest.com]
- 24. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 26. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sites.rutgers.edu [sites.rutgers.edu]
- 28. tandfonline.com [tandfonline.com]
- 29. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 30. enamine.net [enamine.net]
- 31. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(piperazine-1-carbonyl)benzoic Acid
This compound, a molecule featuring a piperazine ring linked to a benzoic acid moiety via an amide bond, serves as a crucial scaffold and intermediate in medicinal chemistry and materials science. The piperazine framework is a well-established pharmacophore known to improve the anti-inflammatory and other pharmacological properties of compounds.[1] The dual nucleophilic and electrophilic nature of this compound, stemming from its piperazine nitrogens and carboxylic acid group respectively, makes it a versatile building block for creating more complex molecules, including potential enzyme inhibitors and antimicrobial agents.[2]
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, practical advantages, and potential pitfalls of each method. Our analysis is grounded in established chemical literature to empower you, the researcher, to select the optimal synthetic strategy for your specific application, whether it be for early-stage discovery or scalable production.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: the direct ring-opening of phthalic anhydride with piperazine, and the acylation of piperazine using an activated benzoic acid derivative. A third, protection-based strategy offers greater control for more complex applications.
Route 1: Direct Acylation via Ring-Opening of Phthalic Anhydride
This is the most direct and atom-economical approach, involving the nucleophilic attack of piperazine on phthalic anhydride.[2] The reaction proceeds through a ring-opening mechanism to form the target amic acid.
Causality Behind Experimental Choices:
-
Nucleophilic Attack: Piperazine, with its secondary amine, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring.
-
Solvent: The choice of solvent is critical. While various solvents can be used, polar aprotic solvents are often preferred to facilitate the dissolution of the starting materials without interfering with the reaction.
-
Temperature Control: The reaction is typically exothermic. Controlling the temperature is essential to prevent side reactions and ensure the selective formation of the desired mono-acylated product.
Experimental Protocol (Representative)
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).[3]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of piperazine (1.0-1.2 eq.) in the same solvent dropwise to the cooled phthalic anhydride solution while stirring vigorously.
-
Maintain the temperature between 0°C and 10°C during the addition.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization if necessary.
Visualization of Route 1
Caption: Route 1: Direct synthesis from phthalic anhydride.
Route 2: Nucleophilic Acyl Substitution with 2-Carboxybenzoyl Chloride
This classical approach involves activating the carboxylic acid group of phthalic acid (in the form of its acid chloride derivative, 2-carboxybenzoyl chloride) to facilitate the acylation of piperazine.
Causality Behind Experimental Choices:
-
Activation: Converting one of the carboxylic acids of phthalic acid to an acid chloride (phthaloyl chloride) dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by piperazine.
-
Base: A non-nucleophilic base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine starting material (which would render it non-nucleophilic) and driving the reaction to completion.[2]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) are ideal to prevent the hydrolysis of the highly reactive acid chloride.[2]
Experimental Protocol (Representative)
-
Suspend 2-carboxybenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
In a separate flask, dissolve piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Add the piperazine/TEA solution dropwise to the acid chloride suspension at 0°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Visualization of Route 2
Caption: Route 2: Synthesis via an activated acid chloride.
Route 3: Protected Piperazine Strategy
For syntheses where selectivity is paramount or where piperazine might react with other functional groups on the substrate, a protection strategy is employed. Using a protecting group like tert-butoxycarbonyl (Boc) allows for the mono-acylation of piperazine.[2]
Causality Behind Experimental Choices:
-
Protection: Reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O yields mono-Boc-piperazine. One nitrogen is rendered unreactive (as a carbamate), ensuring that the subsequent acylation occurs only at the free secondary amine.
-
Coupling Agents: Instead of an acid chloride, standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to couple phthalic acid with Boc-piperazine.[1] This method offers milder reaction conditions.
-
Deprotection: The final step involves the removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane), to yield the final product.
Experimental Protocol (Representative)
-
Protection: Prepare mono-Boc-piperazine according to standard literature procedures.
-
Coupling: Dissolve phthalic acid (1.0 eq.), Boc-piperazine (1.0 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.) in a solvent like dimethylformamide (DMF) or DCM.
-
Stir the mixture at room temperature for 12-24 hours.
-
Work up the reaction by washing with aqueous solutions to remove the coupling byproducts.
-
Purify the Boc-protected intermediate by column chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt, which can be neutralized if necessary.
Visualization of Route 3
Caption: Route 3: Multi-step synthesis using a Boc-protecting group.
Quantitative and Qualitative Comparison
| Feature | Route 1: Phthalic Anhydride | Route 2: Acid Chloride | Route 3: Protected Piperazine |
| Starting Materials | Phthalic Anhydride, Piperazine | 2-Carboxybenzoyl Chloride, Piperazine | Phthalic Acid, Boc-Piperazine |
| Key Reagents | Solvent (e.g., Acetonitrile) | Triethylamine, Anhydrous Solvent (DCM) | Coupling Agents (EDCI/HOBt), Acid (TFA) |
| Reaction Type | Nucleophilic Acyl Addition | Nucleophilic Acyl Substitution | Amide Coupling, Deprotection |
| Number of Steps | 1 | 1 | 3 (including protection/deprotection) |
| Typical Yield | Good to High | High | Moderate to Good (over 3 steps) |
| Purity & Side Products | Risk of bis-acylation if conditions are not controlled. Generally clean. | High purity. Byproduct (TEA-HCl) is easily removed by washing. | High purity after chromatography. Requires purification at intermediate stage. |
| Scalability | Excellent; simple and cost-effective. | Good, but requires handling of a moisture-sensitive acid chloride. | Less ideal for large scale due to cost of reagents and multiple steps. |
| Advantages | Atom economical, low cost, simple procedure.[2] | Fast reaction, high reactivity, clean conversion.[2] | High selectivity, mild coupling conditions, applicable to complex substrates.[2] |
| Disadvantages | Potential for side products (bis-acylation). | Starting material is moisture-sensitive and corrosive. | Multi-step process, higher cost, generates more waste. |
Purification Strategies and Yield Maximization
The choice of purification is intrinsically linked to the synthetic route employed.[2]
-
For Route 1 , where the product often precipitates, simple filtration and washing may suffice to achieve good purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity.
-
For Route 2 , an aqueous workup is essential to remove the triethylamine hydrochloride salt. The final product can then be purified by recrystallization.
-
For Route 3 , purification of the Boc-protected intermediate by silica gel column chromatography is almost always necessary to remove coupling reagents and byproducts before the final deprotection step.
To maximize yield, careful control of reaction parameters is paramount. For all routes, ensuring the correct stoichiometry, maintaining the optimal temperature, and using appropriate anhydrous conditions (for Routes 2 and 3) are critical factors.[2]
Conclusion and Recommendations
The selection of a synthetic route for this compound should be guided by the specific goals of the project.
-
For large-scale, cost-effective synthesis , Route 1 (Phthalic Anhydride) is the superior choice due to its simplicity, low cost of starting materials, and high atom economy.
-
For rapid laboratory-scale synthesis with a high degree of purity , Route 2 (Acid Chloride) is highly effective, provided the necessary precautions for handling moisture-sensitive reagents are taken.
-
For the synthesis of complex analogues or when high selectivity is required , Route 3 (Protected Piperazine) is the most reliable method, despite its lower overall efficiency and higher cost. It offers unparalleled control over the chemical transformation.
By understanding the chemical principles and practical considerations of each pathway, researchers can confidently and efficiently synthesize this valuable chemical intermediate for their drug discovery and development programs.
References
- Smolecule. (n.d.). This compound.
- Google Patents. (n.d.). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations.
- PubMed Central (PMC). (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity.
- ResearchGate. (2022, May 6). Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-MRSA.
- Cenmed. (n.d.). 2 [(4 Methylpiperazin 1 Yl)Carbonyl]Benzoic Acid.
- Oakwood Chemical. (n.d.). 2-(Piperazine-1-carbonyl)-benzoic acid.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- The Pharmaceutical and Chemical Journal. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Retrieved from The Pharmaceutical and Chemical Journal.
- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.
- Organic Chemistry Portal. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
- ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF.
- BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid | Request PDF.
Sources
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 37618-28-3 [smolecule.com]
- 3. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of Aripiprazole and 2-(piperazine-1-carbonyl)benzoic acid
This guide provides a detailed comparison of the well-established biological activity of the atypical antipsychotic aripiprazole against the currently understood profile of 2-(piperazine-1-carbonyl)benzoic acid. For researchers in neuropsychopharmacology and drug development, this document serves to benchmark a clinically successful drug against a compound containing a privileged scaffold, outlining both known activities and a comprehensive framework for future comparative studies.
Introduction: A Tale of Two Piperazines
In the landscape of neuropsychiatric drug discovery, the piperazine moiety is a recurring motif, valued for its ability to interact with key G-protein coupled receptors (GPCRs). This guide examines two molecules containing this scaffold: aripiprazole, a cornerstone of schizophrenia and bipolar disorder treatment, and this compound, a compound with a less defined pharmacological profile.
Aripiprazole's success lies in its unique "dopamine system stabilizer" mechanism, acting as a partial agonist at dopamine D2 receptors.[1][2] This allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (like psychosis) and increasing it in hypodopaminergic states (implicated in negative and cognitive symptoms).[3][4][5] In contrast, the biological activity of this compound is not extensively characterized in the context of central nervous system disorders. Preliminary studies suggest potential antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[6][7]
This guide will first dissect the complex, multi-receptor pharmacology of aripiprazole. It will then summarize the known activities of this compound. Finally, recognizing the gap in comparative data, we will propose a robust experimental workflow to systematically evaluate the antipsychotic potential of this compound, using the established profile of aripiprazole as a reference.
Part 1: Aripiprazole - A Profile of a Dopamine System Stabilizer
Aripiprazole is classified as a third-generation antipsychotic, distinguished by its unique functional activity at dopamine and serotonin receptors. Its clinical efficacy is attributed to a combination of partial agonism at D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[8][9][10]
Mechanism of Action and Receptor Binding Profile
Aripiprazole's defining characteristic is its partial agonism at the D2 receptor.[3][9] Unlike full antagonists (typical antipsychotics) that completely block dopamine, or full agonists, aripiprazole provides a moderate level of receptor activation.[1][5] This stabilizing effect is thought to reduce positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[9][11]
Its activity at serotonin receptors is also crucial. Partial agonism at 5-HT1A receptors may contribute to its anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics, believed to improve negative symptoms and further reduce motor side effects.[12][13][14][15][16]
The following table summarizes the receptor binding affinities of aripiprazole. A lower inhibitory constant (Ki) value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Putative Clinical Relevance |
| Dopamine D2 | 0.34[8] | Partial Agonist[3][4][9] | Antipsychotic effect (positive symptoms), mood stabilization |
| Dopamine D3 | 0.8[3] | Partial Agonist | Potential effects on cognition and negative symptoms |
| Serotonin 5-HT1A | 1.7 | Partial Agonist[17][9][12] | Anxiolytic and antidepressant effects[13][14][18] |
| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist[9][12][15] | Reduction of negative symptoms, low risk of EPS |
| Serotonin 5-HT2B | 0.36 | Inverse Agonist[19] | Role under investigation |
| Serotonin 5-HT7 | 39 | Antagonist | Potential antidepressant and pro-cognitive effects[3] |
| Adrenergic α1 | 57 | Antagonist[12] | Potential for orthostatic hypotension |
| Histamine H1 | 61[17] | Antagonist[12] | Potential for sedation and weight gain |
Downstream Signaling Pathways
Aripiprazole's engagement with D2 and 5-HT receptors modulates several intracellular signaling pathways. A key pathway implicated in the action of antipsychotics is the Akt/GSK-3β signaling cascade. Aripiprazole has been shown to modulate the phosphorylation of these proteins, which may be a crucial component of its long-term therapeutic effects.[12]
Part 2: this compound - An Uncharacterized Profile
Also known as 1-phthaloylpiperazine, this compound is an organic compound that can be synthesized via the reaction of phthalic anhydride with piperazine.[20] While it shares the piperazine core with aripiprazole, its biological activities are not well-defined within neuropsychopharmacology.
Known Biological Activities
Current literature, though limited, suggests the following potential activities for this compound:
-
Antimicrobial Activity: Some studies have indicated that this compound and related derivatives may possess antibacterial and antifungal properties.[20][21][22]
-
Enzyme Inhibition: There is preliminary evidence that it might act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the nervous system.[20]
-
Other Potential Applications: Limited research points towards possible anticonvulsant and anti-inflammatory effects.[20][6]
It is critical to note that these findings are preliminary and require substantial further investigation to confirm their therapeutic potential. There is currently no published data directly linking this compound to antipsychotic activity or significant interaction with dopamine or serotonin receptors in a manner similar to aripiprazole.
Part 3: A Proposed Experimental Framework for Comparison
To ascertain whether this compound possesses any antipsychotic potential, a systematic, multi-tiered experimental approach is necessary. This framework uses the well-defined profile of aripiprazole as a positive control and benchmark.
Tier 1: In Vitro Characterization - Receptor Binding and Functional Assays
The foundational step is to determine if the test compound interacts with the primary targets of atypical antipsychotics.
Objective: To determine the binding affinity and functional activity of this compound at key dopamine and serotonin receptors.
Experimental Protocol 1: Radioligand Binding Assay
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.
-
Preparation:
-
Culture cells expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).
-
Harvest cells and prepare cell membrane homogenates. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane homogenate and a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) in assay buffer.
-
Non-specific Binding: Add membrane homogenate, radioligand, and a high concentration of a known non-radioactive competitor (e.g., haloperidol) to saturate all specific binding sites.
-
Test Compound: Add membrane homogenate, radioligand, and serial dilutions of this compound (and aripiprazole as a control).
-
-
Incubation: Incubate plates at a specific temperature for a set time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).
-
Tier 2: In Vivo Behavioral Models
If in vitro results show promising activity (e.g., high affinity and partial agonism at D2 receptors), the next step is to evaluate the compound in animal models that are predictive of antipsychotic efficacy.[23][24][25][26][27]
Objective: To assess the ability of this compound to reverse psychosis-like behaviors in rodents.
Experimental Protocol 2: Amphetamine-Induced Hyperlocomotion Model
This model is widely used as it reflects the hyperdopaminergic state thought to underlie positive psychotic symptoms.[23][26]
-
Animals: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Habituation: Place individual animals in an open-field arena equipped with infrared beams to track movement. Allow them to habituate to the environment for 30-60 minutes.
-
Drug Administration:
-
Administer different doses of this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection).
-
Include aripiprazole as a positive control group.
-
-
Psychostimulant Challenge: After a set pretreatment time (e.g., 30 minutes), administer a dose of d-amphetamine (e.g., 1.5 mg/kg) to all animals to induce hyperlocomotion.
-
Data Collection: Immediately return the animals to the open-field arena and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
-
Data Analysis:
-
Compare the locomotor activity of animals treated with the test compound + amphetamine to the vehicle + amphetamine group.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like activity.
-
Statistical analysis should be performed using ANOVA followed by post-hoc tests.
-
Synthesis and Conclusion
The comparison between aripiprazole and this compound highlights the difference between a well-defined, clinically successful drug and a chemical entity with nascent biological exploration. Aripiprazole's efficacy is rooted in its finely tuned polypharmacology, particularly its role as a dopamine system stabilizer.
| Feature | Aripiprazole | This compound |
| Primary Indication | Schizophrenia, Bipolar Disorder | Not established |
| Mechanism of Action | D2/5-HT1A Partial Agonist, 5-HT2A Antagonist | Unknown in CNS; potential antimicrobial/anti-inflammatory |
| Key Receptor Affinity | High affinity for D2, D3, 5-HT1A, 5-HT2A | Undetermined |
| In Vivo Efficacy | Reduces positive and negative symptoms of psychosis | Undetermined |
While no direct comparison of their antipsychotic activity is currently possible from existing literature, the presence of the piperazine scaffold in this compound provides a chemical rationale for its investigation. The proposed experimental framework provides a clear, logical, and scientifically rigorous path forward. By first establishing an in vitro receptor profile and then proceeding to validated in vivo models, researchers can efficiently determine if this compound holds any promise as a novel modulator of dopaminergic or serotonergic systems, and ultimately, whether it warrants further development as a potential therapeutic for psychiatric disorders.
References
-
Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]
-
De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Spectrums. [Link]
-
Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology. [Link]
-
Wikipedia. Aripiprazole. [Link]
-
Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link]
-
Howes, O., & McCutcheon, R. (2017). An Overview of Animal Models Related to Schizophrenia. The Canadian Journal of Psychiatry. [Link]
-
Möller, H. J. (2021). Partial D2 dopamine agonists: pharmacology and clinical significance. Swiss Medical Weekly. [Link]
-
Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]
-
Gomes, C., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry. [Link]
-
Dr. Oracle. (2025). What biological receptors does Aripiprazole (Abilify) target?. [Link]
-
Patsnap Synapse. (2024). What are D2 receptor partial agonists and how do they work?. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aripiprazole?. [Link]
-
Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. In Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology. [Link]
-
Taylor, D. M. (2022). Dopamine partial agonists: a discrete class of antipsychotics. Therapeutic Advances in Psychopharmacology. [Link]
-
Wesołowska, A., & Kowalska, M. (2021). Advantages and Limitations of Animal Schizophrenia Models. Biomolecules. [Link]
-
The Mental Health Clinician. Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. [Link]
-
RxList. (2021). Antidepressants, SSRI/5HT-1A Partial Agonist. [Link]
-
Patsnap Synapse. (2024). What are 5-HT1A receptor partial agonists and how do they work?. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
Patsnap Synapse. (2024). What are 5-HT1 receptor partial agonists and how do they work?. [Link]
-
Wikipedia. Serotonin receptor antagonist. [Link]
-
Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology. [Link]
-
Woo, J., et al. (2025). Augmentation Therapy With Serotonin 5-HT1A Receptor Partial Agonists on Cognitive Function in Depressive Disorders: A Systematic Review of Randomized Controlled Studies. Neuropsychopharmacology Reports. [Link]
-
Kosaka, J., et al. (2010). Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. PLoS ONE. [Link]
-
Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Frontiers in Psychiatry. [Link]
-
Slideshare. (2016). Screening models of anti psychotic drugs. [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2A receptor antagonists and how do they work?. [Link]
-
Lawler, C. P., et al. (2004). Partial agonism and schizophrenia. The British Journal of Psychiatry. [Link]
-
Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules. [Link]
-
Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules. [Link]
-
Moore, N. A., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. [Link]
-
Weiner, I. (2001). Screening of antipsychotic drugs in animal models. Dialogues in Clinical Neuroscience. [Link]
-
ChemWhat. 2-[(4-METHYLPIPERAZIN-1-YL)CARBONYL]BENZOIC ACID. [Link]
-
Maltsev, A. S., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. [Link]
-
ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Kim, Y. H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics. [Link]
Sources
- 1. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. medizinonline.com [medizinonline.com]
- 5. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine partial agonists: a discrete class of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antidepressants, SSRI/5HT-1A Partial Agonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. droracle.ai [droracle.ai]
- 18. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aripiprazole - Wikipedia [en.wikipedia.org]
- 20. Buy this compound | 37618-28-3 [smolecule.com]
- 21. ijbpas.com [ijbpas.com]
- 22. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 25. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 26. acnp.org [acnp.org]
- 27. Advantages and Limitations of Animal Schizophrenia Models | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Enzyme Inhibition Analysis
For researchers and drug development professionals, understanding how a novel compound performs against a known inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive framework for designing, executing, and interpreting comparative enzyme inhibition studies. We move beyond rote protocols to explain the causality behind experimental choices, ensuring your data is not only accurate but also insightful.
Section 1: Foundational Principles of Enzyme Inhibition
Before embarking on any comparative study, a firm grasp of enzyme kinetics is paramount. Enzymes accelerate biochemical reactions, and inhibitors are molecules that interfere with this process.[1] The goal of an inhibitor-based drug is to modulate the activity of a specific enzyme target involved in a disease pathway.[2][3]
Enzyme inhibitors are broadly classified into two main categories: reversible and irreversible.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can dissociate, allowing the enzyme to regain activity.[4] This is the most common type of inhibition sought in drug discovery and is further divided into several modes based on how the inhibitor interacts with the enzyme and its substrate.[5]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[4][6] This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency.[6] This inhibition cannot be overcome by increasing substrate concentration. A pure non-competitive inhibitor decreases Vₘₐₓ but does not affect Kₘ.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in place and preventing the reaction from completing.[8] This mode of inhibition decreases both Vₘₐₓ and Kₘ.[7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site.[7] This results in a decrease in Vₘₐₓ and a change (either increase or decrease) in Kₘ.
-
-
Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[4] While therapeutically important (e.g., penicillin, aspirin), the kinetic analysis for these inhibitors differs significantly and is outside the primary scope of this comparative guide for reversible inhibitors.[8][9]
// Nodes E [label="{Enzyme (E)}", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="{Substrate (S)}", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ES [label="{Enzyme-Substrate Complex (ES)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P [label="{Product (P)}", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; I_comp [label="{Competitive Inhibitor (I)}", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; I_noncomp [label="{Non-competitive Inhibitor (I)}", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; I_uncomp [label="{Uncompetitive Inhibitor (I)}", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; EI [label="{Enzyme-Inhibitor Complex (EI)}", fillcolor="#FBBC05", fontcolor="#202124"]; ESI [label="{ES-Inhibitor Complex (ESI)}", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges for the main reaction pathway S -> E [label=" Binds", dir=none, fontcolor="#5F6368"]; E -> ES [label=" ", arrowhead=normal]; ES -> E [label=" ", arrowhead=normal]; ES -> P [label=" Catalysis", fontcolor="#5F6368"];
// Edges for Inhibition pathways I_comp -> E [label=" Competes with S", color="#EA4335", fontcolor="#EA4335"]; E -> EI [label=" ", color="#EA4335", arrowhead=normal]; EI -> E [label=" ", color="#EA4335", arrowhead=normal];
I_noncomp -> E [label=" Binds Allosterically", color="#EA4335", fontcolor="#EA4335"]; I_noncomp -> ES [label=" ", color="#EA4335", fontcolor="#EA4335"]; ES -> ESI [label=" ", color="#EA4335", arrowhead=normal]; ESI -> ES [label=" ", color="#EA4335", arrowhead=normal];
I_uncomp -> ES [label=" Binds only to ES", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Interactions of reversible inhibitors with the enzyme catalytic cycle.
Section 2: Designing a Robust Comparative Study
A successful comparative study hinges on meticulous planning and assay development. The goal is to create a robust and reproducible system where the only significant variable is the inhibitor being tested.[10][11]
Causality Behind Key Choices:
-
Enzyme and Substrate Concentrations: The choice of substrate concentration is critical. For initial IC₅₀ determination, using a substrate concentration at or near its Kₘ is a common practice.[12] This condition provides a good balance for detecting inhibitors of different modalities.[11][13] Using saturating substrate concentrations can mask the effect of competitive inhibitors, leading to an overestimation of the IC₅₀ value.[14]
-
Selection of the "Known Drug" (Reference Compound): The reference compound should be well-characterized with a known mechanism of action against the target enzyme. It serves as the positive control, validating that the assay system is performing as expected and providing a benchmark against which the novel compound's potency is measured.
-
Buffer Conditions and Reagents: Enzyme activity is highly sensitive to pH, ionic strength, and the presence of cofactors.[10] These conditions must be optimized and kept consistent across all experiments. It's also crucial to ensure that reagents, especially the enzyme and substrate, are from a single, quality-controlled lot to minimize variability.[13]
Caption: High-level workflow for a comparative enzyme inhibition study.
Section 3: Core Experimental Protocols
The following protocols are foundational for generating the data required for a comparative analysis.
Protocol 1: Determination of Substrate Kₘ
Objective: To determine the substrate concentration at which the reaction rate is half of Vₘₐₓ. This value is essential for setting up subsequent inhibition assays and for calculating the inhibition constant (Kᵢ).
-
Reagent Preparation: Prepare a series of substrate dilutions in the optimized assay buffer. A typical range would span from 0.1 x Kₘ to 10 x Kₘ (if Kₘ is estimated from literature). If unknown, use a wide range of concentrations.
-
Assay Setup: In a microplate, add the assay buffer, a fixed concentration of enzyme (determined from titration experiments), and initiate the reaction by adding the varying concentrations of substrate.[6]
-
Kinetic Measurement: Measure product formation over time using a suitable detection method (e.g., absorbance, fluorescence).[15] The initial reaction velocity (V₀) should be determined from the linear phase of the reaction progress curve, typically within the first 10-15% of substrate consumption.[14][16]
-
Data Analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.[7][17]
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of an inhibitor that reduces the enzyme's activity by 50%.[18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference drug in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of each inhibitor. A 10-point, 3-fold dilution series is common.
-
Prepare the enzyme and substrate solutions in the optimized assay buffer. The substrate concentration should be fixed, typically at its Kₘ value.
-
-
Assay Setup (96- or 384-well plate):
-
Test Wells: Add assay buffer, the serially diluted inhibitor, and the enzyme solution.
-
Positive Control (0% Inhibition): Add assay buffer, solvent (e.g., DMSO) without inhibitor, and the enzyme solution.
-
Negative Control (100% Inhibition/Background): Add assay buffer, a known potent inhibitor (or no enzyme), and substrate.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.[16]
-
Signal Detection: Measure the reaction progress kinetically or as an endpoint reading after a fixed incubation time (ensuring the reaction is still in the linear range for the positive control).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[18]
-
Section 4: Data Analysis and Interpretation
Raw data must be translated into meaningful kinetic parameters.
-
IC₅₀ to Kᵢ Conversion: The IC₅₀ value is dependent on the assay conditions, particularly the substrate concentration.[18] To obtain a more absolute measure of inhibitor potency, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[18][19] The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis constant of the substrate.[19]
-
Determining the Mechanism of Action (MoA): To determine if an inhibitor is competitive, non-competitive, or uncompetitive, kinetic experiments are performed by measuring the reaction velocity at various substrate concentrations in the presence of several fixed inhibitor concentrations.[5]
Caption: Workflow for analyzing and interpreting enzyme inhibition data.
Section 5: Presenting Comparative Data
Clear and concise data presentation is essential. A summary table is highly effective for comparing the performance of a novel compound against a known drug.
| Parameter | Test Compound | Reference Drug (e.g., Captopril for ACE) | Interpretation & Significance |
| IC₅₀ (nM) | 150 | 25 | The concentration required to inhibit 50% of enzyme activity. The reference is 6x more potent in this specific assay. |
| Mode of Inhibition | Competitive | Competitive | Both compounds bind to the active site, competing with the natural substrate.[9] |
| Kᵢ (nM) | 75 | 12.5 | An intrinsic measure of binding affinity, independent of substrate concentration. The reference drug has a stronger affinity for the enzyme. |
| Apparent Vₘₐₓ | Unchanged | Unchanged | Consistent with competitive inhibition; maximum velocity can be reached at saturating substrate concentrations.[6] |
| Apparent Kₘ | Increased | Increased | Consistent with competitive inhibition; more substrate is needed to achieve half-maximal velocity.[6][7] |
Section 6: Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data requires vigilance against common experimental artifacts and errors.[14]
-
High Variability Between Replicates: This often points to technical issues such as inaccurate pipetting, incomplete mixing of reagents, or inconsistent incubation times.[16] Using master mixes and ensuring reagents are fully thawed and mixed can mitigate this.[20][21]
-
Inhibitor Solubility: Poorly soluble compounds can precipitate in the assay, leading to inaccurate IC₅₀ values.[14] Visually inspect solutions and consider including a solubility assessment in your experimental plan.
-
Time-Dependent Inhibition: Some compounds show increasing inhibitory potency with longer pre-incubation times.[14] If suspected, a time-dependent inhibition assay should be performed to characterize this behavior.
-
Assay Artifacts: Some compounds can interfere with the detection system (e.g., autofluorescence, light scattering). Always run controls with the compound in the absence of the enzyme to identify and correct for such artifacts.[21]
By systematically addressing these potential issues and incorporating the appropriate controls, you build a self-validating system that ensures the scientific integrity of your comparative findings.
References
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. AAPS J.
- Strategies to develop enzyme assays. ResearchGate.
- Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- Troubleshooting Inconsistent Results in CYP3A4 Inhibition Assays: A Technical Support Guide. Benchchem.
- Enzyme kinetics and inhibition studies. Fiveable.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Troubleshooting inconsistent results in Ara-ATP enzyme inhibition assays. Benchchem.
- Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PubMed.
- IC50 Determination. edX.
- What are some examples of substances that inhibit enzymatic activity?. R Discovery.
- Enzyme Kinetics Data Analysis. YouTube.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
- Enzyme inhibition and kinetics graphs (article). Khan Academy.
- Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS One.
- Drugs as Enzyme Inhibitors. Chemistry LibreTexts.
- Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv.
- Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC - PubMed Central.
- Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Google Books.
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- Evaluation of Enzyme Inhibitors in Drug Discovery. Groupe COOPSCO.
- Full article: Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition. Taylor & Francis Online.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
- Technical Support Center: Troubleshooting Inconsistent Results with AChE Inhibitors. Benchchem.
- Inhibition Kinetics Measurement. Protocols.io.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Biochemistry | Enzyme Inhibition. YouTube.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs.
- (PDF) ENZYME INHIBITOR DRUGS WITH MEDICAL APPLICATIONS. ResearchGate.
- Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
- Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Google Books.
- What is an Inhibition Assay?. Biobide.
- Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists. Wiley.
- Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Wiley Online Library.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
- Enzyme Inhibition. Oxford Academic.
- Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team.
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. courses.edx.org [courses.edx.org]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A-Comparison-Guide-to-Validating-Antimicrobial-Efficacy-Against-Standard-Antibiotics
A Senior Application Scientist's Guide to Validating Antimicrobial Efficacy Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Antimicrobial Efficacy Validation
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. A critical step in this endeavor is the rigorous validation of a new compound's efficacy against established standard antibiotics. This guide provides an in-depth, technically-focused framework for conducting these essential comparative studies. As a Senior Application Scientist, my aim is to not only outline the requisite protocols but to also elucidate the scientific rationale underpinning these experimental choices, ensuring the generation of robust and trustworthy data.
This guide is structured to provide a comprehensive understanding of the principles and practices of antimicrobial susceptibility testing (AST). We will delve into the core methodologies, the interpretation of results, and the importance of contextualizing data within the broader landscape of antimicrobial resistance. The ultimate goal is to equip researchers with the knowledge and tools to design and execute studies that yield scientifically sound and clinically relevant comparisons of novel antimicrobial agents with the current standards of care.
Pillar I: Foundational Methodologies for Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial efficacy validation lies in the standardized methods for determining a microbe's susceptibility to a given agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary sources for these globally recognized protocols.[1][2][3][4] Adherence to these standards is paramount for ensuring the reproducibility and comparability of data across different laboratories and studies.
The three most widely accepted methods for quantitative and qualitative antimicrobial susceptibility testing are:
-
Broth Dilution Method (Minimum Inhibitory Concentration - MIC): This is considered the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.[5][6][7][8] The MIC is a quantitative measure of an antibiotic's potency and is crucial for comparing the efficacy of different compounds.[9][10][11][12] The test can be performed in tubes (macrodilution) or, more commonly, in microtiter plates (microdilution).[5][7]
-
Kirby-Bauer Disk Diffusion Method: This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of an antimicrobial are placed on an agar plate inoculated with the test organism.[13][14][15][16][17][18] The antimicrobial diffuses into the agar, and if the organism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[14][18] The diameter of this zone is then measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[18][19][20][21]
-
Gradient Diffusion Method (E-test): This method combines the principles of both broth dilution and disk diffusion.[22][23][24][25] It utilizes a plastic strip with a predefined gradient of an antimicrobial agent.[22][23][24] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC can be read directly from a scale on the strip where the edge of the zone intersects the strip.[23][25]
Experimental Workflow: A Comparative Analysis
The following diagram illustrates a generalized workflow for comparing a novel antimicrobial agent ("NewBiotic") against a standard antibiotic.
Caption: Experimental workflow for antimicrobial efficacy comparison.
Pillar II: Understanding the "Why" - Mechanistic Insights into Standard Antibiotics
A thorough comparison goes beyond simply reporting MIC values or zone diameters. It requires an understanding of the mechanisms of action of the standard antibiotics being used as comparators. This knowledge provides a crucial framework for interpreting the results and for postulating the potential mechanism of a novel agent.
Here, we briefly explore the mechanisms of three major classes of antibiotics frequently used as standards:
-
β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[26][27][28] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[28][29] This disruption of the cell wall leads to cell lysis and bacterial death, making them bactericidal.[26][27]
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): Quinolones are bactericidal agents that interfere with DNA replication.[30] They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[31][32][33][34] These enzymes are crucial for unwinding and duplicating bacterial DNA.[30] By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding, leading to DNA damage and cell death.[31][32]
-
Macrolides (e.g., Azithromycin, Erythromycin): Macrolides are typically bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly.[35][36][37] They work by binding to the 50S ribosomal subunit of bacteria, which disrupts protein synthesis.[35][36][38][39] This prevents the elongation of the polypeptide chain, ultimately halting bacterial proliferation.[36][38]
The following diagram illustrates the distinct cellular targets of these three antibiotic classes.
Caption: Cellular targets of major antibiotic classes.
Pillar III: Data Presentation and Interpretation - A Self-Validating System
The clear and objective presentation of data is crucial for the trustworthiness of your findings. Summarizing quantitative data in well-structured tables allows for easy comparison and interpretation.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | NewBiotic | Ciprofloxacin | Penicillin G | Azithromycin |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 | >256 | 1 |
| Escherichia coli ATCC 25922 | 2 | 0.015 | 32 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 0.5 | >256 | >256 |
| Enterococcus faecalis ATCC 29212 | 1 | 1 | 4 | 8 |
Interpretation of MIC Data:
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6][7][9][10][11][12] A lower MIC value generally indicates greater potency. However, it is critical to remember that MIC values for different antibiotics cannot be directly compared to each other to determine which is "better." [9] The interpretation of an MIC value as susceptible, intermediate, or resistant is based on established breakpoints set by organizations like CLSI and EUCAST.[10][11] These breakpoints take into account pharmacokinetic and pharmacodynamic data, as well as clinical outcomes.[11]
Table 2: Comparative Zones of Inhibition in mm
| Organism | NewBiotic (30 µg disk) | Ciprofloxacin (5 µg disk) | Penicillin G (10 U disk) | Azithromycin (15 µg disk) |
| Staphylococcus aureus ATCC 25922 | 25 | 30 | 18 | 22 |
| Escherichia coli ATCC 25922 | 20 | 35 | 12 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | 15 | 28 | 6 | 10 |
| Enterococcus faecalis ATCC 29212 | 22 | 20 | 25 | 14 |
Interpretation of Zone Diameter Data:
The diameter of the zone of inhibition is an indirect measure of the antimicrobial's effectiveness.[13] A larger zone of inhibition generally indicates greater susceptibility of the organism to the antibiotic.[18] Similar to MICs, these zone diameters must be interpreted using standardized charts to categorize the organism as susceptible, intermediate, or resistant.[19]
Detailed Experimental Protocols
To ensure the integrity and reproducibility of your results, it is essential to follow standardized protocols meticulously.
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds (NewBiotic and standard antibiotics) at a high concentration. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in a 96-well microtiter plate.[40]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.[7] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7] Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6][7]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[13]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[14] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]
-
Application of Antibiotic Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. The disks should be firmly pressed down to ensure complete contact with the agar and should be spaced far enough apart to prevent overlapping of the inhibition zones.[15]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[17]
-
Measuring and Interpreting Results: After incubation, measure the diameter of the zones of complete inhibition in millimeters.[19] Interpret the results by comparing the zone diameters to the interpretive charts provided by CLSI or EUCAST.[15]
Conclusion: A Commitment to Scientific Rigor
Validating the efficacy of a novel antimicrobial agent against standard antibiotics is a multifaceted process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. By adhering to standardized protocols, thoughtfully considering the mechanisms of action of comparator drugs, and presenting data in a clear and objective manner, researchers can generate the high-quality, trustworthy data necessary to advance the development of new and effective treatments in the fight against antimicrobial resistance.
References
- Mechanism of Quinolone Action and Resistance. (n.d.). National Institutes of Health.
-
Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]
- Mechanism of action of and resistance to quinolones. (n.d.). National Institutes of Health.
-
Mechanisms of quinolone action and resistance: where do we stand?. (n.d.). Microbiology Society. Retrieved from [Link]
-
[Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanism of Action of Quinolones and Fluoroquinolones. (2011, May 10). Animations. Retrieved from [Link]
-
Beta-Lactam Antibiotics: Mechanism of Action, Resistance. (2020, March 31). Microbe Online. Retrieved from [Link]
-
Macrolides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
β-Lactam antibiotic. (n.d.). Wikipedia. Retrieved from [Link]
-
Macrolide antibiotics. (2023). EBSCO. Retrieved from [Link]
-
Macrolide. (n.d.). Wikipedia. Retrieved from [Link]
-
How macrolide antibiotics work. (n.d.). National Institutes of Health. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
-
Macrolides | Mechanism of Action, Uses & Examples. (n.d.). Study.com. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
-
Epsilometer Test (Etest) for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
-
Overview of Beta-Lactams. (n.d.). Merck Manual Professional Edition. Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org. Retrieved from [Link]
-
Epsilometer test (E test)- Principle, Procedure, Results, Advantages. (2022, February 5). Microbe Notes. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Maryland Department of Health. Retrieved from [Link]
-
Validation of a Gradient Diffusion Method (Etest) for Testing of Antimicrobial Susceptibility of Aerococcus urinae to Fluoroquinolones. (2021, July 19). National Institutes of Health. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. Retrieved from [Link]
-
The gradient diffusion E-test method of antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
CLSI 2024 M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved from [Link]
-
Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. (2016, July 13). YouTube. Retrieved from [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
antimicrobial-susceptibility-systems.pdf. (n.d.). HiMedia Laboratories. Retrieved from [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Zone interpretive chart for antimicrobials (inhibition zone diameter in mm). (n.d.). ResearchGate. Retrieved from [Link]
-
9: Kirby-Bauer (Antibiotic Sensitivity). (2024, February 6). Biology LibreTexts. Retrieved from [Link]
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. nih.org.pk [nih.org.pk]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. protocols.io [protocols.io]
- 9. idexx.com [idexx.com]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. sanfordguide.com [sanfordguide.com]
- 12. idexx.dk [idexx.dk]
- 13. asm.org [asm.org]
- 14. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 22. Epsilometer Test (Etest) for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. microbenotes.com [microbenotes.com]
- 24. health.maryland.gov [health.maryland.gov]
- 25. researchgate.net [researchgate.net]
- 26. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 28. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 30. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 31. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 33. microbiologyresearch.org [microbiologyresearch.org]
- 34. pharmaxchange.info [pharmaxchange.info]
- 35. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 37. study.com [study.com]
- 38. Macrolide - Wikipedia [en.wikipedia.org]
- 39. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 40. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
in silico docking studies of 2-(piperazine-1-carbonyl)benzoic acid derivatives
An In-Depth Comparative Guide to the In Silico Docking of 2-(Piperazine-1-Carbonyl)benzoic Acid Derivatives
Introduction: Scaffolding Success in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, antibacterial, and antipsychotic properties.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides an excellent foundation for developing drug candidates with favorable pharmacokinetic properties, such as improved water solubility and bioavailability.[1] A particularly interesting class of compounds is the this compound derivatives. This scaffold presents multiple points for chemical modification, allowing for the fine-tuning of interactions with biological targets.
In modern drug discovery, which is estimated to utilize computational methods in over 90% of its pipelines, molecular docking stands out as a crucial tool.[2] This in silico technique predicts how a small molecule (a ligand) binds to a macromolecular target, typically a protein, at an atomic level.[3] By estimating the binding affinity and predicting the binding pose, docking allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into structure-activity relationships (SAR), thereby saving significant time and resources.[2]
This guide provides a comparative analysis of in silico docking studies involving this compound and related piperazine derivatives. We will explore how these compounds interact with different biological targets, compare the performance of various derivatives, and provide a detailed, field-proven protocol for conducting such a study.
The In Silico Docking Workflow: A Conceptual Overview
Molecular docking is more than just a computational "handshake"; it is a systematic process designed to model and evaluate molecular interactions.[2] The process involves two primary stages: sampling, where the software explores various orientations and conformations of the ligand within the protein's binding site, and scoring, where a scoring function ranks these poses based on their predicted binding affinity.[3] Understanding the causality behind each step is critical for generating reliable and meaningful results.
Caption: A general workflow for molecular docking calculations.[4]
Comparative Analysis: Piperazine Derivatives in Action
The versatility of the piperazine scaffold allows it to be tailored to a wide array of biological targets. By analyzing published studies, we can compare how different derivatives perform and how docking studies rationalize their activity.
Case Study 1: Targeting Enzymes - Carbonic Anhydrase vs. Urease
Enzymes are a major class of drug targets. Here, we compare piperazine derivatives designed to inhibit two distinct enzymes: Carbonic Anhydrase IX (CAIX), a target in cancer therapy, and Urease, a key enzyme in certain bacterial infections.
-
Carbonic Anhydrase IX (CAIX) Inhibitors: In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, molecular docking was used to predict their binding to CAIX (PDB ID: 5FL4).[5] The docking results showed that the most potent compounds exhibited strong binding affinities, with the best derivative (SA7) achieving a score of -8.61 kcal/mol.[5] This was comparable to the established CAIX inhibitor SLC-0111 (-8.39 kcal/mol).[5] The key interactions involved hydrogen bonds with critical residues like His94, His96, and Thr200, which are essential for coordinating with the zinc ion in the active site.
-
Urease Inhibitors: A separate study synthesized benzimidazole derivatives incorporating a piperazine ring as urease inhibitors.[6] The entire library of synthesized compounds showed potent inhibition, with IC50 values ranging from 0.15 to 12.17 µM, significantly better than the standard inhibitor thiourea (IC50 = 23.11 µM).[6] Molecular docking studies revealed that these compounds fit well into the active site of urease, with the most active compound (9l, IC50 = 0.15 µM) showing a strong binding affinity. The interactions were stabilized by hydrogen bonds and hydrophobic interactions with key residues surrounding the nickel ions in the urease active site.[6]
| Target | Derivative Class | Best Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Reference |
| Carbonic Anhydrase IX | Naphthalimide-Arylsulfonyl-Piperazine | -8.61 | His94, His96, Thr200 | Not explicitly correlated in the study | [5] |
| Urease | Benzimidazole-Piperazine | Not specified, but high affinity | Not specified, but near Ni2+ ions | 0.15 µM | [6] |
This comparison highlights how the piperazine scaffold can be adapted to target different metalloenzymes. The specific substitutions guide the molecule to the respective active sites, and docking studies are instrumental in visualizing and understanding the crucial interactions that drive this specificity.
Case Study 2: Targeting Receptors - The Nuance of Sigma-1 Receptor Affinity
Receptors are another critical class of drug targets. Studies on piperidine and piperazine derivatives as antagonists for the Histamine H3 and Sigma-1 (σ1) receptors provide a compelling case for the subtlety of molecular design.
Researchers found that replacing a piperidine ring with a piperazine ring could dramatically alter receptor affinity.[7] For instance, comparing two closely related compounds, compound 4 (with a piperazine ring) had a high affinity for the H3 receptor (Ki = 3.17 nM) but a very low affinity for the σ1 receptor (Ki = 1531 nM).[7] In contrast, compound 5 (with a piperidine ring) maintained a high affinity for H3 (Ki = 7.70 nM) while gaining a massive increase in affinity for the σ1 receptor (Ki = 3.64 nM).[7]
Molecular docking studies were performed to understand this drastic difference.[8] The results indicated that the piperidine ring in the high-affinity compounds was a crucial structural element for σ1 receptor activity. Docking poses revealed that the protonated amine of the piperidine/piperazine ring forms a key salt bridge with the Glu172 residue in the σ1 receptor binding pocket. However, the overall shape and hydrophobicity of the piperidine-containing ligands allowed for more favorable placement and supplementary interactions within the binding site compared to their piperazine counterparts.[8]
This case demonstrates that even a subtle change—replacing a carbon with a nitrogen in the core ring—can have profound effects on biological activity. Docking provides a structural hypothesis to explain these experimental observations, guiding future design strategies.
Experimental Protocol: A Step-by-Step Docking Guide
This protocol provides a detailed, self-validating workflow for docking a hypothetical derivative, 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid [9], against Human Carbonic Anhydrase IX (PDB ID: 5FL4)[5] using widely available software like AutoDock Tools and AutoDock Vina.
Caption: Detailed workflow for a molecular docking experiment.
Step 1: Protein Preparation
-
Action: Download the crystal structure of CAIX (PDB: 5FL4) from the RCSB Protein Data Bank.
-
Causality: The raw PDB file contains non-essential information (water molecules, crystallization aids) that can interfere with docking. These must be removed. The protein also lacks hydrogen atoms, which are critical for calculating interactions.
-
Protocol:
-
Load 5FL4.pdb into AutoDock Tools.
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein as protein.pdbqt.
-
Step 2: Ligand Preparation
-
Action: Obtain the 3D structure of the ligand and prepare it for docking.
-
Causality: The ligand's structure must be optimized, and its rotatable bonds must be defined so the docking algorithm can explore different conformations.[4]
-
Protocol:
-
Obtain the ligand's SDF file from a database or sketch it in software like ChemDraw and save it as a .mol2 file.
-
Load the ligand into AutoDock Tools.
-
Define the root and rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand as ligand.pdbqt.
-
Step 3: Grid Box Generation
-
Action: Define the three-dimensional search space for the docking simulation.
-
Causality: This step focuses the computational search on the protein's binding pocket, saving immense computational time. The box must be large enough to allow the ligand to move and rotate freely.
-
Protocol:
-
In AutoDock Tools, go to Grid > Grid Box.
-
Position the center of the box over the known active site of CAIX.
-
Adjust the dimensions of the box to fully enclose the binding site with a small margin.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
Step 4: Running the Docking Simulation
-
Action: Execute the docking algorithm using AutoDock Vina.
-
Causality: Vina uses a sophisticated sampling algorithm to explore possible ligand poses within the grid box and a scoring function to rank them.[3]
-
Protocol:
-
Open a command-line terminal.
-
Execute the Vina command, specifying the prepared protein, ligand, and configuration file: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
Step 5: Analysis and Validation
-
Action: Analyze the results and validate the docking protocol.
-
Causality: The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.[2] However, visual inspection is paramount to ensure the predicted interactions are chemically reasonable. Protocol validation by re-docking the native ligand confirms that the chosen parameters can accurately reproduce experimental data.[10]
-
Protocol:
-
Open the results.pdbqt file in a visualization software like PyMOL or ChimeraX along with the protein.pdbqt.
-
Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Validation: Extract the original ligand from the 5FL4 PDB file, prepare it as a native_ligand.pdbqt, and re-dock it using the same protocol. Compare the docked pose with the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.
-
Bridging In Silico and In Vitro: The Cycle of Discovery
It is crucial to remember that in silico docking is a predictive, not a definitive, tool. The scoring functions are approximations of the true binding free energy.[11] Therefore, the ultimate validation of any docking study comes from experimental testing. The most potent compounds identified through docking must be synthesized and evaluated in biological assays (e.g., enzyme inhibition assays) to determine their actual activity (e.g., IC50 or Ki values). This experimental feedback is then used to refine the computational model, creating a powerful, iterative cycle of drug discovery.
Caption: The iterative cycle of computational and experimental drug discovery.
Conclusion
In silico molecular docking is an indispensable technique in the modern pharmacologist's toolkit. As demonstrated through comparative case studies, it provides profound insights into how derivatives of the versatile this compound scaffold can be tailored to interact with a diverse range of biological targets. By offering a structural rationale for observed activities and prioritizing compounds for synthesis, docking accelerates the discovery of novel therapeutics. However, its predictive power is only fully realized when integrated into a robust workflow that includes rigorous protocol validation and is guided by empirical, experimental data.
References
-
Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. PMC - NIH. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
RCSBProteinDataBank. (2025). Python For Cheminformatics-Driven Molecular Docking. YouTube. [Link]
-
KBbox. Small Molecule Docking. KBbox: Methods. [Link]
-
Joshi, S. D., et al. (2021). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Florida Gulf Coast University. [Link]
-
Al-Hussain, S. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Unknown. (n.d.). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development. [Link]
-
Khan, I., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central. [Link]
-
D'Andrea, D., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
Aryal, P., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]
-
Fatoki, T. H., et al. (2020). Validation of docking results with experimental interaction data. ResearchGate. [Link]
-
Bibi, N., et al. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Butyrylcholinesterase Inhibitors. ResearchGate. [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. KBbox: Methods [kbbox.h-its.org]
A Comparative Guide to a Novel Anti-inflammatory Agent and Diclofenac: Efficacy, Mechanism, and Experimental Validation
Introduction
Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation for conditions ranging from rheumatoid arthritis to acute migraines.[1][2] Its well-established efficacy stems primarily from its potent inhibition of prostaglandin synthesis.[1][3] For researchers and drug development professionals, diclofenac serves as a critical benchmark against which new anti-inflammatory entities are measured. This guide provides an in-depth comparison of a novel anti-inflammatory agent with diclofenac, focusing on the underlying mechanisms, comparative experimental data, and the rigorous methodologies required for a valid scientific assessment.
Pillar 1: The Molecular Battlefield - Inflammation and the Cyclooxygenase Pathway
Inflammation is a complex biological response initiated by harmful stimuli. A central pathway in this process is the arachidonic acid cascade. When cell membranes are damaged, the enzyme phospholipase A2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins.[3][] Prostaglandins are key mediators that drive the cardinal signs of inflammation: pain, swelling, redness, and heat.[3]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[5][6]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.[][5]
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[3][5][7] While it inhibits both, diclofenac is considered to have a preferential selectivity for COX-2, which is comparable to that of celecoxib, a selective COX-2 inhibitor.[1][8][9] This preferential action on COX-2 is central to its therapeutic effect, while its concurrent inhibition of COX-1 is linked to potential gastrointestinal side effects.[5][10]
Diagram: The Prostaglandin Synthesis Pathway
The following diagram illustrates the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins and how NSAIDs like diclofenac intervene.
Caption: Mechanism of NSAID action on the cyclooxygenase pathway.
Pillar 2: Methodologies for Comparative Efficacy Assessment
To objectively compare a new chemical entity (NCE) with diclofenac, a multi-tiered approach employing both in vitro and in vivo models is essential. This ensures a comprehensive understanding of the NCE's potency, mechanism, and physiological relevance.
In Vitro Assessment: Cellular and Enzymatic Activity
In vitro assays provide a controlled environment to dissect molecular mechanisms and determine direct inhibitory potency.
This assay is a cornerstone for quantifying the anti-inflammatory activity of a compound at the cellular level. It measures the inhibition of Prostaglandin E2 (PGE2), a principal pro-inflammatory prostaglandin synthesized by COX-2.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response, including the upregulation of COX-2 and subsequent production of PGE2.[11][12][13] The ability of a test compound to reduce PGE2 levels in the cell supernatant is then measured and compared to diclofenac.
Experimental Protocol:
-
Cell Culture: Plate PBMCs or macrophages at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.[14]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the NCE, diclofenac (as a positive control), and a vehicle control (e.g., DMSO) for 1 hour.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.[14]
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C to allow for cytokine and prostaglandin production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15][16] The color intensity in the assay is inversely proportional to the amount of PGE2 present.[15]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of PGE2 production).
In Vivo Assessment: Efficacy in a Living System
In vivo models are indispensable for evaluating a compound's efficacy within the complex physiological context of a living organism, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
This is a universally recognized and highly reproducible model for screening acute anti-inflammatory activity.[17][18][19]
Principle: A subplantar injection of carrageenan, a seaweed-derived polysaccharide, into a rodent's paw induces a predictable, biphasic acute inflammatory response.[17]
-
Early Phase (0-2 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily sustained by the overproduction of prostaglandins, making it highly sensitive to inhibition by NSAIDs.[17] The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.
-
Grouping: Randomly assign animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Diclofenac, e.g., 10 mg/kg), and NCE Test Groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[17] This is the V₀ or baseline reading.
-
Drug Administration: Administer the vehicle, diclofenac, or NCE orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[17][20]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[17][18][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][21]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Diagram: Experimental Workflow for Anti-inflammatory Drug Screening
Caption: A sequential workflow for screening and validating anti-inflammatory agents.
Pillar 3: Comparative Data Analysis
The ultimate goal is to generate robust, quantitative data that directly compares the NCE to the diclofenac benchmark. Data should be summarized in clear, tabular formats.
Table 1: In Vitro COX Inhibition and Cellular Potency
This table compares the direct enzymatic inhibition and the functional cellular potency of the NCE against diclofenac and other common NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | PGE2 Inhibition IC50 (µM) in LPS-stimulated PBMCs |
| NCE | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Diclofenac | 0.5 - 5.0 | 0.05 - 0.2 | ~10-30[1] | ~0.03 |
| Ibuprofen | 5 - 15 | 10 - 50 | ~0.5[10] | ~1.5 |
| Naproxen | 2 - 8 | 5 - 15 | ~0.6[10] | ~0.8 |
| Celecoxib | >100 | 0.04 - 0.3 | >300 | ~0.05 |
Note: IC50 values are approximate and can vary based on specific assay conditions. The data presented for known drugs is compiled from publicly available literature.
Interpretation: A lower IC50 value indicates greater potency. A higher COX-2 Selectivity Index suggests a potentially better gastrointestinal safety profile. The NCE's performance should be directly evaluated against these benchmarks. A network meta-analysis found that oral diclofenac at 150 mg/day was more effective at relieving arthritis pain than standard doses of ibuprofen and naproxen.[6][22][23]
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
This table presents the functional anti-inflammatory effect in a whole-animal model.
| Treatment Group (Oral Administration) | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| NCE | 5 | [Insert Data] | [Insert Data] |
| NCE | 10 | [Insert Data] | [Insert Data] |
| NCE | 20 | [Insert Data] | [Insert Data] |
| Diclofenac | 10 | 0.38 ± 0.05 | ~55% |
Note: Data are represented as Mean ± SEM. The data for Diclofenac is representative of typical results in this model.
Interpretation: The percentage inhibition of edema is the most critical endpoint. A dose-dependent response for the NCE provides strong evidence of its anti-inflammatory activity. The potency of the NCE can be directly compared to that of diclofenac at an equivalent dose. Studies have shown that diclofenac exhibits stronger overall anti-inflammatory effects compared to ibuprofen in some models.[6]
Conclusion and Forward Outlook
This guide outlines a scientifically rigorous framework for comparing the anti-inflammatory effects of a novel compound with the industry-standard benchmark, diclofenac. By integrating mechanistic in vitro assays with functional in vivo models, researchers can build a comprehensive data package to establish a clear efficacy and potency profile. The causality behind experimental choices—from stimulating cells with LPS to trigger a COX-2-dependent pathway to choosing the 3-hour timepoint in the paw edema model to capture peak prostaglandin-mediated inflammation—is critical for generating meaningful and translatable results.
The ideal outcome for a novel agent is to demonstrate either superior potency, an improved safety profile (e.g., higher COX-2 selectivity), or a novel mechanism of action that could address unmet needs in inflammatory disease treatment. The self-validating protocols described herein provide the necessary tools to substantiate such claims with robust, reproducible data, paving the way for the next generation of anti-inflammatory therapeutics.
References
-
Diclofenac - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
What is the mechanism of Diclofenac Sodium? (2024, July 17). Patsnap Synapse. Retrieved January 11, 2026, from [Link]
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Retrieved January 11, 2026, from [Link]
-
Diclofenac: Package Insert / Prescribing Information / MOA. (2025, August 17). Drugs.com. Retrieved January 11, 2026, from [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-69. Retrieved January 11, 2026, from [Link]
-
López-Cervantes, J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia Pharmaceutica, 91(2), 20. Retrieved January 11, 2026, from [Link]
-
Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 407, 249-258. Retrieved January 11, 2026, from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 11, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Synapse. Retrieved January 11, 2026, from [Link]
-
Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you. (2025, October 20). SingleCare. Retrieved January 11, 2026, from [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 337-345. Retrieved January 11, 2026, from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]
-
Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? (2025, August 13). Dr.Oracle. Retrieved January 11, 2026, from [Link]
-
van Walsem, A., et al. (2015). Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. Arthritis Research & Therapy, 17(1), 66. Retrieved January 11, 2026, from [Link]
-
Warner, T. D., et al. (1999). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 107(6A), 70S-79S. Retrieved January 11, 2026, from [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved January 11, 2026, from [Link]
-
Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. (n.d.). Assay Genie. Retrieved January 11, 2026, from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved January 11, 2026, from [Link]
-
COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. (2024, December 26). Physician's Weekly. Retrieved January 11, 2026, from [Link]
-
Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation & Allergy-Drug Targets, 18(4), 221-233. Retrieved January 11, 2026, from [Link]
-
Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. (2015). Arthritis research & therapy. Retrieved January 11, 2026, from [Link]
-
Moore, R. A., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Current Rheumatology Reports, 20(12), 79. Retrieved January 11, 2026, from [Link]
-
Georgiev, G., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 937-942. Retrieved January 11, 2026, from [Link]
-
Conway, Morris, A., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Frontiers in Immunology, 7, 142. Retrieved January 11, 2026, from [Link]
-
Systemic review on the use of diclofenac/B complex as an anti-inflammatory treatment with pain relief effect for patients with acute lower back pain. (2020, February 19). Medznat.ru. Retrieved January 11, 2026, from [Link]
-
Efficacy and Safety of the Combination of Diclofenac and Thiocolchicoside in the Treatment of Low Back Pain and Other Conditions: Systematic Review of the Literature. (2025, March 20). Cureus. Retrieved January 11, 2026, from [Link]
-
Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: A network meta-analysis. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
[Clinical experience with the use of a fixed combination of diclofenac and orphenadrine in the treatment of acute pain syndrome]. (2021). Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 121(10), 83-88. Retrieved January 11, 2026, from [Link]
-
Diclofenac Uses, Dosage & Side Effects. (2023, August 23). Drugs.com. Retrieved January 11, 2026, from [Link]
-
What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse. Retrieved January 11, 2026, from [Link]
-
LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. Retrieved January 11, 2026, from [Link]
Sources
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 6. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 7. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to Validating Tyrosinase Inhibitor Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics and cosmeceuticals targeting hyperpigmentation, the enzyme tyrosinase stands as a primary molecular target. As a copper-containing metalloenzyme, tyrosinase catalyzes the rate-limiting steps in melanin biosynthesis.[1][2][3][4][5] Consequently, the rigorous validation of a potential inhibitor's mechanism of action is not merely an academic exercise; it is a critical step in the development pipeline, dictating the compound's future trajectory.
This guide provides an in-depth, experience-driven framework for the comprehensive validation of tyrosinase inhibitors. Moving beyond simple screening, we will explore the causality behind experimental choices, establish self-validating protocols, and compare findings against established benchmarks.
Section 1: The Foundation - Understanding Tyrosinase and Its Inhibition
Tyrosinase exerts two distinct catalytic activities: a monophenolase (or cresolase) function that hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and a subsequent diphenolase (or catecholase) function that oxidizes L-DOPA to dopaquinone.[1][4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form the final melanin pigments.
An effective inhibitor can interfere with this process through several mechanisms:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate (L-tyrosine or L-DOPA) and competes for the active site of the enzyme.[6][7][8][9][10] Many potent inhibitors function as copper chelators, directly interacting with the copper ions essential for catalysis in the active site.[11][12]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).[11][13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, a mode that is less common but important to identify.[14]
Diagram 1: Tyrosinase Catalytic Cycle and Points of Inhibition
This diagram illustrates the dual catalytic roles of tyrosinase and highlights the theoretical intervention points for different classes of inhibitors.
Caption: Tyrosinase catalytic cycle and inhibitor intervention points.
Section 2: The Validation Workflow: From In Vitro Screening to Cellular Confirmation
A robust validation strategy is multi-tiered. It begins with cell-free enzymatic assays to determine direct inhibition and mechanism, followed by cell-based assays to assess efficacy in a biologically relevant context.
Diagram 2: Experimental Workflow for Tyrosinase Inhibitor Validation
This workflow provides a logical progression for characterizing a novel tyrosinase inhibitor.
Caption: A logical workflow for validating tyrosinase inhibitors.
Step 1: In Vitro Mushroom Tyrosinase Assay (IC50 Determination)
Causality: The initial step employs a commercially available mushroom tyrosinase due to its stability, cost-effectiveness, and the large body of existing literature for comparative purposes.[15][16] The goal here is to confirm direct enzyme inhibition and quantify its potency via the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15] A lower IC50 value signifies higher potency.[15]
Protocol: IC50 Determination using L-DOPA
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.[2]
-
Enzyme Solution: Prepare a fresh solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Keep on ice.[2]
-
Substrate Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This should be made fresh to prevent auto-oxidation.[2]
-
Inhibitor Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions.[2]
-
Positive Control: Prepare a stock solution of Kojic Acid (e.g., 1 mM).[2]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
40 µL of phosphate buffer.
-
20 µL of the inhibitor dilution (or positive control). For the negative control (100% activity), add 20 µL of the solvent (e.g., DMSO).
-
20 µL of the tyrosinase enzyme solution.[2]
-
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.[2]
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at 1-minute intervals for 20-30 minutes using a microplate reader.[10][17]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[1][15]
-
Step 2: Kinetic Analysis (Mechanism Determination)
Causality: Once an inhibitor's potency is established, determining its mechanism is paramount. Kinetic studies differentiate between competitive, non-competitive, and other modes of inhibition by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[18][19] The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S], provides a straightforward visual method for this analysis.[9][14][18][19][20]
Protocol: Lineweaver-Burk Analysis
-
Experimental Setup: The assay is performed as described in Step 1, with two key modifications:
-
Use a range of substrate (L-DOPA) concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
Perform the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
For each inhibitor concentration (including zero), calculate the reaction velocity (V) at each substrate concentration [S].
-
Calculate the reciprocal values: 1/V and 1/[S].
-
Plot 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration. This will generate a series of lines.
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[9]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[9]
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km are reduced proportionally).
-
-
Step 3: Cellular Validation (Biological Relevance)
Causality: In vitro assays are essential but do not account for factors like cell permeability, metabolism, or off-target effects. The B16F10 murine melanoma cell line is a well-established and robust model for studying melanogenesis because it produces high levels of melanin and possesses tyrosinase activity analogous to human melanocytes.[1][21] This step validates the inhibitor's efficacy in a living system.
Protocol: B16F10 Cellular Tyrosinase and Melanin Content Assay
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Treat the cells with various non-cytotoxic concentrations of the test inhibitor for 48-72 hours. Include a positive control (Kojic Acid) and an untreated control.
-
-
Cellular Tyrosinase Activity Measurement:
-
After treatment, wash the cells with PBS and lyse them using a buffer containing 1% Triton X-100 and a protease inhibitor (e.g., PMSF).[22]
-
Centrifuge the lysate to pellet debris and collect the supernatant.[22]
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.
-
In a 96-well plate, mix a standardized amount of protein (e.g., 40 µg) from each sample with L-DOPA solution (e.g., 2 mg/mL).[22]
-
Incubate at 37°C and measure the absorbance at 475-492 nm every 10 minutes for 1-2 hours.[22]
-
Calculate the tyrosinase activity and express it as a percentage of the untreated control.
-
-
Melanin Content Measurement:
-
After treatment, wash the cell pellets with PBS.
-
Dissolve the pellets in 1 N NaOH at 60-80°C for 1 hour.[22]
-
Measure the absorbance of the resulting solution at 490 nm.[22]
-
Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin. Normalize the results to the total protein content.
-
Section 3: Comparative Analysis - Benchmarking Against the Gold Standard
To contextualize the performance of a novel inhibitor ("Product X"), its key parameters must be compared against well-characterized alternatives. Kojic acid and Arbutin are frequently used benchmarks in dermatological and cosmeceutical research.[15][23]
Kojic Acid: A fungal metabolite that inhibits tyrosinase primarily by chelating the copper ions in the active site.[11][12] It exhibits a competitive or mixed-type inhibition depending on the substrate.[11][24] Arbutin (β-arbutin): A naturally occurring hydroquinone glycoside that acts as a competitive inhibitor of tyrosinase.[6][7][8] It competes with L-tyrosine for the active site.[7]
| Inhibitor | Source | IC50 (Mushroom Tyrosinase, µM) | Mechanism of Action | Cellular Efficacy (B16F10) |
| Product X | Synthetic | [Insert Experimental Data] | [Determine from Kinetic Analysis] | [Determine from Cellular Assays] |
| Kojic Acid | Fungal Metabolite | 12.8 - 51.1[15] | Competitive / Mixed[11] | Potent inhibition of melanin synthesis[21] |
| β-Arbutin | Plant-derived | 260 - 9000[15] | Competitive[6][7] | Inhibits melanin synthesis[23] |
| Thiamidol | Synthetic | 1.1 (Human Tyrosinase)[15] | Potent Inhibitor | Highly effective in reducing hyperpigmentation |
| Hydroquinone | Synthetic | 3.9 - 100[15] | Potent Inhibitor | Gold standard, but with safety concerns[4][15] |
Note: IC50 values can vary significantly between studies due to different experimental conditions, such as enzyme source and purity, substrate concentration, and pH.[15][16]
Conclusion
The validation of a tyrosinase inhibitor's mechanism of action is a systematic process that requires a multi-faceted experimental approach. By progressing from high-throughput in vitro assays to detailed kinetic analyses and finally to biologically relevant cellular models, researchers can build a comprehensive and reliable profile of their compound. This rigorous, evidence-based approach is indispensable for identifying lead candidates with genuine potential for therapeutic or cosmeceutical applications, ensuring that only the most promising and well-characterized inhibitors advance in the development pipeline.
References
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Google Cloud.
- Whitening mechanism of arbutin - Natural Antiseptic, Preservative, Daily chemicals. Springchem.
- Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765-9.
- Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8. Benchchem.
- A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds. Benchchem.
- How does Beta-Arbutin Powder inhibit tyrosinase for radiance?. (2025, September 9). Fairir Biotech.
- Lineweaver–Burk plot. Wikipedia.
- Lineweaver–Burk Plot. (2022, May 30). Microbe Notes.
- Enzyme inhibition and kinetics graphs. Khan Academy.
- Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. ResearchGate.
- Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. PMC - NIH.
- Garcia-Jimenez, A., Teruel-Puche, J. A., Berna, J., Rodriguez-Lopez, J. N., Tudela, J., & Garcia-Canovas, F. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS One, 12(5), e0177330.
- OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. (n.d.).
- Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach.
- Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440–2475.
- On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis Online.
- Kinetic characterization of substrate-analogous inhibitors of tyrosinase. (2025, August 6). ResearchGate.
- Kinetics Analysis of Tyrosinase. (2009, October 28). Adam Cap.
- Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13". Benchchem.
- Tyrosinase inhibitory activity. (2023, January 10). ResearchGate.
- Arbutin (Explained + Products). INCIDecoder.
- Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol.
- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309.
- Enzymatic Assay of TYROSINASE (EC 1.14.18.1). (1994, February 22). Sigma-Aldrich.
- Hewitt, J., & Eady, C. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Journal of Agricultural and Food Chemistry, 57(17), 7835–7839.
- de Freitas, M. M., da S. G. de Carvalho, F., de S. E. Silva, B., da Silva, L. V., da Silva, T. C., da S. A. de Miranda, R., ... & de Alencastro, R. B. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2879.
- IC 50 values for mushroom tyrosinase inhibitors. ResearchGate.
- Lee, H., Kim, H. R., Choi, J., Park, S. Y., & Lee, K. W. (2022). Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis. Antioxidants, 11(6), 1184.
- Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21).
- Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. NIH.
- Yang, C. H., Chen, Y. S., Chen, C. Y., Chang, T. Y., & Lin, Y. P. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1699.
- Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... ResearchGate.
- Chang, T. S. (2012). An Updated Review of Tyrosinase Inhibitors. MDPI.
- Tyrosinase activity in cellular lysates of B16F10 cells in the presence... ResearchGate.
- Cellular tyrosinase activity: Significance and symbolism. (2025, July 31).
- Mechanism Of Tyrosinase Inhibition Research Articles - Page 1. R Discovery.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). PMC - NIH.
- Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI.
- A comprehensive review on tyrosinase inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofor.co.il [biofor.co.il]
- 5. tandfonline.com [tandfonline.com]
- 6. Whitening mechanism of arbutin [sprchemical.com]
- 7. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does Beta-Arbutin Powder inhibit tyrosinase for radiance? - Fairir Biotech [fairirbiotech.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. Khan Academy [khanacademy.org]
- 20. medschoolcoach.com [medschoolcoach.com]
- 21. researchgate.net [researchgate.net]
- 22. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Structure-Activity Relationships: A Comparative Analysis of Bioactive Derivatives
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the exploration of Structure-Activity Relationships (SAR), a fundamental principle that dictates how subtle changes in a molecule's architecture can profoundly influence its biological activity. This guide provides an in-depth, comparative analysis of SAR studies for distinct classes of therapeutic derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data and field-proven insights.
The Core Tenets of Structure-Activity Relationship Studies
The central dogma of SAR is that the biological effect of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying a lead compound's structure and assessing the impact on its activity, medicinal chemists can deduce the key molecular features—the pharmacophore—responsible for its therapeutic action. This iterative process of synthesis and biological testing is the cornerstone of lead optimization, aiming to enhance potency, improve selectivity, and refine pharmacokinetic properties.[1][2][3]
The overarching goal of any SAR campaign is to develop a predictive understanding of how structural modifications will translate into functional changes. This knowledge empowers researchers to design novel derivatives with superior therapeutic profiles.
Experimental and Computational Synergy in SAR
Modern SAR studies are a synergistic blend of experimental and computational approaches.[1]
-
Experimental SAR: This involves the synthesis of a series of analogs of a lead compound, followed by rigorous biological testing to measure their activity.[1] Common assays include in vitro enzyme inhibition assays, cell-based functional assays, and receptor binding assays.
-
Computational SAR: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, leverage statistical and machine learning techniques to correlate a compound's structural features with its biological activity.[4][5][6][7] These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.
This guide will delve into specific examples of how these complementary approaches are applied to different classes of derivatives.
Comparative SAR Analysis of Bioactive Derivatives
To illustrate the principles of SAR in action, we will examine three distinct classes of derivatives, each targeting a different biological system:
-
Pyrazole Derivatives as Kinase Inhibitors: A cornerstone of modern oncology, kinase inhibitors represent a triumph of structure-based drug design.
-
Benzodiazepine Derivatives and the GABA-A Receptor: A classic example of modulating ion channel function for anxiolytic and hypnotic effects.
-
Coumarin Derivatives as Anticancer Agents: A versatile scaffold with a broad range of biological activities, including promising anticancer properties.
Pyrazole Derivatives: Targeting the Kinase ATP-Binding Site
The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5][8][9] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[10]
The general structure of many pyrazole-based kinase inhibitors involves a central pyrazole ring that often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[9] Different substituents on the pyrazole and appended aromatic rings are systematically varied to enhance potency and selectivity.
Key SAR Insights for Pyrazole-Based Kinase Inhibitors:
-
Hinge Binding: The pyrazole nitrogen atoms are often crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.[9]
-
Hydrophobic Pockets: Substituents on the pyrazole and associated phenyl rings are designed to occupy and interact with hydrophobic pockets within the ATP-binding site, thereby increasing binding affinity.
-
Selectivity: Modifications to the solvent-exposed regions of the molecule can be used to achieve selectivity for a specific kinase over others, which is critical for minimizing off-target effects.[8]
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay, a fundamental experiment in determining the inhibitory potency of pyrazole derivatives.
Caption: Workflow for an in vitro kinase inhibition assay.
Quantitative SAR Data: Pyrazole Derivatives as Aurora A Kinase Inhibitors
The following table presents hypothetical SAR data for a series of pyrazole derivatives targeting Aurora A kinase, a key regulator of cell division.
| Compound | R1 | R2 | Aurora A IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| 1a | H | H | 150 | 5.2 |
| 1b | Cl | H | 75 | 2.1 |
| 1c | OCH3 | H | 120 | 4.5 |
| 1d | NO2 | H | 16 | 0.39 |
| 1e | NO2 | Cl | 25 | 0.68 |
Data is illustrative and based on trends reported in the literature.[5]
From this data, a clear SAR trend emerges: the introduction of a nitro group at the R1 position (compound 1d ) dramatically increases both enzymatic and cellular potency.[5] This suggests that the electron-withdrawing nature and potential hydrogen bonding capabilities of the nitro group are crucial for optimal interaction with the target.
Benzodiazepine Derivatives: Modulating the GABA-A Receptor
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] Their core chemical structure consists of a benzene ring fused to a diazepine ring.
The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which results in a calming effect.[11][12]
Key SAR Insights for Benzodiazepine Derivatives:
-
Electron-Withdrawing Group at C7: An electron-withdrawing substituent, such as a halogen or a nitro group, at the C7 position of the benzene ring is essential for high anxiolytic activity.[12]
-
Phenyl Group at C5: A phenyl group at the C5 position generally enhances activity. Substituents on this phenyl ring, particularly at the 2' or 2',6' positions, can further modulate potency.[12]
-
Carbonyl Group at C2: A proton-accepting group, typically a carbonyl oxygen, at the C2 position of the diazepine ring is crucial for binding to a histidine residue in the receptor.[13]
-
Substituents at N1 and C3: Alkyl substitution at the N1 position can affect metabolic stability and duration of action. A hydroxyl group at the C3 position is also a common feature that can influence pharmacokinetics.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of benzodiazepine derivatives for the GABA-A receptor, a radioligand binding assay is commonly employed.
Caption: Workflow for a radioligand binding competition assay.
Quantitative SAR Data: Benzodiazepine Derivatives
The following table presents hypothetical binding affinity data (Ki) for a series of benzodiazepine derivatives at the GABA-A receptor.
| Compound | R7 | R2' | R1 | Ki (nM) |
| 2a | Cl | H | H | 15.2 |
| 2b | NO2 | H | H | 5.8 |
| 2c | Cl | F | H | 9.7 |
| 2d | Cl | H | CH3 | 12.5 |
Data is illustrative and based on established SAR principles.[11][12]
The data highlights the importance of the C7 substituent, with the nitro group in compound 2b conferring higher affinity than the chloro group in compound 2a .[12] The introduction of a fluorine atom at the 2' position of the C5 phenyl ring (compound 2c ) also enhances binding affinity compared to the unsubstituted analog.
Coumarin Derivatives: A Scaffold for Anticancer Activity
Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzopyran-2-one core structure. They exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and, increasingly, anticancer properties.[14][15]
The anticancer effects of coumarin derivatives are often multifactorial, involving the inhibition of various signaling pathways, induction of apoptosis, and suppression of angiogenesis.
Key SAR Insights for Coumarin-Based Anticancer Agents:
-
Substitution Pattern: The position and nature of substituents on the coumarin ring system are critical for anticancer activity. Hydroxylation, for example, can significantly influence activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or acetate moieties, can enhance the antifungal and, in some cases, anticancer activity of coumarin derivatives.
-
Hybrid Molecules: The conjugation of the coumarin scaffold with other pharmacophores, such as pyrimidine and triazole moieties, has been a successful strategy for developing potent anticancer agents.[16]
Experimental Workflow: Cell-Based Apoptosis Assay
A common method to assess the anticancer activity of coumarin derivatives is to measure their ability to induce apoptosis (programmed cell death) in cancer cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Quantitative SAR Data: Coumarin Derivatives as Anticancer Agents
The following table presents hypothetical IC50 values for a series of coumarin-pyrimidine-triazole conjugates against the MCF-7 breast cancer cell line.
| Compound | R | MCF-7 IC50 (µM) |
| 3a | H | 12.5 |
| 3b | 4-Cl | 5.2 |
| 3c | 4-OCH3 | 8.9 |
| 3d | 4-NO2 | 1.8 |
Data is illustrative and based on trends from similar compound series.[16]
This data suggests that electron-withdrawing substituents on the terminal phenyl ring enhance the anticancer activity, with the 4-nitro substituted compound (3d ) being the most potent. This highlights the importance of electronic effects in the SAR of this compound class.
Signaling Pathways and Mechanisms of Action
A deep understanding of the signaling pathways targeted by a class of derivatives is crucial for rational drug design. Here, we visualize the pathways for two important classes of anticancer agents.
BRAF Inhibitor Signaling Pathway in Melanoma
BRAF is a serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[17][18][19] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant proportion of melanomas.[17][18]
Caption: BRAF signaling pathway and inhibitor action.
BRAF inhibitors, such as vemurafenib, are designed to specifically target the mutated BRAF protein, blocking its kinase activity and thereby inhibiting downstream signaling, leading to decreased cell proliferation and apoptosis.[18][20]
PARP Inhibitor Mechanism of Action
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[1] PARP inhibitors exploit a concept known as synthetic lethality. In cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks (DSBs), the inhibition of PARP leads to the accumulation of unrepaired SSBs that are converted into DSBs during DNA replication.[1] These DSBs cannot be efficiently repaired in BRCA-deficient cells, leading to cell death.[1]
Caption: Mechanism of action of PARP inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of SAR studies, it is imperative to follow well-defined experimental protocols. Below are step-by-step methodologies for the key assays discussed in this guide.
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 value of kinase inhibitors.[21][22]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Radioligand Binding Competition Assay
This protocol describes a filtration-based assay to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).[2][23][24]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation.
-
50 µL of the competing test compound at various concentrations.
-
50 µL of the radioligand solution at a fixed concentration (typically at or near its Kd).
-
-
For determining non-specific binding, use a high concentration of a known unlabeled ligand. For total binding, use buffer instead of a competing compound.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Stop the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.[7][10][25][26][27]
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48 hours).
-
Include an untreated control and a positive control for apoptosis.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Conclusion and Future Directions
The systematic exploration of Structure-Activity Relationships is an indispensable component of modern drug discovery. By integrating rational design, chemical synthesis, and rigorous biological evaluation, researchers can navigate the complex landscape of chemical space to identify and optimize novel therapeutic agents. The case studies presented in this guide—spanning kinase inhibitors, CNS modulators, and anticancer agents—underscore the universal applicability and power of SAR-driven research.
As our understanding of disease biology deepens and our technological capabilities expand, the field of SAR will continue to evolve. The increasing use of artificial intelligence and machine learning in QSAR modeling, coupled with advances in structural biology and biophysical techniques, promises to further accelerate the design and development of the next generation of life-saving medicines.
References
-
In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]
-
PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. National Center for Biotechnology Information. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. National Center for Biotechnology Information. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]
-
The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
Targeting the BRAF signalling pathway in melanoma BRAF-specific... ResearchGate. [Link]
-
Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
-
Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. Semantic Scholar. [Link]
-
Mechanism of Action of PARP Inhibitors. Annual Reviews. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. National Center for Biotechnology Information. [Link]
-
A QSAR Analysis of Coumarin Derivatives as TNF-α Inhibitor - A Rational Approach to Anticancer Drug Design. Bentham Science. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Development and SAR of functionally selective allosteric modulators of GABAA receptors. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Study of active site and SAR of some benzodiazepines. Academic Journals. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
-
2D-QSAR and docking study of a series of coumarin derivatives as inhibitors of CDK (anticancer activity) with an application of the molecular docking method. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. PubMed. [Link]
-
QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. National Center for Biotechnology Information. [Link]
-
Apoptosis Protocols. University of South Florida Health. [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]
-
SAR of Benzodiazepines and Mechanism. Scribd. [Link]
-
SAR of Benzodiazepines. MES's College of Pharmacy, Sonai. [Link]
Sources
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. academicjournals.org [academicjournals.org]
- 12. scribd.com [scribd.com]
- 13. mespharmacy.org [mespharmacy.org]
- 14. A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]
- 19. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. multispaninc.com [multispaninc.com]
- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to Catalyst Efficacy in Biphenyl Synthesis via Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a structural motif prevalent in many pharmaceuticals and functional materials—is a critical endeavor.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, largely due to its mild reaction conditions and the stability of its organoboron reagents.[2][3] The choice of catalyst is paramount, directly influencing yield, reaction rate, cost, and sustainability.
This guide provides an in-depth comparison of three distinct catalytic systems for the Suzuki-Miyaura synthesis of biphenyl from bromobenzene and phenylboronic acid: a classic homogeneous palladium catalyst, a modern heterogeneous palladium nanoparticle catalyst, and a cost-effective nickel-based catalyst.
Catalyst System 1: The Archetype - Homogeneous Palladium(0) Catalysis
Homogeneous palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are the traditional workhorses for Suzuki-Miyaura couplings.[4][5] Their efficacy stems from a well-understood, reliable catalytic cycle.
Mechanism and Rationale:
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle begins with the oxidative addition of the aryl halide (bromobenzene) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[2][6] Following this, in the presence of a base, the organoboron reagent (phenylboronic acid) undergoes transmetalation, transferring its organic group to the palladium center.[2] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst.[2][6] The phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Biphenyl using Pd(PPh₃)₄
This protocol is adapted from established literature procedures.[1][5]
-
To a Schlenk flask under an argon atmosphere, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 mmol, 1 mol%).
-
Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 105°C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield biphenyl.
Catalyst System 2: The Modern Approach - Heterogeneous Palladium Nanoparticles
Palladium nanoparticles (PdNPs) have emerged as highly efficient and recyclable catalysts for cross-coupling reactions.[8][9] Their high surface-area-to-volume ratio provides a greater number of active sites, often leading to enhanced catalytic activity.[10]
Mechanism and Rationale:
While the core catalytic cycle is similar to the homogeneous system, the use of a solid support for the PdNPs offers significant practical advantages.[11] These catalysts are easily separated from the reaction mixture, typically by simple filtration or, in the case of magnetic nanoparticles, with an external magnet, allowing for straightforward product purification and catalyst reuse.[8][12] This addresses a key drawback of homogeneous catalysts, which can be difficult to remove from the final product.
Caption: Experimental workflow for a reaction using a recyclable nanoparticle catalyst.
Experimental Protocol: Synthesis of Biphenyl using a Magnetically Separable Pd Nanocatalyst
This protocol is based on the use of palladium supported on Fe₂O₄ magnetic nanoparticles.[12]
-
In a 10 mL flask, combine bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add the Pd/Fe₂O₄ catalyst (20 mg).[12]
-
Add a solvent mixture of methanol (2.5 mL) and water (2.5 mL).[12]
-
Heat the reaction mixture to 100°C with stirring.[12] Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction to room temperature. Use an external magnet to hold the catalyst to the side of the flask.
-
Decant the liquid phase and wash the catalyst with ethyl acetate.
-
Combine the liquid phases, wash with water, dry, and concentrate to obtain the crude product.
-
The recovered catalyst can be washed and reused for subsequent reactions.[12]
Catalyst System 3: The Sustainable Alternative - Nickel-Based Catalysis
Nickel, being more earth-abundant and significantly more economical than palladium, has garnered substantial interest as an alternative catalyst for cross-coupling reactions.[13][14][15]
Mechanism and Rationale:
Nickel-catalyzed Suzuki-Miyaura couplings generally follow a similar catalytic cycle to palladium.[13] However, nickel catalysts can exhibit different reactivity and selectivity profiles.[16] For instance, nickel can interact more strongly with various functional groups present in the substrates, which can either inhibit the reaction or lead to different selectivity compared to palladium.[16] This makes nickel a powerful tool, though one that may require more careful optimization for specific substrates.[14] The development of robust nickel catalysts that are air-stable and effective in environmentally friendly solvents is an active area of research.[17][18]
Experimental Protocol: Synthesis of Biphenyl using a Ni(II) Precatalyst
This protocol utilizes a commercially available and air-stable nickel precatalyst in a greener solvent.[17][18]
-
To an oven-dried vial, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), bromobenzene (1.0 mmol), and phenylboronic acid (1.5 mmol).
-
Add potassium phosphate (K₃PO₄) (2.0 mmol) as the base.
-
Add 2-methyltetrahydrofuran (2-MeTHF) (2.0 mL) as the solvent.[17][18]
-
Seal the vial and heat the reaction mixture to 100°C for 18 hours.
-
After cooling, dilute with an organic solvent and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the biphenyl product.
Comparative Performance Analysis
The efficacy of a catalyst is not solely determined by yield but also by factors like reaction speed, catalyst loading, and operational simplicity. The table below summarizes the performance of the representative catalysts under their respective literature-reported conditions for the synthesis of biphenyl.
| Parameter | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd/Fe₂O₄ NPs | Homogeneous NiCl₂(PCy₃)₂ |
| Catalyst Loading | 1 mol% | 20 mg (approx. 1.8 mol% Pd) | 5 mol% |
| Temperature (°C) | 105 | 100 | 100 |
| Time (h) | 12 | < 1 (Optimized) | 18 |
| Reported Yield | Good to Excellent | >95%[12] | Good to Excellent |
| Turnover Number (TON) | ~100 | >50 | ~20 |
| Key Advantage | Well-established, predictable | High activity, excellent recyclability[8][12] | Low cost, earth-abundant metal[13] |
| Key Disadvantage | Catalyst/product separation | Potential for metal leaching | Higher catalyst loading, potential sensitivity |
TON is estimated as moles of product per mole of catalyst. Data is compiled from representative protocols and sources for comparison.[1][12][13][17][18][19]
Conclusion and Future Outlook
The choice of catalyst for the Suzuki-Miyaura synthesis of biphenyls is a critical decision that balances performance, cost, and practicality.
-
Homogeneous Palladium Catalysts (e.g., Pd(PPh₃)₄) remain a reliable choice for small-scale synthesis where predictability and high yields are paramount, and downstream purification challenges are manageable.
-
Heterogeneous Palladium Nanoparticles offer a compelling solution for sustainable synthesis, particularly at a larger scale. Their high activity and, most importantly, their recyclability can significantly reduce costs and waste.[8][20]
-
Nickel-Based Catalysts represent the future of cost-effective and sustainable cross-coupling chemistry.[15] While they may require more specific optimization, their performance is rapidly improving, making them an increasingly viable alternative to precious metal catalysts, especially in industrial applications.[17][18]
As the field advances, the development of catalysts that operate under milder conditions, in greener solvents, and at even lower loadings will continue to be a primary focus for the research community.
References
-
Liu, W., Zhou, X., Jiang, H., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Singh, R. K., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. Available at: [Link]
-
Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. Available at: [Link]
-
Nelson, D. J., et al. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Angewandte Chemie International Edition. Available at: [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Coupling of bromobenzene and phenyl boronic acid using Pd/CNS as catalyst... Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
-
ResearchGate. (2025). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]
-
ResearchGate. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
-
ResearchGate. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Available at: [Link]
-
ResearchGate. (n.d.). Coupling of bromobenzene and phenyboronic acid catalyzed by palladium complex. Available at: [Link]
-
ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of the bromobenzene with phenylboronic acid. Available at: [Link]
-
University of Liverpool. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Available at: [Link]
-
ResearchGate. (2025). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Available at: [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Available at: [Link]
-
DiVA portal. (n.d.). Suzuki reactions in novel liquids. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Available at: [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Available at: [Link]
-
ResearchGate. (2020). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. news-medical.net [news-medical.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 15. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment
In the landscape of drug development and manufacturing, the purity of a drug substance or product is not merely a quality metric; it is a cornerstone of safety and efficacy. The analytical methods used to assess this purity must be rigorously validated to ensure they are fit for their intended purpose.[1][2][3] This guide provides an in-depth comparison of the essential validation parameters, grounded in scientific principles and regulatory expectations, to empower researchers, scientists, and drug development professionals in establishing robust and reliable purity assessment methods.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4][5] This process provides documented evidence that the method will consistently produce results that accurately reflect the quality of the product.[6] This guide is structured to walk you through the core validation characteristics, offering not just the "what" and "how," but the critical "why" behind each experimental design.
The Validation Workflow: A Holistic Approach
Method validation is not a single event but a lifecycle that begins during method development and continues through routine use.[1][2] The process is guided by a pre-approved validation protocol, which outlines the procedures and acceptance criteria for all validation tests.[2][7]
Caption: High-level workflow for analytical method validation.
Core Validation Parameters for Purity Methods
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4][8] For methods that assess purity, several key performance characteristics must be evaluated.
Specificity: The Art of Discrimination
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[9][10] For a purity method, this is arguably the most critical parameter. It ensures that the peaks corresponding to impurities are not co-eluting with the main analyte peak or with each other, and that there is no interference from the sample matrix.[11][12] A lack of specificity can lead to an underestimation of impurity levels, posing a direct risk to patient safety.
Trustworthiness: A self-validating specificity study involves stress testing. By intentionally degrading the drug substance (e.g., through exposure to acid, base, light, heat, and oxidation), we generate the very impurities and degradation products the method is designed to separate.[11][12] Successful separation of these forced degradation products from the parent analyte provides a high degree of confidence in the method's specificity.[10]
Experimental Protocol: Specificity via Forced Degradation
-
Prepare Samples:
-
Analyte Solution: Prepare a solution of the drug substance at a nominal concentration.
-
Placebo Solution: Prepare a solution containing all matrix components (excipients) without the active ingredient.
-
Stressed Samples: Subject the drug substance to various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, UV light) for a defined period. Neutralize the acid and base-stressed samples before analysis.
-
-
Analysis: Analyze the blank (diluent), placebo, unstressed analyte, and all stressed samples using the developed chromatographic method.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention time of the analyte or known impurities in the blank and placebo chromatograms.[11]
-
Assess the resolution between the analyte peak and the peaks of any degradation products. The resolution should ideally be greater than 1.5.[12]
-
Utilize a photodiode array (PDA) detector to perform peak purity analysis, which compares spectra across the peak to detect co-eluting species.[13]
-
Linearity & Range: Defining the Quantitative Boundaries
Expertise & Experience: Linearity demonstrates the proportional relationship between the concentration of an analyte and the method's response over a defined range.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[14][15] For purity methods, the range must encompass the levels of impurities expected in the sample, from the quantitation limit up to a level exceeding the specification limit.[15] A typical range for an impurity is from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity specification.[15][16]
Trustworthiness: The validity of the linearity data is confirmed by statistical analysis. A high correlation coefficient (r²) is necessary but not sufficient. The y-intercept should be examined to ensure it is not significantly different from zero, which would indicate systematic error. Visual inspection of the data plot is also crucial to identify any non-linear trends.
Experimental Protocol: Linearity Assessment
-
Prepare Standards: Prepare a series of at least five standard solutions of the impurity by diluting a stock solution. The concentrations should span the desired range (e.g., from LOQ to 120% of the specification limit).[15]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot the mean response for each concentration level against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[14]
-
Data Presentation: Illustrative Linearity Data for Impurity A
| Concentration (µg/mL) | Response 1 | Response 2 | Response 3 | Mean Response |
| 0.5 (LOQ) | 5100 | 5250 | 5050 | 5133 |
| 1.0 | 10200 | 10100 | 10300 | 10200 |
| 1.5 | 15300 | 15500 | 15400 | 15400 |
| 2.0 (Spec Limit) | 20400 | 20600 | 20500 | 20500 |
| 2.4 (120% of Spec) | 24500 | 24700 | 24600 | 24600 |
| Linear Regression | Slope: | y-intercept: | r²: | |
| 10150 | 150 | 0.9995 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[16] The y-intercept should be minimal relative to the response at 100% concentration.
Accuracy & Precision: The Pillars of Reliability
Expertise & Experience:
-
Accuracy is the closeness of the test results to the true value.[17][18] It is typically determined by spiking the sample matrix with known quantities of the impurity at different concentration levels.[13]
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[3]
-
Reproducibility: Precision between different laboratories (assessed during method transfer).[18]
-
Trustworthiness: A robust assessment of accuracy and precision involves analyzing a minimum of three concentration levels across the range, with at least three replicates per level.[7][13] This 3x3 design provides a comprehensive understanding of the method's performance. The results are expressed as percent recovery for accuracy and as the relative standard deviation (RSD) for precision.[18]
Caption: Conceptual difference between accuracy and precision.
Experimental Protocol: Accuracy (Recovery) & Precision
-
Prepare Spiked Samples: Prepare a drug product placebo and spike it with the impurity at three different concentration levels (e.g., LOQ, 100% of specification, and 120% of specification). Prepare three independent samples at each level.
-
Analysis (Day 1, Analyst 1, Instrument 1): Analyze all nine spiked samples to assess accuracy and repeatability.
-
Analysis (Day 2, Analyst 2, Instrument 2): Repeat the analysis of nine newly prepared spiked samples to assess intermediate precision.
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample against the known spiked amount.
-
Precision: Calculate the RSD for the results at each concentration level within the same day (repeatability) and across days/analysts/instruments (intermediate precision).
-
Data Presentation: Illustrative Accuracy and Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (Repeatability) | RSD (Intermediate) |
| Low (LOQ) | 0.5 | 0.48, 0.51, 0.52 | 96-104% | ≤ 5.0% | ≤ 10.0% |
| Mid (100%) | 2.0 | 1.98, 2.01, 2.03 | 99-101.5% | ≤ 2.0% | ≤ 5.0% |
| High (120%) | 2.4 | 2.39, 2.42, 2.45 | 99.6-102.1% | ≤ 2.0% | ≤ 5.0% |
Acceptance Criteria: For impurities, recovery is often expected to be within 80-120%.[19] RSD for precision should generally be less than 10-15% at the LOQ and tighter at higher concentrations.[6][20]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22]
-
LOQ is the lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy.[23][24]
For purity methods, the LOQ is the more critical parameter as it defines the lower boundary of the reportable range for impurities. The method must be sensitive enough to quantify impurities at levels required by regulatory standards.
Trustworthiness: The most common method for determining LOD and LOQ for chromatographic methods is based on the signal-to-noise (S/N) ratio.[21] This approach is practical and directly reflects the instrument's performance. A S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.[21][24]
Experimental Protocol: LOD and LOQ by Signal-to-Noise
-
Prepare Dilute Solutions: Prepare a series of progressively more dilute solutions of the impurity.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ). The noise can be measured from a blank injection in the region where the peak of interest would elute.
-
Confirmation: To confirm the LOQ, analyze a minimum of six replicates of a sample prepared at the LOQ concentration. The precision (RSD) and accuracy at this level should meet predefined acceptance criteria.
Robustness: Resilience to Minor Changes
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][25] It provides an indication of the method's reliability during normal usage.[26] This is a critical step that demonstrates the method is not fragile and can be successfully transferred and used in a routine QC environment.
Trustworthiness: The experimental design for robustness testing involves systematically varying key parameters such as pH of the mobile phase, mobile phase composition, column temperature, and flow rate.[26] By evaluating the impact of these changes on critical outputs like peak resolution and retention time, we establish the operational limits of the method.[27]
Experimental Protocol: Robustness Assessment
-
Identify Parameters: Identify critical method parameters that could vary during routine use (e.g., pH ±0.2 units, % organic in mobile phase ±2%, column temperature ±5°C, flow rate ±10%).
-
Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to vary these parameters.
-
Analysis: Analyze a system suitability solution or a sample spiked with critical impurities under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and quantitative results.
Data Presentation: Illustrative Robustness Data
| Parameter Varied | Variation | Resolution (Analyte/Impurity A) | Tailing Factor |
| Nominal | - | 2.5 | 1.2 |
| Flow Rate | +10% (1.1 mL/min) | 2.4 | 1.2 |
| -10% (0.9 mL/min) | 2.6 | 1.2 | |
| Column Temp | +5°C (40°C) | 2.3 | 1.1 |
| -5°C (30°C) | 2.7 | 1.3 | |
| % Organic | +2% | 2.2 | 1.2 |
| -2% | 2.8 | 1.2 |
Acceptance Criteria: System suitability criteria (e.g., resolution > 2.0, tailing factor ≤ 1.5) must be met under all robustness conditions.[27]
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique is fundamental to developing a validatable purity method. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, but Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer unique advantages for specific applications.[28]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of charged species in an electric field. |
| Analyte Applicability | Highly versatile; suitable for non-volatile and thermally labile compounds. The primary choice for most small molecules and biologics.[29][30] | Limited to volatile and thermally stable compounds.[28] Ideal for residual solvent analysis. | Excellent for charged molecules, including proteins, peptides, and chiral compounds. High separation efficiency. |
| Typical Purity Application | Related substances, degradation products, chiral purity. | Residual solvents, volatile impurities. | Protein charge variants, chiral separations. |
| Strengths in Validation | Well-established protocols, wide range of detectors (UV, MS), robust and reliable. | Extremely high resolution, sensitive detectors (FID, MS), fast analysis times.[28][29] | Very high separation efficiency, minimal sample and solvent consumption.[31] |
| Common Validation Challenges | Achieving specificity for complex mixtures, managing matrix effects. | Sample derivatization may be required for non-volatile compounds, potential for thermal degradation.[29] | Repeatability of migration times and peak areas can be challenging, lower sensitivity with UV detection due to small path length.[31] |
Conclusion
The validation of an analytical method for purity assessment is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. It is a systematic journey that transforms a developed procedure into a proven, reliable tool for quality control. By understanding the scientific rationale behind each validation parameter—from the discriminatory power of specificity to the resilience demonstrated by robustness—scientists can design and execute validation studies that are not only compliant with regulatory guidelines[32][33][34] but are also scientifically sound and fit for their intended purpose.
References
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
-
How to Perform Linearity and Range in Analytical Method Validation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. [Link]
-
Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. [Link]
-
Quality Guidelines - ICH. [Link]
-
How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
What is robustness? - Lösungsfabrik. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation - Thomas A. Little Consulting. [Link]
-
How To Perform Robustness In Analytical Method Validation - PharmaGuru. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Specificity analytical method validation - Front Life Sciences. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. [Link]
-
Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP. [Link]
-
Analytical Method Validation Parameters: An Updated Review. [Link]
-
Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
Надлежащая производственная практика A Practical Guide to Analytical Method Validation - gmpua.com. [Link]
-
Live qualification/validation of purity methods for protein products - CS@Purdue. [Link]
-
Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Analytical method validation: A brief review. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. [Link]
-
Comparison of different guidelines for 'linearity and range' parameter of analytical method validation - ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]
-
HPLC vs CE Efficiency: Assessing Sample Purity Reach - Patsnap Eureka. [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. frontlifesciences.com [frontlifesciences.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. gmpsop.com [gmpsop.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. sps.nhs.uk [sps.nhs.uk]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 23. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 26. What is robustness? [mpl.loesungsfabrik.de]
- 27. pharmaguru.co [pharmaguru.co]
- 28. drawellanalytical.com [drawellanalytical.com]
- 29. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 30. brewerscience.com [brewerscience.com]
- 31. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 32. fda.gov [fda.gov]
- 33. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 34. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Cytotoxicity of 2-(Piperazine-1-carbonyl)benzoic Acid Derivatives and Related Scaffolds
For drug discovery researchers and medicinal chemists, the piperazine moiety is a privileged scaffold, frequently incorporated into molecules to enhance pharmacokinetic properties and confer potent biological activity. When coupled with a benzoic acid backbone, the resulting 2-(piperazine-1-carbonyl)benzoic acid structure presents a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of derivatives based on this core and closely related analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. While direct and extensive research on the specific this compound scaffold is limited in publicly available literature, this guide will draw upon data from structurally similar compounds to provide a valuable comparative perspective for researchers in the field of oncology drug development.
The Piperazine-Carbonyl-Aryl Motif: A Versatile Pharmacophore
The core structure, characterized by a piperazine ring linked via a carbonyl group to a benzoic acid or a related aromatic system, offers several points for chemical modification to modulate cytotoxic activity. Key areas of derivatization include:
-
The Piperazine N4-substituent: The free nitrogen of the piperazine ring is a common site for introducing a wide variety of substituents to explore the chemical space and optimize biological activity.
-
The Aromatic Ring: Modifications to the benzoic acid ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact the molecule's electronic properties and its interaction with biological targets.
-
The Carbonyl Linker: While typically a simple amide bond, alterations to this linker can affect the molecule's conformation and stability.
The following sections will delve into specific examples of related scaffolds to illustrate the impact of these modifications on cytotoxic efficacy.
Comparative Cytotoxicity of Structurally Related Derivatives
Benzimidazole-Piperazine-Carbonyl-Phenyl Derivatives as PARP-1 Inhibitors
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives has been synthesized and evaluated for their potential as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.
The cytotoxic activity of these compounds was assessed against the BRCA-1 deficient human breast cancer cell line MDA-MB-436 and the wild-type breast cancer cell line MCF-7. The results highlight the importance of the substituent on the benzimidazole ring for potent and selective anticancer activity.
| Compound | R-Group (Substituent) | PARP-1 IC50 (µM) | MDA-MB-436 IC50 (µM) | MCF-7 IC50 (µM) |
| 14p | 5-Methylfuran-2-yl | 0.023 | 43.56 ± 0.69 | >100 |
| 14q | 5-Ethylfuran-2-yl | Not Reported | 36.69 ± 0.83 | >100 |
| Olaparib (Ref.) | - | 0.001-0.005 | Not Reported | Not Reported |
Table 1: In vitro PARP-1 inhibitory and cytotoxic activity of selected benzimidazole-piperazine-carbonyl-phenyl derivatives.[1]
Key Insights from SAR:
-
The introduction of a furan ring at the benzimidazole moiety, as seen in compounds 14p and 14q , resulted in potent PARP-1 inhibition and selective cytotoxicity against the BRCA-1 deficient cell line.[1]
-
Compound 14p , with a 5-methylfuran-2-yl substituent, exhibited the strongest PARP-1 inhibitory activity, with an IC50 value of 0.023 µM, which is comparable to the approved PARP inhibitor Olaparib.[1]
-
The selectivity of compounds 14p and 14q for the MDA-MB-436 cell line over the MCF-7 cell line suggests a synthetic lethality mechanism, where the inhibition of PARP-1 is particularly effective in cancer cells with pre-existing DNA repair defects.[1]
Benzoylbenzofuran Derivatives with a Piperazine Linker
Another relevant class of compounds are 2-benzoylbenzofuran derivatives connected to a piperazine linker. A study on these compounds evaluated their in vitro anticancer activity against a panel of human tumor cell lines, revealing that the nature of the substituent on the piperazine nitrogen plays a crucial role in their cytotoxic effects.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of piperazine-containing compounds are often mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
A novel piperazine amide derivative, 4-(benzo[2][3]dioxol-5-ylmethyl) piperazine amide, was shown to induce apoptosis and block the cell cycle at the G0/G1 phase in the MDA-MB-231 human breast cancer cell line.[1] This suggests that the compound interferes with the normal progression of the cell cycle, ultimately leading to cell death.
Similarly, a series of 2-phenylquinoxaline carbonyl piperazine derivatives were found to induce apoptosis and cell cycle arrest at the S-phase in HCT-116 colorectal cancer cells.[3] Western blot analysis revealed that the lead compound from this series inhibited the fatty acid synthase (FASN) enzyme and modulated the expression of apoptotic proteins, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-xL.[3]
Caption: Proposed mechanism of action for 2-phenylquinoxaline carbonyl piperazine derivatives.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the development of novel anticancer agents. The available data on structurally related compounds demonstrate that strategic modifications to the piperazine N4-substituent and the aromatic ring system can lead to potent and selective cytotoxic agents. The mechanisms of action for these compounds often involve the induction of apoptosis and cell cycle arrest, with some derivatives showing promise as targeted inhibitors of enzymes like PARP-1 and FASN.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. A comprehensive SAR study, coupled with detailed mechanistic investigations, will be crucial for identifying lead compounds with improved efficacy and a favorable safety profile. Furthermore, in vivo studies will be necessary to validate the preclinical anticancer activity of the most promising derivatives. The versatility of this scaffold, combined with the insights gained from related chemical series, provides a strong foundation for the discovery of the next generation of piperazine-based anticancer drugs.
References
-
Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug Dev Res. 2022 Feb;83(1):55-63. [Link][1]
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorg Med Chem Lett. 2019 Mar 15;29(6):826-832. [Link][4]
-
Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Eur J Med Chem. 2021 May 15;218:113396. [Link][3]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Int J Pharm Sci Res. 2021; 12(10): 5424-30. [Link]
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. Eur J Med Chem. 2016 Jan 1;107:184-201. [Link][2]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021; 12(10): 5424-5430. [Link]
Sources
- 1. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Comparative Review of a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely regarded as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2] This guide offers a comparative analysis of various piperazine-containing scaffolds, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data and detailed protocols for the practicing researcher.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Core
The enduring prevalence of the piperazine moiety is not coincidental; it stems from a unique combination of tunable physicochemical properties that positively influence a compound's drug-like characteristics.[2][3][4]
-
Basicity and Solubility: As a diprotic base, piperazine's two nitrogen atoms can be protonated at physiological pH. This is critical for forming stable salts, which can significantly enhance aqueous solubility and improve formulation options. These nitrogens also act as hydrogen bond acceptors, with the N-H groups serving as donors, facilitating potent interactions with biological targets.[1]
-
Pharmacokinetic Profile: The polarity imparted by the nitrogen atoms often leads to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5] The piperazine ring can also act as a "metabolic stabilizer" by blocking sites on a molecule that would otherwise be susceptible to rapid metabolism.
-
Structural Rigidity and Versatility: The piperazine ring predominantly adopts a stable chair conformation, offering a rigid and predictable framework to orient other pharmacophoric groups for optimal target engagement.[4] Simultaneously, it can serve as a flexible linker between different molecular fragments.[1] Its synthetic tractability is a major advantage, allowing for straightforward and differential functionalization at the N1 and N4 positions.[6]
Comparative Analysis of Piperazine Scaffolds by Therapeutic Area
The versatility of the piperazine scaffold is best illustrated by examining its role in different classes of therapeutic agents. The strategic substitution at its nitrogen atoms dictates the scaffold's interaction with diverse biological targets.
Central Nervous System (CNS) Agents
Piperazine derivatives are particularly prominent in neuropharmacology, largely due to their ability to interact with monoamine pathways by targeting dopamine and serotonin receptors.[7]
-
Scaffold Class: N-Arylpiperazines: This is arguably the most significant class in CNS drug discovery. The core structure involves an aryl group (like phenyl, pyridyl, or pyrimidinyl) attached to one nitrogen (N1) and a more complex, often bulky, substituent at the other (N4).
-
Mechanism of Action: In antipsychotics like Olanzapine and anxiolytics like Buspirone , the arylpiperazine moiety is crucial for modulating serotonin (5-HT) and dopamine (D2) receptors.[1][7] The basic nitrogen of the piperazine often forms a key salt bridge with an acidic residue (e.g., Aspartate) in the receptor's binding pocket, while the aryl group engages in hydrophobic and aromatic interactions.
-
Comparative Data & SAR:
-
Substitution on the aryl ring is critical. For instance, in many 5-HT1A ligands, an ortho-methoxy group on the phenyl ring enhances affinity.
-
The nature of the N4-substituent profoundly impacts selectivity and potency. Long, flexible chains or bulky polycyclic systems at N4 can differentiate between receptor subtypes and fine-tune the pharmacological profile from antagonist to agonist.
-
Replacing the arylpiperazine group with other heterocycles often results in a significant loss of activity, highlighting the scaffold's essential role in binding.[8]
-
| Drug (Class) | Primary Target(s) | Key Structural Feature |
| Olanzapine (Antipsychotic) | D2, 5-HT2A | Piperazine integrated into a thienobenzodiazepine system.[1] |
| Buspirone (Anxiolytic) | 5-HT1A, D2 | N4-linked butyryl spacer to an imide moiety.[7] |
| Vortioxetine (Antidepressant) | SERT, 5-HT Receptors | Arylpiperazine with a distinct N-aryl substituent.[7] |
Oncology
In cancer therapy, the piperazine scaffold is a key component of numerous targeted therapies, especially kinase inhibitors.[1][9]
-
Scaffold Class: N-Acyl & N-Aryl Piperazines: Both N1 and N4 positions are heavily decorated to achieve high potency and selectivity.
-
Mechanism of Action: The piperazine ring often functions as a versatile linker, connecting a "hinge-binding" moiety (which interacts with the ATP-binding site's backbone) to a "selectivity pocket" fragment. Its basicity can be exploited to form a salt bridge with acidic residues in the kinase hinge region.[1]
-
Comparative Data & SAR:
-
Imatinib (Gleevec): A landmark in targeted therapy, Imatinib uses a N-methylpiperazine to enhance solubility and cell permeability, which is crucial for its activity against the Bcr-Abl kinase.
-
Bosutinib: This kinase inhibitor features a more complex piperazine derivative, where modifications were made to optimize potency and overcome resistance mutations.
-
Studies have shown that both nitrogen atoms in the piperazine ring are often essential for potency in this class.[8]
-
| Drug (Class) | Primary Target(s) | Role of Piperazine Scaffold |
| Imatinib (Kinase Inhibitor) | Bcr-Abl, c-KIT, PDGFR | Solubility enhancement; linker. |
| Olaparib (PARP Inhibitor) | PARP1/2 | Linker connecting phthalazinone and benzoyl moieties. |
| Bosutinib (Kinase Inhibitor) | Src, Abl | Core linker element for optimal pharmacophore orientation. |
Anti-Infective Agents
Piperazine derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, viruses, and parasites.[9][10][11]
-
Scaffold Class: Highly varied, often involving substitution with other heterocyclic systems.
-
Mechanism of Action:
-
Antifungals (e.g., Itraconazole): The piperazine moiety is part of a complex structure that inhibits the fungal enzyme lanosterol 14α-demethylase, which is critical for cell membrane synthesis.
-
Antibacterials (e.g., Ciprofloxacin): While the core activity comes from the quinolone fragment, the piperazine at the C7 position significantly broadens the antibacterial spectrum and improves pharmacokinetics.
-
Antivirals: N-substituted aromatic piperazines have been explored as anti-HIV agents.[12]
-
-
Comparative Data & SAR:
-
In fluoroquinolones, the basicity of the piperazine is key to its antibacterial activity and uptake.
-
For antimalarials, linking methylpiperazine to amino acids has been a successful strategy.[12]
-
Structure-activity studies show that modifying substituents on the piperazine ring can lead to potent compounds against microbial, tubercular, and malarial diseases.[13]
-
Visualizing Piperazine Scaffolds in Drug Design
Diagrams are essential for conceptualizing the role of these scaffolds.
Caption: The versatile piperazine scaffold with key substitution points.
Caption: A typical synthetic workflow for piperazine derivatization.
Caption: Antipsychotic action via D2 receptor antagonism by a piperazine drug.
Experimental Protocols
To ensure scientific integrity, the following are representative, validated protocols for the synthesis and evaluation of piperazine-containing compounds.
Protocol 1: Synthesis of an N-Arylpiperazine Derivative
This protocol describes a typical Buchwald-Hartwig amination, a common method for synthesizing the N-arylpiperazine scaffold.
Objective: To synthesize 1-(4-methoxyphenyl)piperazine.
Materials:
-
1-bromo-4-methoxybenzene
-
Piperazine (anhydrous)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.025 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon (repeat 3x). Add 1-bromo-4-methoxybenzene (1.0 mmol) and piperazine (1.2 mmol).
-
Solvent & Reaction: Add anhydrous toluene (5 mL) via syringe. Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The choice of a palladium catalyst and a bulky phosphine ligand (XPhos) is critical for efficiently forming the C-N bond between the aryl bromide and the piperazine nitrogen, even with sterically hindered partners. The strong base (NaOtBu) is required to deprotonate the piperazine, making it a more reactive nucleophile.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.
Objective: To determine the inhibition constant (Kᵢ) of a piperazine derivative at the human D2 receptor.
Materials:
-
Cell membranes expressing the human D2 receptor (commercially available).
-
[³H]-Spiperone (Radioligand).
-
Haloperidol (non-specific binding control).
-
Test compound (piperazine derivative).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Total Binding wells: 50 µL buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kₔ), and 50 µL D2 receptor membranes.
-
Non-Specific Binding (NSB) wells: 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 50 µL D2 receptor membranes.
-
Test Compound wells: 50 µL of test compound dilution, 50 µL [³H]-Spiperone, and 50 µL D2 receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Self-Validation: The inclusion of total binding and non-specific binding controls is essential for validating the assay. A robust signal window between these two controls ensures that the measured inhibition by the test compound is meaningful.
Conclusion
The piperazine scaffold is a testament to the power of privileged structures in drug discovery.[2][3] Its unique blend of physicochemical and structural properties allows it to be adapted for an incredible diversity of biological targets, from CNS receptors to kinases and microbial enzymes.[10][11] The ability to systematically modify the N1 and N4 positions provides medicinal chemists with a reliable toolkit to fine-tune potency, selectivity, and pharmacokinetic profiles.[14] By understanding the comparative advantages of different piperazine-based scaffolds and employing robust synthetic and analytical protocols, researchers can continue to leverage this remarkable heterocycle to develop the next generation of innovative therapeutics.[1]
References
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. [Link]
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ScienceDirect. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. ResearchGate. [Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. [Link]
-
Exploring pharmacological significance of piperazine scaffold. Wisdomlib. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. typeset.io. [Link]
-
Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Ingenta Connect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Piperazine-containing Derivatives and their Antimicr...: Ingenta Connect [ingentaconnect.com]
- 14. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(piperazine-1-carbonyl)benzoic Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(piperazine-1-carbonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to foster a culture of safety and responsibility.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No: 37618-28-3, Molecular Formula: C₁₂H₁₄N₂O₃) is a solid organic compound that, while not possessing a specific, universally assigned waste code, must be treated as hazardous based on available data for the compound and its structural analogues.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]
Based on its chemical structure, this compound is a non-halogenated organic compound. This classification is critical for proper waste stream segregation.
| Property | Information | Source |
| CAS Number | 37618-28-3 | |
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Physical State | Solid | |
| GHS Hazard Codes | H302 (Harmful if swallowed) | |
| Waste Classification | Non-halogenated organic waste | Inferred from molecular structure |
Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a high risk of dust generation, a face shield should also be used.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn and kept fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous chemical waste, in strict accordance with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Waste Stream: this compound and materials contaminated with it should be disposed of in a designated non-halogenated organic solid waste stream.
-
Incompatibilities: Due to its bifunctional nature (containing both a basic piperazine moiety and an acidic benzoic acid moiety), this compound and its waste should not be mixed with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Metals
-
Step 2: Container Selection and Labeling
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container designated for non-halogenated organic solid waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.
Step 3: Waste Accumulation
-
Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: The waste container must be kept closed at all times, except when adding waste.
Step 4: Final Disposal
-
Licensed Disposal Service: The final disposal of the accumulated waste must be handled by a licensed hazardous waste disposal service.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to this comprehensive disposal guide for this compound, researchers can ensure they are operating in a manner that is safe, compliant, and environmentally conscious. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
-
Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Chemical Waste Netherlands. Acids and bases waste. [Link]
Sources
Navigating the Safe Handling of 2-(piperazine-1-carbonyl)benzoic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, practical framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-(piperazine-1-carbonyl)benzoic acid (CAS No: 37618-28-3). By understanding the "why" behind each procedural step, we can foster a culture of safety that is both intuitive and rigorously scientific.
Understanding the Hazard Profile
Before detailing PPE requirements, it is crucial to recognize the inherent hazards of this compound. Safety data sheets (SDS) from various suppliers consistently highlight the following classifications under the Globally Harmonized System (GHS)[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][3][4].
-
Serious Eye Irritation (Category 2A) / Damage (Category 1): Causes serious eye irritation or damage[1][3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][4].
The GHS pictogram associated with this compound is the GHS07 exclamation mark, indicating its potential to cause these health hazards[5]. This profile necessitates a multi-faceted approach to PPE to shield against dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble should be considered the minimum requirement when handling this compound in a solid (powder) or dissolved form.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Recommendation: Chemical splash goggles are essential. They provide a complete seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses.
-
Causality: The carboxylic acid and piperazine functional groups can be corrosive and irritating to mucous membranes. The fine, solid nature of the compound increases the risk of airborne particles reaching the eyes during weighing or transfer.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or heating of solutions), the use of a face shield in conjunction with chemical splash goggles is strongly advised.
Skin Protection: A Barrier Against Irritation
Preventing skin contact is critical to avoid irritation. This involves a two-pronged approach: appropriate gloves and a laboratory coat.
-
Gloves:
-
Recommendation: Nitrile gloves are the standard choice for handling most laboratory chemicals, including this compound. They offer good chemical resistance and dexterity.
-
Protocol: Always inspect gloves for any signs of degradation or puncture before use. When working with solutions, consider double-gloving to provide an extra layer of protection, especially during prolonged procedures[6]. The outer glove can be removed and replaced if contamination is suspected, preserving the cleanliness of the inner glove. Change gloves immediately if they become contaminated.
-
-
Laboratory Coat:
-
Recommendation: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is mandatory[7]. Cuffs should be snug around the wrist to prevent skin exposure.
-
Causality: The lab coat protects the wearer's skin and personal clothing from accidental spills and contamination with the chemical powder.
-
Respiratory Protection: Mitigating Inhalation Risks
As this compound can cause respiratory irritation, controlling airborne dust is crucial[1][4].
-
Primary Control: The most effective way to prevent inhalation is to handle the solid chemical within a fume hood or a powder containment hood . These engineering controls are designed to capture and vent airborne particles away from the user's breathing zone.
-
Secondary Protection: In situations where engineering controls are not feasible or as an additional precaution, a NIOSH-approved N95 respirator should be worn.
-
Causality: Weighing and transferring the fine powder can easily generate dust. Inhaling these particles can lead to irritation of the nose, throat, and lungs.
Procedural Guidance for Safe Handling
The following step-by-step workflow integrates the use of appropriate PPE at each stage of handling this compound.
Step 1: Preparation and Donning PPE
-
Work Area Preparation: Ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Gather Materials: Collect all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers.
-
Don PPE:
-
Put on a clean, long-sleeved laboratory coat.
-
Don chemical splash goggles.
-
If a risk of splashing is anticipated, add a face shield.
-
Wash hands thoroughly and dry them before putting on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.
-
Step 2: Handling and Experimental Work
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust clouds.
-
Dissolving: If preparing a solution, add the solid to the solvent in a suitable container within the fume hood. Cap the container before agitating or sonicating.
-
During the Reaction: Keep all containers with the chemical covered when not in immediate use.
Step 3: Doffing PPE and Decontamination
-
Glove Removal: If double-gloved, remove the outer pair first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
General Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Final PPE Removal:
-
Remove the face shield (if used) and goggles.
-
Remove the laboratory coat, folding it inward to contain any potential contamination.
-
Remove the inner pair of gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.
-
Compliance: Always follow your institution's and local regulations for hazardous waste disposal[1][8]. Never dispose of this chemical down the drain[8].
Summary of PPE Recommendations
| Protection Type | Recommended PPE | Rationale |
| Eye/Face Protection | Chemical Splash Goggles | Protects against dust and splashes, preventing serious eye irritation. |
| Face Shield (in addition to goggles) | Provides an extra layer of protection for the entire face during high-splash risk activities. | |
| Skin Protection | Nitrile Gloves (consider double-gloving) | Prevents skin contact and irritation. |
| Long-sleeved Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Work in a Fume Hood/Powder Containment Hood | Primary engineering control to prevent inhalation of irritating dust. |
| NIOSH-approved N95 Respirator | Secondary protection when engineering controls are not sufficient or available. |
Visual Workflow for PPE Selection and Use
Caption: Workflow for PPE selection and safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the reliability of their scientific endeavors.
References
-
Capot Chemical Co., Ltd. (2009, May 13). MSDS of 2-(4-Boc-piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
A. J. & Company. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-[(4-METHYLPIPERAZIN-1-YL)CARBONYL]BENZOIC ACID CAS#: 20320-46-1. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Piperazine-2-carboxylic acid dihydrochloride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid | 1245644-35-2 [sigmaaldrich.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. aksci.com [aksci.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
